(2E,4E)-deca-2,4-dien-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
14507-02-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
deca-2,4-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
NUBWFSDCZULDCI-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CCO |
Isomeric SMILES |
CCCCC/C=C/C=C/CO |
Canonical SMILES |
CCCCCC=CC=CCO |
density |
d234 0.86 0.861-0.871 |
Other CAS No. |
18409-21-7 |
physical_description |
Colourless liquid; oily, fatty aroma |
Pictograms |
Irritant |
solubility |
Insoluble in water; Soluble in fat soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
(2E,4E)-deca-2,4-dien-1-ol chemical structure and properties
Structure, Synthesis, and Physicochemical Characterization
Executive Technical Summary
(2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7) is a conjugated fatty alcohol belonging to the class of alkadienols.[1][2][3] Structurally characterized by a ten-carbon chain with trans-geometry double bonds at positions C2 and C4, it serves as a critical intermediate in flavor chemistry and semiochemical synthesis.[2] Unlike its oxidized counterpart—(2E,4E)-deca-2,4-dienal, known for its potent "fried fat" odor—the alcohol exhibits a milder, waxy, and green organoleptic profile with fatty-citrus nuances.[2]
This guide details the molecular architecture, validated synthetic protocols, and analytical signatures required for the research and development of this compound.[2]
Molecular Architecture & Physicochemical Profile[2]
The stability and reactivity of (2E,4E)-deca-2,4-dien-1-ol are dictated by its conjugated diene system.[2] The
Thermodynamic & Physical Data[2]
| Property | Value | Conditions / Note |
| CAS Number | 18409-21-7 | Specific for (E,E) isomer |
| Molecular Formula | ||
| Molecular Weight | 154.25 g/mol | |
| Boiling Point | 112.0 °C | @ 10 mmHg |
| Boiling Point (High Vac) | 80.0 °C | @ 0.5 mmHg |
| Density | 0.861 – 0.871 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.485 – 1.495 | Indicates conjugation |
| Flash Point | > 110 °C | Closed Cup |
| LogP (o/w) | ~3.36 | Lipophilic |
| Solubility | Ethanol, Oils, Hexane | Insoluble in water |
Stereochemical Configuration
The (2E,4E) configuration is the thermodynamically preferred isomer.[2] The steric strain is minimized compared to (2E,4Z) or (2Z,4E) isomers.[2]
-
Isomeric Purity: Commercial grades typically range from 89% to 95%, often containing minor amounts of the (2E,4Z) isomer.[2]
-
Stability: The conjugated system is sensitive to autoxidation.[2] Storage under inert atmosphere (Argon/Nitrogen) at <4°C is mandatory to prevent degradation into short-chain aldehydes and epoxides.[2]
Synthetic Routes & Process Chemistry
The primary industrial and laboratory route involves the regioselective reduction of the widely available precursor, (2E,4E)-deca-2,4-dienal.[2]
Mechanistic Strategy: 1,2-Reduction
The challenge in reducing
Experimental Protocol: Selective Reduction
Objective: Synthesis of (2E,4E)-deca-2,4-dien-1-ol from (2E,4E)-deca-2,4-dienal.
Reagents:
-
Substrate: (2E,4E)-deca-2,4-dienal (1.0 eq)[2]
-
Reductant: Sodium Borohydride (
) (0.5 eq)[2] -
Solvent: Methanol (anhydrous)[2]
-
Quench: 1M HCl or Saturated
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with (2E,4E)-deca-2,4-dienal dissolved in anhydrous methanol (0.5 M concentration). Cool the solution to 0°C in an ice bath to suppress side reactions.
-
Addition: Add
portion-wise over 15 minutes. Scientific Note: The stoichiometry is 0.25 mol per 1 mol aldehyde theoretically, but a slight excess (0.5 eq total) ensures completion.[2] -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2); the aldehyde spot (
) should disappear, replaced by the more polar alcohol ( ).[2] -
Quench: Carefully quench with saturated aqueous
to decompose excess borohydride. -
Extraction: Extract the aqueous layer 3x with Diethyl Ether or MTBE.[2]
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Isolation: Purify via Kugelrohr distillation or flash chromatography to remove trace allylic isomers.
Process Flow Diagram
Figure 1: Synthetic workflow for the selective reduction of decadienal to decadienol.
Analytical Characterization
Validating the structure requires distinguishing the alcohol from its aldehyde precursor and confirming the retention of the conjugated diene system.[2]
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 6.0–6.3 ppm (m, 2H): Internal vinylic protons (C3, C4).[2]
- 5.7 ppm (dt, 1H): Vinylic proton at C2 (distinctive coupling to C1).[2]
- 5.6 ppm (dt, 1H): Vinylic proton at C5.[2]
-
4.1–4.2 ppm (d, 2H): Diagnostic Signal. The methylene protons (
) appear as a doublet, shifting significantly upfield from the aldehyde proton ( 9.[2]5) of the precursor.[2][4] - 2.1 ppm (q, 2H): Allylic methylene (C6).[2]
- 0.9 ppm (t, 3H): Terminal methyl.[2]
Mass Spectrometry (GC-MS)[2]
-
Molecular Ion (
): m/z 154 (often weak due to rapid dehydration).[2] -
Base Peak: Typically m/z 81 or similar hydrocarbon fragments characteristic of the dienyl chain.[2]
-
Diagnostic Fragment: Loss of
(M-18) is common in allylic alcohols.[2]
Biological Interface & Applications
Flavor & Fragrance Chemistry
While the aldehyde (2,4-decadienal) is responsible for the heavy, oxidized "deep-fried" note of chicken fat, the alcohol ((2E,4E)-deca-2,4-dien-1-ol) acts as a modulator.[2]
-
Odor Profile: Waxy, green, fatty, with citrus peel nuances.[2] It lacks the aggressive pungency of the aldehyde.[2]
-
Metabolic Fate: In biological systems, the alcohol is often a transient metabolite, interconverted with the aldehyde via Alcohol Dehydrogenase (ADH) and subsequently oxidized to the acid or conjugated to glutathione.[2]
Metabolic Pathway Diagram[2]
Figure 2: Metabolic interconversion and detoxification pathways in mammalian systems.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Comparison to Precursor: The alcohol is significantly less toxic and less irritating than (2E,4E)-deca-2,4-dienal, which is a known sensitizer and potential mutagen at high concentrations.[2]
-
Storage: Must be stored in amber glass under nitrogen. Presence of peroxides (from autoxidation) can lead to exothermic polymerization.[2]
References
-
The Good Scents Company. (2024).[2][5] (E,E)-2,4-decadien-1-ol Physical and Organoleptic Properties. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (2024).[2][6] PubChem Compound Summary for CID 5362696, (2E,4E)-Deca-2,4-dien-1-ol.[2] Retrieved from [Link][2]
-
Mosciano, G. (2000).[2][7] Organoleptic characteristics of flavor materials.[2][3][7] Perfumer & Flavorist, 25(5),[2][7] 72. (Cited via Good Scents Co).[2][7]
Sources
- 1. echemi.com [echemi.com]
- 2. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E,4E)-2,4-Decadien-1-ol | 18409-21-7 [chemicalbook.com]
- 4. 2,4-decadienal, 2363-88-4 [thegoodscentscompany.com]
- 5. (2E,4E)-Deca-2,4-dienal | CAS#:25152-84-5 | Chemsrc [chemsrc.com]
- 6. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 7. 2,4-decadien-1-ol, 14507-02-9 [thegoodscentscompany.com]
(2E,4E)-deca-2,4-dien-1-ol CAS 18409-21-7 safety data sheet
Topic: Technical Monograph on (2E,4E)-deca-2,4-dien-1-ol (CAS 18409-21-7) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Formulation Scientists[1]
Operational Safety, Synthesis, and Stability Protocols
Chemical Identity & Structural Significance[1][2][3][4][5]
(2E,4E)-deca-2,4-dien-1-ol (CAS 18409-21-7) is a primary allylic alcohol characterized by a conjugated diene system.[1] Unlike simple saturated fatty alcohols, the electronic environment of the 2,4-diene moiety dictates both its sensory profile (fatty, chicken-like, citrus-nuanced) and its chemical fragility.[1]
For the researcher, the critical structural feature is the conjugated
Core Chemical Data
| Parameter | Technical Specification |
| IUPAC Name | (2E,4E)-deca-2,4-dien-1-ol |
| Synonyms | trans,trans-2,4-Decadienol; 2,4-Decadien-1-ol |
| CAS Number | 18409-21-7 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| SMILES | CCCCCC=CC=CCO |
| Stereochemistry | E,E (Trans, Trans) - Thermodynamically most stable isomer |
Comprehensive Hazard Assessment (Expanded SDS)
While standard Safety Data Sheets (SDS) classify this compound generically, the researcher must understand the mechanism of toxicity, which is primarily driven by its lipophilicity and potential to oxidize into sensitizing aldehydes.
GHS Classification & Hazard Statements
| Hazard Class | Category | Code | Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Chronic 3 | H412 | Harmful to aquatic life with long-lasting effects.[1][2] |
Operational Safety Protocols
Expert Insight: The primary risk with (2E,4E)-deca-2,4-dien-1-ol is not acute lethality, but sensitization via oxidation .[1] The pure alcohol is relatively mild; however, upon exposure to air, it oxidizes back to (2E,4E)-2,4-decadienal , a potent skin sensitizer and irritant.[1]
Handling Workflow (Graphviz Visualization)
The following diagram outlines the mandatory safety workflow for handling this compound to prevent oxidative degradation and exposure.
Caption: Operational workflow emphasizing the critical control point of inert gas storage to prevent the formation of sensitizing oxidation byproducts.
Stability & Handling: The "Hidden" Safety Risks
The conjugated diene system is electron-rich, making it a scavenger for oxygen radicals. This leads to a chain reaction known as autoxidation .
The Autoxidation Mechanism[1]
-
Initiation: Abstraction of a hydrogen atom (usually bis-allylic or allylic) generates a carbon-centered radical.[1]
-
Propagation: Reaction with
forms a peroxyl radical, which abstracts hydrogen from another molecule, creating a hydroperoxide. -
Degradation: Hydroperoxides cleave to form short-chain aldehydes (rancid odor) and polymers (gum formation).[1]
Preservation Protocol
-
Atmosphere: Must be stored under Argon (heavier than air) or Nitrogen.
-
Temperature: Store at -20°C for long-term; 4°C for active use.
-
Stabilizers: Commercial preparations often contain 0.1%
-tocopherol (Vitamin E) or BHT.[1] Note: If using for precise kinetics or biological assays, distill the stabilizer off immediately before use.
Experimental Protocols
A. Synthesis: Selective Reduction of 2,4-Decadienal
Researchers often synthesize the alcohol fresh from the aldehyde to ensure purity. The challenge is reducing the carbonyl group without reducing the conjugated double bonds (1,4-reduction).
Reaction:
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.
-
Reagent Prep: Dissolve (2E,4E)-2,4-decadienal (1.52 g, 10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C in an ice bath. Causality: Low temperature favors 1,2-addition (carbonyl reduction) over 1,4-addition (conjugate reduction).[1]
-
Addition: Add Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol) portion-wise over 10 minutes.
-
Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear; alcohol spot ( ) appears. -
Quench: Carefully add saturated aqueous
(10 mL) to destroy excess hydride. -
Extraction: Extract with Diethyl Ether (
). Wash combined organics with Brine. Dry over anhydrous . -
Purification: Concentrate in vacuo. Purify via Kugelrohr distillation (approx. 110°C @ 10 mmHg) or flash chromatography.
B. Analytical Validation
Verify the structure using Nuclear Magnetic Resonance (NMR). The coupling constants (
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H NMR | 0.89 | Triplet | Terminal -CH₃ |
| 1.2-1.4 | Multiplet | Alkyl chain (-CH₂-) | |
| 2.05 | Quartet | Allylic -CH₂- | |
| 4.15 | Doublet | -CH₂-OH (Hydroxymethyl) | |
| 5.70 | Multiplet | C2-H (Alkene) | |
| 6.0 - 6.2 | Multiplet | C4-H, C5-H (Alkene) | |
| 6.2 - 6.5 | Multiplet | C3-H (Alkene) |
Self-Validating Check: Look for the doublet at
Synthesis & Application Logic Flow
The following diagram illustrates the logical pathway from precursor selection to final application, highlighting decision nodes based on purity requirements.
Caption: Decision matrix for synthesis and downstream application, ensuring purity before biological testing.
Physical Properties Data Summary
| Property | Value | Source |
| Physical State | Liquid, Colorless to Pale Yellow | PubChem [1] |
| Boiling Point | 112-115 °C @ 10 mmHg | Good Scents Co [2] |
| Density | 0.870 g/mL @ 25°C | ChemicalBook [3] |
| Refractive Index | ChemicalBook [3] | |
| Solubility | Insoluble in water; Soluble in Ethanol, Oils | JECFA [4] |
| Flash Point | > 110°C | Estimated |
References
-
PubChem. (n.d.).[2][5] (2E,4E)-deca-2,4-dien-1-ol Compound Summary. National Center for Biotechnology Information.[6] [Link][1]
-
The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. [Link][1][2][7][8][9][10][11]
-
JECFA. (2003). Safety evaluation of certain food additives: Aliphatic and aromatic ethers, esters, and aldehydes. WHO Food Additives Series: 52. [Link]
Sources
- 1. Showing Compound (2E,4E)-Decadienal (FDB015511) - FooDB [foodb.ca]
- 2. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-decadien-1-ol, 14507-02-9 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. (2E,4Z)-Decadienal | C10H16O | CID 6427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 7. CAS 18409-21-7: (2E,4E)-2,4-Decadien-1-ol | CymitQuimica [cymitquimica.com]
- 8. Trans,Trans-2,4-Decadien-1-Al manufacturers and suppliers in China - ODOWELL [odowell.com]
- 9. 2,4-Decadien-1-ol, (E,E)- (CAS 18409-21-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. (2E,4E)-2,4-Decadien-1-ol | 18409-21-7 [chemicalbook.com]
- 11. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]
(2E,4E)-deca-2,4-dien-1-ol in Essential Oils: A Technical Guide for Researchers
Foreword
This technical guide provides a comprehensive overview of the current scientific understanding of (2E,4E)-deca-2,4-dien-1-ol, a long-chain unsaturated alcohol, with a particular focus on its natural occurrence in essential oils. While its corresponding aldehyde, (2E,4E)-deca-2,4-dienal, is a well-documented flavor and aroma compound, the alcohol remains a less-explored molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data and methodologies for its study. It is important to note that while some aspects of this molecule are documented, there are areas where direct research is limited. In such instances, this guide draws upon established principles of phytochemistry and analytical science to provide reasoned hypotheses and practical approaches.
Introduction to (2E,4E)-deca-2,4-dien-1-ol
(2E,4E)-deca-2,4-dien-1-ol is a C10 aliphatic alcohol characterized by a conjugated diene system at the C2 and C4 positions, with both double bonds in the trans (E) configuration. This structural feature is pivotal to its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of (2E,4E)-deca-2,4-dien-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | (2E,4E)-deca-2,4-dien-1-ol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Odor | Oily, fatty (reported for related compounds) | |
| Boiling Point | 112 °C at 10 mmHg | |
| Solubility | Insoluble in water; soluble in ethanol and fats |
Natural Occurrence in the Plant Kingdom
The presence of (2E,4E)-deca-2,4-dien-1-ol in the plant kingdom appears to be relatively rare compared to its aldehyde counterpart. The most definitive report of its natural occurrence is in the essential oil of Artemisia annua L. (sweet wormwood), a plant renowned for its production of the antimalarial compound artemisinin.
Other plant species that are known producers of structurally related long-chain unsaturated alcohols and aldehydes, such as those from the Asteraceae family (e.g., Inula and Cirsium species), could be potential, yet unconfirmed, sources of (2E,4E)-deca-2,4-dien-1-ol.
Biosynthesis: A Putative Pathway
The biosynthetic pathway of (2E,4E)-deca-2,4-dien-1-ol in plants has not been fully elucidated. However, based on the well-established biosynthesis of its corresponding aldehyde and the general understanding of plant metabolic pathways, a putative pathway can be proposed.
The biosynthesis is believed to originate from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids. Specifically, linoleic acid (a C18 fatty acid) is a likely precursor.
Figure 1: Putative biosynthetic pathway of (2E,4E)-deca-2,4-dien-1-ol.
The initial steps involving the conversion of linoleic acid to (2E,4E)-deca-2,4-dienal are supported by studies on the formation of this aldehyde in various biological systems. The final, and as yet unconfirmed, step is the reduction of the aldehyde to the primary alcohol. This reaction is likely catalyzed by an alcohol dehydrogenase (ADH) enzyme. Plants possess a wide array of ADHs with varying substrate specificities, and it is plausible that one or more of these enzymes are capable of reducing (2E,4E)-deca-2,4-dienal.[2]
Methodology for Extraction, Isolation, and Identification
The study of (2E,4E)-deca-2,4-dien-1-ol necessitates robust methodologies for its extraction from plant matrices, followed by its isolation and unambiguous identification.
Extraction of Essential Oils
Steam distillation is the most common and appropriate method for the extraction of essential oils containing (2E,4E)-deca-2,4-dien-1-ol from plant material, such as the aerial parts of Artemisia annua.
Experimental Protocol: Steam Distillation of Artemisia annua Essential Oil
-
Plant Material Preparation: Freshly harvested aerial parts of Artemisia annua are coarsely chopped to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the still, and water is added until the material is fully submerged.
-
Distillation: The water is heated to boiling, and the steam passes through the plant material, volatilizing the essential oils. The steam and essential oil vapor mixture is then condensed.
-
Collection: The condensate is collected in a separating funnel, where the essential oil, being less dense than water, forms a layer on top. The aqueous layer (hydrosol) is drained off, and the essential oil is collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C to prevent degradation.
Isolation of (2E,4E)-deca-2,4-dien-1-ol
For the isolation of the pure compound from the essential oil matrix, chromatographic techniques are employed.
Experimental Protocol: Isolation by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent such as n-hexane as the mobile phase.
-
Sample Loading: The essential oil is dissolved in a minimal amount of n-hexane and loaded onto the top of the column.
-
Elution: A gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected at regular intervals.
-
Monitoring: The separation is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Pooling and Concentration: Fractions containing the target compound, as identified by TLC, are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated (2E,4E)-deca-2,4-dien-1-ol.
Identification and Structural Elucidation
The unambiguous identification of (2E,4E)-deca-2,4-dien-1-ol requires a combination of spectroscopic techniques.
Figure 2: Workflow for the identification of (2E,4E)-deca-2,4-dien-1-ol.
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the initial identification of volatile compounds in an essential oil. The retention time on a specific GC column and the mass spectrum of the compound are characteristic features.
Table 2: Predicted GC-MS Data for (2E,4E)-deca-2,4-dien-1-ol
| Parameter | Predicted Value/Fragment (m/z) |
| Molecular Ion (M⁺) | 154 |
| Key Fragments | 136 (M-18, loss of H₂O), 121, 107, 93, 79, 67, 55, 41 (base peak) |
The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a water molecule (M-18) from the molecular ion, which is characteristic of alcohols. The base peak at m/z 41 is likely due to the stable allyl cation.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E)-deca-2,4-dien-1-ol (in CDCl₃)
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C-1 | ~63.5 | ~4.2 | d |
| C-2 | ~130.0 | ~5.8 | dt |
| C-3 | ~132.5 | ~6.1 | dd |
| C-4 | ~130.5 | ~5.7 | m |
| C-5 | ~135.0 | ~5.6 | m |
| C-6 | ~32.0 | ~2.1 | q |
| C-7 | ~31.5 | ~1.4 | sextet |
| C-8 | ~22.5 | ~1.3 | sextet |
| C-9 | ~14.0 | ~0.9 | t |
| C-10 | - | - | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Potential Biological Activities and Applications
While research specifically on the biological activities of (2E,4E)-deca-2,4-dien-1-ol is limited, studies on its aldehyde and acid analogues suggest potential antimicrobial properties.
-
(2E,4E)-deca-2,4-dienal has been shown to possess antibacterial activity, likely through the disruption of the cell membrane.[3]
-
(2E,4E)-decadienoic acid has demonstrated potent anti-oomycete activity against plant pathogens like Phytophthora nicotianae.[4]
Given these findings, it is reasonable to hypothesize that (2E,4E)-deca-2,4-dien-1-ol may also exhibit antifungal and antibacterial properties. This presents a promising area for future research, particularly in the development of new antimicrobial agents for agricultural or pharmaceutical applications.
Conclusion and Future Directions
(2E,4E)-deca-2,4-dien-1-ol is a naturally occurring, yet understudied, constituent of some essential oils, most notably from Artemisia annua. This technical guide has synthesized the available information and provided a framework for its further investigation. Key areas for future research include:
-
Screening of a wider range of plant species to identify new natural sources of (2E,4E)-deca-2,4-dien-1-ol.
-
Elucidation of the complete biosynthetic pathway , including the identification and characterization of the specific alcohol dehydrogenase responsible for its formation.
-
Comprehensive spectroscopic analysis to provide a definitive and publicly available dataset for its identification.
-
In-depth investigation of its biological activities , particularly its potential as an antifungal and antibacterial agent.
The exploration of this and other rare lipid-derived molecules holds significant potential for the discovery of novel bioactive compounds with applications in a variety of scientific and industrial fields.
References
-
PubChem. (n.d.). 2,4-Decadienal. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link].
-
PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link].
-
Wikipedia. (2023, December 1). (E,E)-2,4-Decadienal. In Wikipedia. Retrieved February 9, 2026, from [Link].
-
Zhang, X. F., Li, Q. Y., Wang, M., Ma, S. Q., Zheng, Y. F., Li, Y. Q., Zhao, D. L., & Zhang, C. S. (2022). 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum. Microbiology spectrum, 10(4), e0154222. [Link].
- Cordeiro, R. A., de Oliveira, A. G., de Souza, L. B., de Freitas, T. S., de Sousa, E. O., & de Andrade, G. M. (2014). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. Research in Microbiology, 165(5), 348-356.
- RJPBCS. (2016). Artemisia annua. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1851.
-
The Good Scents Company. (n.d.). 2,4-decadienal. Retrieved February 9, 2026, from [Link].
-
Parveen, A., & Goyal, S. (2020). Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. Plants (Basel, Switzerland), 10(1), 53. [Link].
-
ResearchGate. (n.d.). Essential Oil Composition of Cirsium arvense L. Produced in Different Climate and Soil Properties. Retrieved February 9, 2026, from [Link].
-
Zhang, X. F., Li, Q. Y., Wang, M., Ma, S. Q., Zheng, Y. F., Li, Y. Q., Zhao, D. L., & Zhang, C. S. (2022). 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum. Microbiology spectrum, 10(4), e0154222. [Link].
-
El-Hawary, S. S., El-Sayed, M. M., & El-Shabrawy, A. O. (2024). Chemical composition and antimicrobial activity of essential oil of Inula crithmoides L. growing in Egypt. World Journal of Biology Pharmacy and Health Sciences, 18(02), 116–123. [Link].
- Okhale, S. E., Egharevba, H. O., Chinyere, I., Ibrahim, J. A., & Jegede, I. A. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from Nigerian Artemisia annua L. at different growth stages. New York Science Journal, 15(3), 49-55.
-
Ghasemi, V., & Aelaei, M. (2023). Essential oil composition and total phenolic content in Cupressus arizonica G. in response to microbial inoculation under water stress conditions. Scientific reports, 13(1), 1251. [Link].
-
Kimmerer, T. W., & Stringer, M. A. (1988). Alcohol dehydrogenase and ethanol in the stems of trees : evidence for anaerobic metabolism in the vascular cambium. Plant physiology, 87(3), 693–697. [Link].
-
Yin, Y., Wang, Z., & Song, Y. (2022). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Biology, 11(11), 1590. [Link].
-
Kim, H. J., Chen, F., Wang, X., & Rajapakse, N. C. (2023). Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea. Molecules (Basel, Switzerland), 28(3), 1131. [Link].
-
ResearchGate. (n.d.). Chemical composition (%) of the essential oils of Cirsium arvense in two years (in each row, numbers have same word, are same group). Retrieved February 9, 2026, from [Link].
- Hassani, A., & Ghorbanpour, M. (2016). Qualitative and Quantitative Changes in the Essential Oil of Origanum vulgare L. ssp. gracile as Affected by Different Phenological Stages. Journal of Essential Oil Bearing Plants, 19(6), 1439-1445.
-
ResearchGate. (n.d.). Composition and Antioxidant Activity of Inula crithmoides Essential Oil Grown in Central Italy (Marche Region). Retrieved February 9, 2026, from [Link].
-
Ottolina, G., & Riva, S. (2009). Selective Enzymatic Reduction of Aldehydes. Molecules, 14(4), 1356-1366. [Link].
- Okhale, S. E., Egharevba, H. O., Chinyere, I., Ibrahim, J. A., & Jegede, I. A. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from Nigerian Artemisia annua L. at different growth stages. New York Science Journal, 15(3), 49-55.
-
MDPI. (2022). Traditional Uses, Phytochemical Composition, Pharmacological Properties, and the Biodiscovery Potential of the Genus Cirsium. Retrieved February 9, 2026, from [Link].
-
van der Verren, S. E., Tas, A., van der Veen, S., Abee, T., & Smid, E. J. (2023). Experimental Evolution Reveals a Novel Ene Reductase That Detoxifies α,β-Unsaturated Aldehydes in Listeria monocytogenes. Applied and environmental microbiology, 89(5), e0194822. [Link].
-
Li, Y., Wang, Y., Li, J., Sun, J., & Yang, B. (2023). Cinnamyl Alcohol Dehydrogenase Gene Regulates Bursaphelenchus xylophilus Reproduction and Development. International journal of molecular sciences, 24(13), 11116. [Link].
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved February 9, 2026, from [Link].
- D'Agostino, G., Badalamenti, N., Franco, P., Bruno, M., & Gallo, G. (2021). The chemical composition of the flowers essential oil of Inula crithmoides (Asteraceae) growing in aeolian islands, Sicily (Italy) and its biocide properties on microorganisms affecting historical art crafts.
-
Kim, H. J., Chen, F., Wang, X., & Rajapakse, N. C. (2023). Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea. Molecules (Basel, Switzerland), 28(3), 1131. [Link].
-
LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link].
-
PFAF. (n.d.). Cirsium arizonicum Arizona thistle. Plants For A Future. Retrieved February 9, 2026, from [Link].
- van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969), 19(1), 31-36.
-
Kotchoni, S. O., Kuhns, C., Ditzer, A., Kirch, H. H., & Bartels, D. (2006). Engineering the nucleotide coenzyme specificity and sulfhydryl redox sensitivity of two stress-responsive aldehyde dehydrogenase isoenzymes of Arabidopsis thaliana. Biochemical Journal, 395(2), 297-305. [Link].
-
Al-Shuwafi, E., Al-Hashedi, S. A., & Al-Fuhais, J. (2022). Antifungal and Antibacterial Activities of Isolated Marine Compounds. Journal of Fungi, 8(8), 834. [Link].
- El-Hawary, S. S., El-Sayed, M. M., & El-Shabrawy, A. O. (2024). Chemical composition and antimicrobial activity of essential oil of Inula crithmoides L. growing in Egypt. World Journal of Biology Pharmacy and Health Sciences, 18(02), 116–123.
-
Michael Evans. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link].
- de C. Rezende, C. M., & de S. Carneiro, T. (2025).
- D'Agostino, G., Badalamenti, N., Franco, P., Bruno, M., & Gallo, G. (2021). The chemical composition of the flowers essential oil of Inula crithmoides (Asteraceae) growing in aeolian islands, Sicily (Italy) and its biocide properties on microorganisms affecting historical art crafts.
-
Clark, J. (2023, August 29). mass spectra - fragmentation patterns. Chemguide. Retrieved February 9, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved February 9, 2026, from [Link].
Sources
- 1. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol dehydrogenase and ethanol in the stems of trees : evidence for anaerobic metabolism in the vascular cambium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2 E,4 E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,4E)-deca-2,4-dien-1-ol antimicrobial and antifungal activity research
An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of (2E,4E)-deca-2,4-dien-1-ol
Foreword: A Note on (2E,4E)-deca-2,4-dien-1-ol and its Aldehyde Analogue
As a Senior Application Scientist, it is crucial to begin this guide with a point of clarity. The scientific literature provides significantly more research on the antimicrobial properties of the aldehyde, (2E,4E)-deca-2,4-dienal, than its corresponding alcohol, (2E,4E)-deca-2,4-dien-1-ol. Given their structural similarities, the aldehyde's mechanism of action offers a strong theoretical framework for investigating the alcohol. This guide will leverage insights from the well-studied aldehyde to propose mechanisms and robust protocols for evaluating the antimicrobial and antifungal potential of (2E,4E)-deca-2,4-dien-1-ol, empowering researchers to rigorously test these hypotheses.
Introduction to (2E,4E)-deca-2,4-dien-1-ol
(2E,4E)-deca-2,4-dien-1-ol is a long-chain aliphatic alcohol characterized by a ten-carbon backbone with conjugated double bonds at the second and fourth positions.[1] This compound is a naturally occurring substance, having been identified in organisms such as the plant Artemisia annua.[1] It is recognized for its flavor properties and is used as a flavoring agent in the food industry.[1] While its primary commercial application lies in flavor science, its structural features—specifically the conjugated double bond system and lipid-like chain—suggest a potential for biological activity that warrants thorough investigation in the field of antimicrobial drug discovery.
Antimicrobial & Antifungal Spectrum: Postulated Activity
Direct evidence for the antimicrobial spectrum of (2E,4E)-deca-2,4-dien-1-ol is emerging. However, related compounds provide a strong basis for its potential efficacy. For instance, the shorter-chain analogue, 2,4-hexadien-1-ol, has demonstrated inhibitory effects against mold development.[2]
The more extensively studied aldehyde, (2E,4E)-deca-2,4-dienal, exhibits a broad range of activity. Studies have shown it possesses nematicidal properties and can induce apoptosis.[3] Its antimicrobial action is linked to its ability to cause significant disruption of the lipid portion of plasma membranes, allowing it to penetrate bacterial cells.[4][5] This membrane-centric mechanism is a key area of investigation for (2E,4E)-deca-2,4-dien-1-ol.
Target Pathogens for Initial Screening: A logical starting point for research would include a panel of clinically relevant and standard model organisms:
-
Gram-Positive Bacteria: Staphylococcus aureus[6] (a common cause of skin and systemic infections)
-
Gram-Negative Bacteria: Escherichia coli (a versatile pathogen responsible for a range of infections)
-
Yeast: Candida albicans (a major opportunistic fungal pathogen causing candidiasis)[7]
-
Mold: Aspergillus niger (a common mold that can cause aspergillosis in immunocompromised individuals)[8][9]
Proposed Mechanism of Action: Membrane Perturbation
The primary hypothesized mechanism of action for (2E,4E)-deca-2,4-dien-1-ol is the disruption of microbial cell membrane integrity. The molecule's amphipathic nature, with a polar alcohol head and a long, nonpolar hydrocarbon tail, facilitates its insertion into the phospholipid bilayer of the cell membrane. This insertion is believed to disrupt the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death.
This mechanism is supported by research on (E,E)-2,4-decadienal, which has been shown to interact with and cross dimyristoylphosphatidylcholine (DMPC) bilayers, suggesting a gross perturbation of the lipid fraction of plasma membranes.[4][5] The conjugated double bond system is critical to this activity.
Caption: Proposed mechanism of microbial cell membrane disruption.
Methodologies for Efficacy Evaluation
To ensure trustworthy and reproducible results, standardized protocols are paramount. The following sections detail the core assays required to characterize the antimicrobial and antifungal activity of (2E,4E)-deca-2,4-dien-1-ol.
Workflow for Determining Inhibitory and Cidal Concentrations
The initial evaluation follows a logical progression from determining the minimum inhibitory concentration (MIC) to the minimum bactericidal or fungicidal concentration (MBC/MFC). This workflow efficiently establishes both the static and cidal properties of the compound.
Caption: Experimental workflow for MIC and MBC/MFC determination.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a standardized and high-throughput approach.
Principle: A standardized inoculum of the test microbe is exposed to serial dilutions of (2E,4E)-deca-2,4-dien-1-ol in a liquid growth medium. Growth is assessed after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mg/mL stock solution of (2E,4E)-deca-2,4-dien-1-ol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum: Culture the test organism overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximates 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure (96-Well Plate):
-
Add 100 µL of sterile broth to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the diluted test compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[11] This can be assessed visually or by reading the optical density (OD) at 600 nm.
-
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is a direct extension of the MIC test to determine the lowest concentration that results in microbial death.
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium. The absence of growth on the agar indicates that the microbes were killed, not just inhibited.
Step-by-Step Protocol:
-
Subculturing:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each of these wells onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Result Interpretation:
-
The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[11]
-
Protocol: Anti-Biofilm Activity Assay
Biofilms are structured communities of microorganisms encased in a self-produced matrix, often associated with increased antibiotic resistance.[12] The crystal violet assay is a common method to quantify biofilm formation.
Principle: The compound is tested for its ability to either prevent biofilm formation or eradicate an established biofilm. The remaining biofilm mass is stained with crystal violet, which is then solubilized, and the absorbance is measured.
Step-by-Step Protocol (Inhibition of Biofilm Formation):
-
Assay Setup:
-
Perform serial dilutions of (2E,4E)-deca-2,4-dien-1-ol in a 96-well flat-bottomed plate as described for the MIC assay, using a growth medium known to promote biofilm formation (e.g., TSB with 1% glucose for S. aureus).
-
Inoculate wells with a standardized microbial suspension.
-
-
Incubation:
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
-
Staining Procedure:
-
Gently discard the planktonic (free-floating) cells from the wells.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air-dry the plate completely.
-
Add 150 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.
-
Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Result Interpretation:
-
A reduction in absorbance in the treated wells compared to the untreated growth control indicates inhibition of biofilm formation. The percentage of inhibition can be calculated.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example Summary of Antimicrobial Activity
| Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Biofilm Inhibition (MBIC₅₀, µg/mL) |
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| C. albicans ATCC 90028 | |||
| A. niger ATCC 16404 |
-
MIC/MBC Ratio: A ratio of MBC/MIC ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
-
MBIC₅₀: The Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Future Research and Drug Development Considerations
The successful in vitro characterization of (2E,4E)-deca-2,4-dien-1-ol is the foundational step. Subsequent research must focus on:
-
Toxicity Profiling: Evaluating cytotoxicity against human cell lines (e.g., HEK293, HepG2) is critical to determine the therapeutic index.
-
In Vivo Efficacy: Testing the compound in relevant animal models of infection to assess its efficacy and pharmacokinetics.
-
Mechanism Elucidation: Employing advanced techniques like fluorescence microscopy with membrane potential-sensitive dyes, electron microscopy to visualize cellular damage, and transcriptomics to understand the microbial stress response.
-
Synergy Studies: Investigating the potential for synergistic effects when combined with conventional antibiotics, which could help combat antimicrobial resistance.
This guide provides the strategic framework and validated methodologies for a comprehensive investigation into the antimicrobial and antifungal properties of (2E,4E)-deca-2,4-dien-1-ol. A rigorous and systematic approach will be essential to unlock its potential as a novel therapeutic agent.
References
-
2,4-Decadienal | C10H16O | CID 5283349 - PubChem. Available from: [Link]
-
(E,E)-2,4-Decadienal - Wikipedia. Available from: [Link]
-
Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes - ResearchGate. Available from: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available from: [Link]
-
Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents - MDPI. Available from: [Link]
-
Chemical Composition, Biocompatibility, and Anti-Candida albicans Activity of Schinus weinmanniifolia Mart. ex Engl. - MDPI. Available from: [Link]
-
Antifungal activity test of Dewandaru leaf extract (Eugenia uniflora L) against Candida in otomycosis - GSC Online Press. Available from: [Link]
-
The bactericidal and antibiofilm effects of a lysine-substituted hybrid peptide, CM-10K14K, on biofilm-forming Staphylococcus epidermidis - PubMed. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A - Rasayan Journal of Chemistry. Available from: [Link]
-
2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem. Available from: [Link]
-
2,4-decadienal deca-2,4-dienal - The Good Scents Company. Available from: [Link]
-
Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC. Available from: [Link]
-
Synthesis and Antimicrobial Activity of 2-(4-Halophenyl)-2-(oxyaryl)propanes - Springer. Available from: [Link]
-
Inhibitory Effects of 2,2'-Dipyridyl and 1,2,3,4,6-Penta-O-Galloyl-b-D-Glucopyranose on Biofilm Formation in Contact Lens Cases - PubMed. Available from: [Link]
-
Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed. Available from: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]
-
Minimum inhibitory concentration determinations for various antimicrobial agents against 1570 bacterial isolates from turkey poults - PubMed. Available from: [Link]
-
Aspergillus niger: A Hundred Years of Contribution to the Natural Products Chemistry - Journal of the Brazilian Chemical Society. Available from: [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - Frontiers in Microbiology. Available from: [Link]
-
Antifungal Properties of Esters of Alkenoic and Alkynoic Acids - ResearchGate. Available from: [Link]
-
Anti-biofilm compound of 1, 4-diaza-2, 5-dioxo-3-isobutyl bicyclo[4.3.0]nonane from marine Nocardiopsis sp. DMS 2 (MH900226) against biofilm forming K. pneumoniae - ResearchGate. Available from: [Link]
-
Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - MDPI. Available from: [Link]
-
(PDF) Aspergillus niger: A Hundred Years of Contribution to the Natural Products Chemistry - ResearchGate. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC. Available from: [Link]
-
The Search for Natural Inhibitors of Biofilm Formation and the Activity of the Autoinductor C6-AHL in Klebsiella pneumoniae ATCC 13884 - NIH. Available from: [Link]
-
Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin - PubMed. Available from: [Link]
-
The Aspergillus niger faeB gene encodes a second feruloyl esterase involved in pectin and xylan degradation and is specifically induced in the presence of aromatic compounds - PubMed. Available from: [Link]
-
aldH1 - 4,4'-diaponeurosporen-aldehyde dehydrogenase - Staphylococcus aureus (strain NCTC 8325 / PS 47) - UniProtKB. Available from: [Link]
-
The Anti-Biofilm Potential of Linalool, a Major Compound from Hedychium larsenii, against Streptococcus pyogenes and Its Toxicity Assessment in Danio rerio - MDPI. Available from: [Link]
-
Staphylococcus aureus - PubChem. Available from: [Link]
-
A Special Phenotype of Aconidial Aspergillus niger SH2 and Its Mechanism of Formation via CRISPRi - PMC. Available from: [Link]
-
Antifungal Properties of a Novel 1,2,4-triazine Derivative I 319 - PubMed. Available from: [Link]
-
Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole - PubMed. Available from: [Link]
-
Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers - PMC. Available from: [Link]
Sources
- 1. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bactericidal and antibiofilm effects of a lysine-substituted hybrid peptide, CM-10K14K, on biofilm-forming Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate and Bioenergetic Processing of (2E,4E)-Deca-2,4-dien-1-ol in Mammalian Systems
[1]
Executive Summary
(2E,4E)-deca-2,4-dien-1-ol (DD-OH) is a conjugated primary fatty alcohol.[1] In mammalian systems, it functions primarily as a metabolic precursor to (2E,4E)-deca-2,4-dienal (DD-al), a highly reactive lipid peroxidation product.[1] The metabolic fate of DD-OH is defined by a kinetic competition between bioactivation (oxidation to the toxic aldehyde), detoxification (glutathione conjugation), and mitochondrial catabolism (auxiliary
This guide delineates the stepwise biotransformation of DD-OH, highlighting the critical role of 2,4-dienoyl-CoA reductase (DECR1) in resolving the conjugated diene structure for energy production.[1]
Physicochemical Properties & Cellular Entry
DD-OH is a lipophilic molecule (LogP
| Property | Value / Characteristic | Physiological Implication |
| Structure | C10 Primary Alcohol, conjugated diene | Substrate for ADH and UGT families.[1] |
| LogP | ~3.4 | High membrane permeability; rapid cellular uptake.[1] |
| Reactivity | Nucleophilic (OH group) | Susceptible to glucuronidation (Phase II).[1] |
| Pro-toxicant | Precursor to DD-al | Rapidly oxidized to an electrophilic aldehyde.[1] |
Cytosolic Phase I Metabolism: The Redox Switch
The primary metabolic event is the reversible oxidation of the alcohol to its corresponding aldehyde. This step is critical because it converts a relatively inert alcohol into a reactive electrophile.[1]
Oxidation to (2E,4E)-Deca-2,4-dienal
Enzymes: Alcohol Dehydrogenases (ADH), specifically Class I (ADH1) and Class IV (ADH4).[1]
-
Reaction:
-
Kinetics: The equilibrium favors aldehyde formation in the presence of high cytosolic NAD+/NADH ratios.
-
Toxicity Alert: The product, (2E,4E)-deca-2,4-dienal , is a potent Michael acceptor.[1] It can form DNA adducts (etheno-bases) and crosslink proteins via Schiff base formation.[1]
Oxidation to (2E,4E)-Deca-2,4-dienoic Acid
To mitigate aldehyde toxicity, the cell rapidly oxidizes DD-al to the carboxylic acid.[1] Enzymes: Aldehyde Dehydrogenases (ALDH).[1]
-
Key Isoform: ALDH9A1 (and ALDH3A1 in some tissues) shows high specificity for medium-chain enals.[1]
-
Reaction:
-
Significance: This is an irreversible detoxification step that tags the molecule for mitochondrial import and
-oxidation.
Phase II Detoxification: The Glutathione Shunt
While oxidation leads to energy production, a significant fraction of the intermediate aldehyde is intercepted by Phase II enzymes to prevent cellular damage.
Glutathione Conjugation
Enzymes: Glutathione S-Transferases (GSTs), particularly GSTA4-4 (Alpha class).[1]
-
Mechanism: Michael addition of the thiol group of Glutathione (GSH) to the C3 position of the conjugated aldehyde.
-
Product: Glutathionyl-decanal adducts.[1]
-
Downstream: These adducts are exported via MRP transporters or metabolized to mercapturic acids (N-acetylcysteine conjugates) for urinary excretion.[1]
Mitochondrial Catabolism: Auxiliary -Oxidation
The carboxylic acid metabolite, (2E,4E)-deca-2,4-dienoate , is activated to Deca-2,4-dienoyl-CoA by acyl-CoA synthetases (ACS) on the outer mitochondrial membrane.[1] It then enters the mitochondrial matrix via the Carnitine Shuttle (CPT1/CPT2).
Standard
The DECR1-ECI1 Pathway
This is the rate-limiting sequence for the metabolism of conjugated polyunsaturated fatty acids.
-
Reduction (The Critical Step):
-
Isomerization:
-
Standard
-Oxidation Re-entry:
The remaining C8 chain undergoes standard
Pathway Visualization
The following diagram illustrates the bifurcation between cytosolic detoxification and mitochondrial catabolism.
Figure 1: Metabolic flux of (2E,4E)-deca-2,4-dien-1-ol showing the critical DECR1-dependent reduction step.[1]
Experimental Protocols for Pathway Validation
To validate this pathway in a research setting, the following experimental workflow is recommended.
Metabolite Profiling via LC-MS/MS
Objective: Quantify the ratio of oxidation (Acid) to conjugation (GSH-adduct).
-
Cell Treatment: Incubate HepG2 or primary hepatocytes with 10–50
M (2E,4E)-deca-2,4-dien-1-ol for 1, 4, and 24 hours.[1] -
Extraction:
-
LC-MS/MS Parameters (Targeted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Note |
| DD-OH | 154.1 [M+H]+ | 81.1 | Positive | Loss of H2O chain |
| DD-al | 153.1 [M+H]+ | 135.1 | Positive | Reactive; derivatize with DNPH for stability |
| DD-Acid | 167.1 [M-H]- | 123.1 | Negative | Carboxylate fragment |
| DD-GSH | 460.2 [M+H]+ | 331.1 | Positive | Loss of pyroglutamate |
Enzymatic Activity Assay (DECR1)
Objective: Confirm mitochondrial processing capacity.[1]
-
Preparation: Isolate mitochondria using differential centrifugation.
-
Substrate Synthesis: Synthesize (2E,4E)-deca-2,4-dienoyl-CoA chemically (via mixed anhydride method).
-
Assay:
References
-
Chan, P. C. (2011).[1][4] NTP toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice. Toxicity Report Series. Link
-
Esterbauer, H., et al. (1991).[1] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. Link
-
Gurvitz, A., et al. (1999).[1] 2,4-Dienoyl-CoA reductase (DECR1) is a key enzyme in the beta-oxidation of polyunsaturated fatty acids.[1] Journal of Biological Chemistry. Link
-
Luo, M. J., et al. (2023).[1] Impaired Detoxification of Trans, Trans-2,4-Decadienal, an Oxidation Product from Omega-6 Fatty Acids, Alters Insulin Signaling.[1] Advanced Science. Link
-
Mao, P., et al. (2006).[1] Mitochondrial oxidation of polyunsaturated fatty acids: The role of 2,4-dienoyl-CoA reductase. Biochimica et Biophysica Acta (BBA).[1] Link
-
Williamson, G., & Ball, S. (1988).[1][5] Conjugation of glutathione with 2,4-decadienal resulting from lipid peroxidation.[1][5] Biochemical Society Transactions.[1] Link
Sources
- 1. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Comparative Toxicology: (2E,4E)-Deca-2,4-dien-1-ol vs. 2,4-Decadienal
[1]
Executive Summary
This technical guide provides a rigorous comparative analysis of (2E,4E)-deca-2,4-dien-1-ol (hereafter "Dienol") and its corresponding aldehyde, 2,4-decadienal (hereafter "Dienal").[1] While structurally related via a single redox step, these compounds exhibit divergent toxicity profiles.[1]
Dienal is a potent electrophile and a known product of lipid peroxidation, exhibiting significant cytotoxicity and potential genotoxicity via DNA adduct formation (etheno-bases).[1] Dienol , widely used in flavor and fragrance applications (FEMA 3911), presents a lower acute toxicity profile but acts as a metabolic precursor to the aldehyde.[1] The critical safety consideration for Dienol lies in its in vivo oxidation rate and its intrinsic potential for skin sensitization.[1]
Physicochemical & Structural Basis of Toxicity
The core differentiation in toxicity stems from the electronic character of the terminal functional group conjugated to the diene system.[1]
| Feature | (2E,4E)-Deca-2,4-dien-1-ol | 2,4-Decadienal |
| CAS Number | 18409-21-7 | 25152-84-5 |
| Functional Group | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) |
| Reactivity Class | Nucleophile (weak); Pro-electrophile | Hard Electrophile (Michael Acceptor) |
| LogP (est.) | ~3.2 | ~3.2 |
| Key Hazard | Skin Sensitization, Irritation | Cytotoxicity, DNA Adducts, Tissue Necrosis |
Structural Reactivity Analysis[1]
-
Dienal (Aldehyde): The carbonyl group is conjugated with the
-unsaturated system.[1] This creates a highly reactive electrophilic center at the -carbon (via Michael addition) and allows for Schiff base formation with amine groups on proteins and DNA bases.[1] -
Dienol (Alcohol): Lacks the electron-withdrawing carbonyl.[1] It does not undergo Michael addition directly.[1] Its toxicity is primarily mediated via membrane perturbation (lipophilicity) or metabolic oxidation back to the aldehyde.[1]
Metabolic Interconversion & Mechanism of Action
The toxicity of the alcohol cannot be decoupled from the aldehyde due to metabolic interconversion.[1] The following pathway illustrates the bio-activation of Dienol and the reactive fate of Dienal.
Pathway Visualization[1]
Figure 1: Metabolic fate of (2E,4E)-deca-2,4-dien-1-ol showing bio-activation to the reactive aldehyde.[1]
Mechanistic Detail
-
Bio-activation: Dienol is oxidized to Dienal by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes.[1] This is the rate-limiting step for Dienol-induced systemic toxicity.[1]
-
Genotoxic Mechanism (Dienal): Dienal reacts with the exocyclic amino group of deoxyguanosine (dG) to form cyclic adducts, specifically 1,N²-etheno-2'-deoxyguanosine (εdGuo) .[1] If unrepaired, these adducts cause miscoding during DNA replication, leading to mutations.[1]
-
Cytotoxic Mechanism (Dienal): High affinity for sulfhydryl groups (-SH) in cellular proteins leads to enzyme inhibition, depletion of intracellular Glutathione (GSH), and induction of oxidative stress.[1]
Comparative Toxicological Data
The following data consolidates findings from NTP studies, RIFM monographs, and primary literature.
| Endpoint | (2E,4E)-Deca-2,4-dien-1-ol | 2,4-Decadienal |
| Acute Oral LD50 | > 5000 mg/kg (Rat) [Estimated]* | > 3000 mg/kg (Rat) / High Mortality at 3600 mg/kg |
| NOAEL (Sub-chronic) | ~100 mg/kg/day (Read-across) | 100 mg/kg/day (NTP 3-month gavage) |
| Skin Sensitization | Sensitizer (Cat 1) | Sensitizer (Cat 1) |
| Genotoxicity (Ames) | Negative | Negative (mostly); Positive in specific strains w/o S9 |
| In Vivo Micronucleus | Negative | Equivocal (Mouse peripheral blood) |
| Target Organs | Skin (Irritation) | Forestomach (Ulceration), Olfactory Epithelium |
| Cytotoxicity (EC50) | Low (µM range) | High (nM - low µM range) |
*Note: Specific LD50 for the pure Dienol is often read-across from saturated alcohols or the aldehyde, but generally considered less acutely toxic than the aldehyde form.[1]
Key Interpretation
Experimental Protocols for Safety Assessment
To validate the toxicity profile in a drug development or safety context, the following protocols are recommended.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Quantify the difference in cell viability reduction between the alcohol and aldehyde forms.[1]
-
Cell Line: HepG2 (high metabolic capacity) vs. CHO-K1 (low metabolic capacity).[1]
-
Preparation: Prepare stock solutions of Dienol and Dienal in DMSO (Final DMSO < 0.1%).
-
Dosing: Treat cells with serial dilutions (0.1 µM to 1000 µM) for 24 hours.
-
Inhibitor Control: Co-incubate Dienol-treated HepG2 cells with 4-Methylpyrazole (ADH inhibitor).[1]
-
Hypothesis: ADH inhibition should decrease the toxicity of Dienol if the metabolite (Dienal) is the toxic agent.[1]
-
-
Readout: Measure absorbance at 570 nm. Calculate IC50.
-
Expected Result: Dienal IC50 << Dienol IC50.[1]
-
Protocol B: Quantification of DNA Adducts (LC-MS/MS)
Objective: Detect etheno-dGuo adducts as a biomarker of Dienal exposure.[1]
-
Incubation: Incubate calf thymus DNA (1 mg/mL) with Dienal (100 µM) in phosphate buffer (pH 7.[1]4) for 12 hours at 37°C.
-
Digestion: Hydrolyze DNA enzymatically using DNase I, Phosphodiesterase I, and Alkaline Phosphatase to release nucleosides.[1]
-
Extraction: Solid-phase extraction (SPE) using C18 cartridges.
-
Analysis: LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Transition: Monitor m/z 294 → 178 (loss of deoxyribose) for 1,N²-etheno-dGuo.
-
-
Validation: Compare adduct levels in Dienol-treated samples vs. Dienal-treated samples to assess conversion efficiency.
Regulatory Status & Risk Assessment
2,4-Decadienal
-
EFSA: Evaluated in FGE.19 (Alpha-beta unsaturated aldehydes).[1][3] Concerns regarding genotoxicity were cleared in vivo by NTP studies showing lack of carcinogenicity at dietary levels, but it remains a "High Concern" structural class (Cramer Class III).[1]
-
IFRA: Restricted due to sensitization potential.[1]
(2E,4E)-Deca-2,4-dien-1-ol[1][2][5]
-
EFSA: Evaluated in FGE.05 (Alcohols).[1][3] Considered safe as a flavoring substance based on the "Safety Evaluation of Structural Class" (Cramer Class I/II) and efficient metabolism to the corresponding acid.[1]
-
GHS: H315 (Skin Irritation), H317 (May cause allergic skin reaction).[1]
Conclusion for Drug Development: When selecting excipients or flavoring agents, (2E,4E)-deca-2,4-dien-1-ol is the superior candidate regarding systemic toxicity, provided that formulation stability prevents oxidation to the aldehyde. 2,4-Decadienal should be avoided in inhalation or mucosal contact applications due to severe local irritation and potential for protein adduction.[1]
References
-
National Toxicology Program (NTP). (2011).[1] NTP Technical Report on the Toxicity Studies of 2,4-Decadienal (CAS No. 25152-84-5).[1] Toxicity Report Series 76.[1] Link
-
European Food Safety Authority (EFSA). (2008).[1][5] Scientific Opinion of the Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on Flavouring Group Evaluation 19 (FGE.19). EFSA Journal.[1][3][6] Link[1]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments for Aliphatic Alcohols and Aldehydes.[1] (FEMA 3911 & 3135).[1] Link
-
Carere, A., et al. (2002).[1] Genotoxicity of 2,4-decadienal, a product of lipid peroxidation.[1] Mutagenesis, 17(5), 425-430.[1] Link
-
Loureiro, A.P., et al. (2000).[1] 1,N2-etheno-2'-deoxyguanosine as a marker of oxidative DNA damage.[1] Chemical Research in Toxicology, 13(7), 601-609.[1] Link[1]
Sources
- 1. ift.org [ift.org]
- 2. (E,E)-2,4-decadienal, 25152-84-5 [thegoodscentscompany.com]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Metabolic Signatures of Oxidative Stress: (2E,4E)-Deca-2,4-dien-1-ol as a Volatile Biomarker
Technical Whitepaper for Drug Development & Clinical Research
Abstract
(2E,4E)-deca-2,4-dien-1-ol (DDO) is a volatile unsaturated fatty alcohol derived from the peroxidation of n-6 polyunsaturated fatty acids (PUFAs), specifically linoleic acid.[1] While its precursor, (2E,4E)-deca-2,4-dienal, is a well-documented cytotoxic aldehyde, the alcohol form represents a critical metabolic endpoint mediated by aldo-keto reductases (AKR) and alcohol dehydrogenases (ADH). This guide analyzes DDO as a non-invasive biomarker for oxidative stress status, lung cancer pathology, and drug-induced lipid peroxidation, providing a validated analytical framework for its quantification via HS-SPME-GC-MS.
The Mechanistic Basis: The Aldehyde-Alcohol Redox Axis
To understand the utility of (2E,4E)-deca-2,4-dien-1-ol, one must first analyze its origin. It is not a primary product of metabolism but a secondary metabolite arising from the oxidative breakdown of Linoleic Acid .
1.1 The Lipoxygenase Cascade
The generation of DDO follows a strictly causal pathway:
-
Initiation: Linoleic acid (18:2 n-6) undergoes peroxidation, either non-enzymatically (ROS-driven) or enzymatically via Lipoxygenases (e.g., 15-LOX).
-
Cleavage: The resulting hydroperoxides (e.g., 9-HpODE) are cleaved by hydroperoxide lyases, generating the highly reactive electrophile (2E,4E)-deca-2,4-dienal .
-
Detoxification (The Critical Step): The aldehyde is cytotoxic, capable of forming DNA adducts. Cellular defense mechanisms, primarily Aldo-keto reductase family 1 member B10 (AKR1B10) and Alcohol Dehydrogenases (ADH), rapidly reduce the aldehyde to the less toxic alcohol: (2E,4E)-deca-2,4-dien-1-ol .
Senior Scientist Insight: In drug development, an elevation of the alcohol (DDO) relative to the aldehyde suggests an active, compensatory detoxification response. Conversely, a drop in DDO with a spike in the aldehyde suggests metabolic exhaustion or AKR inhibition. Thus, DDO is a proxy for AKR1B10 activity , a known chemotherapy-resistance marker in non-small cell lung cancer (NSCLC).
1.2 Pathway Visualization
Figure 1: The metabolic generation of (2E,4E)-deca-2,4-dien-1-ol from Linoleic Acid. The alcohol represents the detoxified endpoint of the lipid peroxidation cascade.
Clinical & Research Applications
2.1 Non-Invasive Lung Cancer Screening (Breathomics)
Research indicates that DDO is significantly altered in the exhaled breath of patients with Non-Small Cell Lung Cancer (NSCLC).
-
Mechanism: Cancer cells exhibit the "Warburg Effect" and altered lipid metabolism. Overexpression of AKR1B10 in lung tumors leads to increased conversion of peroxidation aldehydes into alcohols.
-
Biomarker Profile: DDO is often found alongside other VOCs like 1-propanol and hexanal. A validated panel (sensitivity >80%) often includes DDO as a discriminator between benign nodules and malignant tumors.
2.2 Drug Safety & Toxicology Screening
In preclinical toxicology, measuring DDO in vitro (hepatocyte culture headspace) or in vivo (breath/blood) can serve as an early warning system for Drug-Induced Lipid Peroxidation (DILP) .
-
Application: If a candidate drug causes mitochondrial dysfunction leading to ROS generation, PUFAs in the cell membrane will oxidize. An early spike in DDO indicates oxidative stress before overt histological damage occurs.
2.3 Infectious Disease Signatures
Specific fungi (e.g., Aspergillus, Laetiporus) and bacteria produce distinct volatile profiles. DDO has been identified as a volatile metabolite in fungal metabolism of fatty acids.
-
Utility: Detection of DDO in bronchoalveolar lavage (BAL) fluid headspace could support the diagnosis of invasive pulmonary aspergillosis.
Analytical Workflow: HS-SPME-GC-MS
The quantification of (2E,4E)-deca-2,4-dien-1-ol requires high sensitivity due to its low physiological concentrations (ppb/ppt range). Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard.
3.1 Experimental Protocol
Step 1: Sample Preparation
-
Matrix: Plasma (200 µL) or Exhaled Breath Condensate (EBC).
-
Salt Addition: Add NaCl (saturated) to the liquid sample. Why? This induces the "salting-out" effect, decreasing the solubility of organic volatiles in the aqueous phase and forcing them into the headspace, increasing sensitivity by 3-5x.
-
Internal Standard: Use d17-octanol or 2-nonanol (final conc. 100 ng/mL).
Step 2: SPME Extraction
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Rationale: This "triple-phase" fiber covers a wide polarity and molecular weight range. The Carboxen layer specifically traps small volatiles, while DVB captures the mid-range aromatics and alcohols like DDO.
-
-
Incubation: 40°C for 10 min (equilibration) followed by 30 min extraction with agitation (250 rpm).
Step 3: GC-MS Configuration
-
Column: HP-INNOWAX (or equivalent PEG column), 60m x 0.25mm x 0.25µm.
-
Rationale: A polar column is strictly required to separate the (2E,4E) isomer from other geometric isomers (2E,4Z) and the aldehyde counterpart. Non-polar columns (DB-5) often co-elute these species.
-
-
Inlet: Splitless mode at 250°C. Desorption time: 3 min.
3.2 Instrument Parameters Table
| Parameter | Setting | Notes |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow mode |
| Oven Program | 40°C (2 min) -> 5°C/min -> 200°C -> 10°C/min -> 240°C (5 min) | Slow ramp required for isomer separation |
| Ion Source | EI (70 eV), 230°C | Standard ionization |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Increases sensitivity 10-100x over Full Scan |
| Target Ions | m/z 57, 79, 81 | m/z 57 is often the base peak; 79/81 confirm the diene structure |
| Retention Index | ~2300 (on Wax column) | Must be verified with alkane standards |
3.3 Analytical Logic Diagram
Figure 2: Optimized analytical workflow for trace quantification of (2E,4E)-deca-2,4-dien-1-ol.
Data Interpretation & Troubleshooting
When analyzing data, researchers must distinguish between artifactual formation and biological presence.
-
The "Ex Vivo" Artifact: Lipid peroxidation can occur after sample collection if samples are not stored correctly.
-
Control: Always process samples at 4°C immediately. Use BHT (Butylated hydroxytoluene) as an antioxidant additive in plasma samples to prevent ex vivo oxidation during the SPME heating step.
-
-
Isomer Confusion: Ensure the peak is (2E,4E). The (2E,4Z) isomer typically elutes slightly earlier on polar columns. The mass spectra are nearly identical; retention time verification with an authentic standard is mandatory.
References
-
Biocatalytic Oxidation & Isomer Separation Title: Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. Source: MDPI (2023). URL:[Link][2]
-
Lung Cancer Breath Biomarkers Title: Identification of lung cancer breath biomarkers based on perioperative breathomics testing: A prospective observational study. Source: EClinicalMedicine (The Lancet) / PubMed Central (2022). URL:[Link]
-
Aldehyde-Alcohol Metabolic Axis Title: Aldo-keto reductase family 1 B10 protein detoxifies dietary and lipid-derived α,β-unsaturated carbonyls.[2] Source: ScienceDirect / Chemico-Biological Interactions. URL:[Link]
-
Toxicology of Precursor Aldehydes Title: NTP toxicity studies of 2,4-decadienal administered by gavage to F344/N Rats and B6C3F1 mice.[3][4] Source: National Toxicology Program / PubMed. URL:[Link]
-
Analytical Methodology (SPME-GC-MS) Title: Determination of volatile organic compounds in exhaled breath of patients with lung cancer using solid phase microextraction and gas chromatography mass spectrometry. Source: Journal of Breath Research / PubMed. URL:[Link]
Sources
- 1. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
Methodological & Application
protocol for enzymatic synthesis of (2E,4E)-deca-2,4-dien-1-ol from linoleic acid
[1][2]
Executive Summary
(2E,4E)-deca-2,4-dien-1-ol is a potent volatile compound with a fatty, waxy, and slight citrus character, crucial for flavor modulation in food and fragrance sectors.[1] Its synthesis from Linoleic Acid involves a three-step enzymatic cascade:
-
Regioselective Oxygenation: Conversion of Linoleic Acid to 9(S)-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) using 9-Lipoxygenase (9-LOX) .[1]
-
Chain Cleavage (The C10 Anomaly): Unlike standard plant Hydroperoxide Lyase (HPL) which yields C9 volatiles, this protocol utilizes a fungal-derived lyase activity (or controlled homolytic cleavage) to generate the C10 aldehyde, (2E,4E)-deca-2,4-dienal .[1]
-
Aldehyde Reduction: Selective reduction of the aldehyde to the alcohol using Alcohol Dehydrogenase (ADH) with an NADH-recycling system.[1]
Scientific Logic & Pathway Mechanics[1]
The "Carbon Count" Challenge
Standard plant HPL cleaves 9-HPOD between C9 and C10, yielding C9 aldehydes (nonadienal).[1] To obtain the C10 target (decadienal), the cleavage must occur between C8 and C9.[1] This "non-canonical" cleavage is characteristic of specific fungal pathways (e.g., Laetiporus spp.) or requires specific reaction engineering to favor the formation of the 2,4-diene system over the 3-ene system.[1]
Pathway Diagram
The following diagram illustrates the enzymatic flow and the critical C8-C9 cleavage point.[1]
Figure 1: Enzymatic cascade for the conversion of Linoleic Acid to (2E,4E)-deca-2,4-dien-1-ol.[1] Note the critical fungal lyase step required to generate the C10 fragment.
Materials & Reagents
| Component | Specification | Purpose |
| Substrate | Linoleic Acid (≥99% purity) | Precursor fatty acid.[1] |
| Enzyme 1 | Potato Lipoxygenase (9-LOX) | Catalyzes formation of 9-HPOD.[1] (Soybean LOX-1 is not suitable as it yields 13-HPOD).[1] |
| Enzyme 2 | Laetiporus sulphureus Lysate (or commercial equivalent) | Provides specific cleavage activity for C10 aldehyde production.[1] |
| Enzyme 3 | Alcohol Dehydrogenase (ADH) (from S. cerevisiae) | Reduces aldehyde to alcohol.[1] |
| Cofactor | NADH (Disodium salt) | Hydrogen donor for reduction.[1] |
| Recycling System | Formate Dehydrogenase + Sodium Formate | Regenerates NADH to reduce cost.[1] |
| Buffer | 50 mM Phosphate Buffer (pH 6.5) | Maintains optimal enzyme activity.[1] |
| Surfactant | Tween 20 (0.1% v/v) | Emulsifies the hydrophobic substrate.[1] |
Experimental Protocol
Phase 1: Preparation of 9-HPOD (Oxidation)
Objective: Maximize the conversion of Linoleic Acid to the 9-hydroperoxide intermediate.[1]
-
Emulsification:
-
Mix 10 mM Linoleic Acid with 0.5% (w/v) Tween 20 in 50 mM Phosphate Buffer (pH 6.5).
-
Sonicate for 3 x 30 seconds (on ice) to create a stable micellar emulsion.
-
-
Enzymatic Reaction:
-
Validation:
-
Monitor conjugated diene formation by UV absorbance at 234 nm . An increase in absorbance indicates HPOD formation.[1]
-
Phase 2: Biocatalytic Cleavage (The "Decadienal Shift")
Objective: Cleave the C18 chain to release the C10 aldehyde.[1]
Note: If specific fungal lyase is unavailable, this step can be mimicked by mild thermal degradation in the presence of hematin, but enzymatic specificity is preferred for purity.[1]
-
Enzyme Addition:
-
Incubation:
-
Extraction (Intermediate):
Phase 3: Selective Reduction to Alcohol
Objective: Convert the aldehyde carbonyl to a hydroxyl group without reducing the diene double bonds.
-
Cofactor Setup:
-
To the reaction mixture (containing the generated decadienal), add NADH (0.5 mM) and the recycling system: Sodium Formate (100 mM) and Formate Dehydrogenase (5 U/mL).[1]
-
-
Reduction:
-
Add Alcohol Dehydrogenase (ADH) (100 U/mL).[1]
-
Incubate at 30°C for 60–90 minutes.
-
Self-Validating Check: Monitor the decrease in absorbance at 340 nm (NADH consumption) initially, though the recycling system will stabilize this.[1] The definitive check is the disappearance of the aldehyde peak in HPLC/GC.[1]
-
-
Termination & Isolation:
Analytical Validation (QC)
To ensure the product is the correct (2E,4E) isomer and the alcohol form:
| Method | Parameter | Expected Result |
| GC-MS | Column: DB-Wax or HP-5MS | Retention Time: Distinct shift from aldehyde precursor.Mass Spectrum: Molecular ion [M]+ = 154 m/z.[1] Characteristic fragments for conjugated diene alcohol. |
| UV-Vis | 231 nm (characteristic of conjugated diene system).[1] Note: The aldehyde precursor absorbs at ~270-280 nm; the shift to ~231 nm confirms reduction to alcohol.[1] | |
| NMR | Disappearance of aldehyde proton ( |
Troubleshooting & Causality
References
-
Boonprab, K. et al. (2019). Proposed pathway for 2(E),4(E)-decadienal formation in brown alga.[1][8] ResearchGate.[1]
-
Stöppelmann, F. et al. (2024). Molecular decoding of a meat-like aroma generated from Laetiporus sulphureus-mediated fermentation.[1][8] Food Research International.[1]
-
Grosch, W. (1987). Linoleic acid oxidation products and their contribution to the flavor of fatty foods.[1] National Institutes of Health (PMID Lookup).[1]
-
PubChem. (2E,4E)-deca-2,4-dienal Compound Summary. National Center for Biotechnology Information.[1]
-
Catalyst University. Alcohol Dehydrogenase Mechanism and Kinetics.
Sources
- 1. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 2. Two-step enzymatic synthesis of α-linolenic acid-enriched diacylglycerols with high purities from silkworm pupae oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Obtaining and Characterization of Nutraceuticals Based on Linoleic Acid Derivatives Obtained by Green Synthesis and Their Valorization in the Food Industry [mdpi.com]
High-Resolution GC-MS Quantification of (2E,4E)-deca-2,4-dien-1-ol
Application Note: AN-GCMS-2026-DDO [1][2]
Executive Summary & Scientific Rationale
(2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7) is a conjugated primary fatty alcohol often analyzed as a marker of lipid peroxidation, a pheromone component in biological studies, or a flavor constituent.[1][2] Its analysis presents two specific chromatographic challenges:
-
Polarity: The hydroxyl (-OH) group causes significant peak tailing on standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), degrading resolution and sensitivity.[1][2]
-
Thermal Instability: The conjugated diene system is susceptible to heat-induced isomerization (E,E to E,Z shifts) or polymerization in hot injection ports.[1][2]
The Solution: This protocol rejects direct injection in favor of Silylation Derivatization .[1][2] By replacing the active protic hydrogen with a trimethylsilyl (TMS) group, we reduce polarity, increase volatility, and stabilize the molecule thermally.[1][2][3] This method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve low-ppb detection limits suitable for drug development and trace analysis.[1][2]
Method Development Logic
The following decision tree illustrates the critical causality behind the method parameters selected for this protocol.
Figure 1: Strategic decision pathway for method parameter selection.
Experimental Protocol
3.1 Reagents & Chemicals
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2] Note: TMCS acts as a catalyst.[1]
-
Solvent: Anhydrous Pyridine (acid scavenger) and Dichloromethane (DCM) or Hexane.[1][2]
-
Internal Standard (IS): 1-Dodecanol or deuterated analogs (if available).[1][2]
3.2 Sample Preparation Workflow
This workflow ensures complete derivatization while preventing moisture ingress, which hydrolyzes TMS derivatives.[1][2]
Figure 2: Step-by-step sample preparation and derivatization protocol.[1][2]
3.3 GC-MS Instrument Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm) | "Ultra Inert" is critical to prevent active site adsorption of the conjugated system.[1][2] |
| Inlet Mode | Pulsed Splitless | Maximizes sample transfer; Pulse (25 psi for 0.5 min) reduces thermal degradation time.[1][2] |
| Inlet Temp | 250°C | Sufficient to volatilize TMS derivative without cracking the diene.[1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution.[1][2] |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp ensures separation from Z,E isomers and matrix interferences.[2] |
| Transfer Line | 280°C | Prevents condensation before the ion source.[1][2] |
| Ion Source | EI (Electron Ionization), 230°C | Standard 70 eV ionization.[2] |
| Acquisition | SIM Mode (See Table 3.[1][2]4) | Maximizes signal-to-noise ratio (SNR).[1][2] |
3.4 Mass Spectrometry Configuration (SIM Mode)
For the TMS-derivative of (2E,4E)-deca-2,4-dien-1-ol (MW = 226.4 g/mol ):
| Ion Type | m/z | Description |
| Target Ion (Quant) | 226 | Molecular Ion ( |
| Qualifier 1 | 211 | Loss of Methyl group ( |
| Qualifier 2 | 73 | Trimethylsilyl group ( |
| Qualifier 3 | 75 | Rearrangement ion ( |
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness and regulatory compliance (e.g., ICH Q2(R1)), the method must be self-validating.[1][2]
-
System Suitability Test (SST):
-
Internal Standard Monitoring:
-
Linearity & Sensitivity:
Results & Discussion
Chromatographic Profile
Upon derivatization, the (2E,4E)-deca-2,4-dien-1-ol-TMS peak will elute approximately midway through the chromatogram (retention index ~1450-1500 on HP-5ms).[1][2]
-
Underivatized: Peak usually tails (Asymmetry factor > 1.5).[1][2]
-
Derivatized (TMS): Peak is sharp and symmetric (Asymmetry factor 0.9 – 1.1).[1][2]
Identification
The mass spectrum of the TMS derivative is distinct.[1][2] Unlike the native alcohol, which fragments heavily to small hydrocarbons (m/z 41, 55, 81), the TMS derivative preserves high-mass information (m/z 226, 211), providing higher confidence in identification against complex biological backgrounds.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response (m/z 226) | Incomplete derivatization due to water.[1][2] | Ensure reagents are fresh.[1][2] Dry sample thoroughly with |
| Peak Tailing | Active sites in liner or column.[1][2] | Replace inlet liner with Deactivated Ultra Inert liner.[1][2] Trim 10cm from column head.[1][2] |
| Extra Peaks (Isomers) | Thermal isomerization in injector.[2] | Lower inlet temperature to 230°C. Use Pulsed Splitless to clear inlet faster.[1][2] |
| No Peaks | Reagent hydrolysis. | Check if BSTFA has turned cloudy (indicates moisture).[1][2] Replace reagent. |
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] (2E,4E)-Deca-2,4-dien-1-ol Mass Spectrum. National Institute of Standards and Technology.[1][2] [Link][1][2]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]
-
Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1][2] [Link]
Sources
solid phase extraction of (2E,4E)-deca-2,4-dien-1-ol from biological samples
Application Note: High-Performance Solid Phase Extraction (SPE) of (2E,4E)-Deca-2,4-dien-1-ol from Biological Matrices
Part 1: Executive Summary & Strategic Analysis
(2E,4E)-Deca-2,4-dien-1-ol (CAS: 18409-21-7) is a lipophilic, unsaturated fatty alcohol.[1] While widely recognized as a flavor component and insect pheromone, its significance in biological research extends to lipid peroxidation pathways, where it serves as a reduced metabolite of the cytotoxic aldehyde (2E,4E)-deca-2,4-dienal.[1]
Extracting this molecule from complex biological matrices (plasma, tissue homogenates) presents two distinct challenges:
-
Volatility: With a boiling point of ~112°C (10 mmHg), it is susceptible to evaporative loss during concentration steps.[1]
-
Lipophilicity (LogP ~3.3): It binds strongly to plasma proteins (albumin), requiring effective disruption prior to extraction.[1]
This guide details a Polymeric Reversed-Phase SPE protocol designed to maximize recovery while mitigating volatility losses. We utilize a Hydrophilic-Lipophilic Balanced (HLB) sorbent to ensure robust retention even if the bed dries, coupled with a "soft" concentration technique.[1]
Part 2: Physicochemical Profile & Method Logic
Understanding the molecule is the first step to successful extraction.[1] The method parameters below are derived directly from these properties.
| Property | Value | Implication for SPE Strategy |
| Molecular Structure | C₁₀H₁₈O (Conjugated Diene) | Hydrophobic alkyl tail dominates retention mechanism.[1] |
| LogP (Octanol/Water) | ~3.36 (Est.) | Highly lipophilic.[1] Requires Reversed-Phase (RP) retention.[1] |
| pKa | ~14-15 (Neutral) | pH adjustment is not required for retention (stays neutral).[1] |
| Boiling Point | ~112°C (10 mmHg) | CRITICAL: Avoid high-heat evaporation.[1] Use N₂ blowdown at ambient temp.[1] |
| Solubility | Insoluble in water; Soluble in alcohols/fats | Requires organic solvent for elution (EtOAc, MeOH, ACN).[1] |
Sorbent Selection: Why Polymeric HLB? While C18 silica is traditional for lipids, we recommend a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB, Strata-X, or Bond Elut Plexa).[1]
-
Reasoning: Polymeric sorbents have a higher surface area (~800 m²/g) and no silanol activity, preventing irreversible adsorption of the hydroxyl group.[1] Crucially, they are water-wettable, meaning recovery is not compromised if the cartridge runs dry during the vacuum steps—a common error source in high-throughput bioanalysis.[1]
Part 3: Sample Pretreatment (The Protein Crash)
Direct loading of plasma onto SPE often clogs cartridges.[1] We use a "Hybrid Precipitation" strategy to release the analyte from proteins without making the sample too strong (high organic content) to retain on the column.
Reagents:
Protocol:
-
Aliquot: Transfer 200 µL of plasma/homogenate to a 1.5 mL centrifuge tube.
-
Spike: Add Internal Standard (e.g., 1-Decanol or deuterated analog) at this step.
-
Precipitate: Add 400 µL of cold ACN (1:2 ratio). Vortex vigorously for 30 seconds.[1]
-
Mechanism: ACN disrupts the protein-lipid binding, releasing the decadienol.[1]
-
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer the supernatant (~500 µL) to a clean tube. Add 1000 µL of Loading Buffer (Water).
Part 4: Step-by-Step SPE Protocol
Cartridge: Polymeric HLB, 30 mg / 1 mL (or 96-well plate equivalent).[1] Manifold: Positive pressure or Vacuum (approx. 5 inHg).[1]
| Step | Solvent / Action | Technical Rationale |
| 1. Condition | 1 mL Methanol | Solvates the polymeric chains, activating the hydrophobic surface.[1] |
| 2. Equilibrate | 1 mL Water | Prepares the column for the aqueous sample; removes excess MeOH. |
| 3. Load | Pre-treated Sample (~1.5 mL) | Load at slow flow rate (1 mL/min). Crucial for mass transfer.[1] |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts, proteins, and polar interferences.[1] Analyte stays bound (LogP 3.3). |
| 5. Wash 2 | 1 mL 20% ACN in Water | Removes moderately polar lipids/pigments.[1] The analyte is safe up to ~40% organic.[1] |
| 6. Dry | High Vacuum (2-5 mins) | Essential. Removes residual water which is immiscible with the GC elution solvent. |
| 7.[1] Elute | 2 x 400 µL Ethyl Acetate | EtOAc is the ideal solvent for GC-MS.[1] It breaks hydrophobic interactions effectively.[1] |
Post-Elution Handling (Volatility Control):
-
Do NOT evaporate to dryness. This is the #1 cause of low recovery for decadienol.[1]
-
Concentration: Evaporate under a gentle stream of Nitrogen at ambient temperature (20-25°C) .
-
Keeper Solvent: Stop evaporation when volume reaches ~50-100 µL. Alternatively, add 10 µL of Isooctane before evaporation; isooctane acts as a "keeper" to prevent the volatile analyte from subliming.[1]
Part 5: Visualization of Workflow
The following diagram illustrates the decision logic and extraction pathway, ensuring the user understands the "Why" behind the "How."
Figure 1: Optimized SPE workflow for (2E,4E)-deca-2,4-dien-1-ol, highlighting critical dilution and volatility checkpoints.
Part 6: Validation & QC Criteria
To ensure the method is "self-validating" (Trustworthiness), every batch must meet these criteria:
| Parameter | Acceptance Criteria | Troubleshooting |
| Recovery | 85% - 115% | If low: Check if sample was dried down too far (volatility loss).[1] Ensure Load step organic % was <35%. |
| Linearity | R² > 0.99 (10 - 1000 ng/mL) | Use weighted regression (1/x) as lipid background can affect lower limits.[1] |
| Precision | RSD < 15% | Variability often comes from the protein precipitation step. Vortex consistently. |
| Blank Check | < 20% of LLOQ | This molecule is a flavor; avoid using scented soaps or lotions in the lab (contamination source). |
Part 7: References
-
PubChem. (n.d.).[1][2] (2E,4E)-deca-2,4-dien-1-ol Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 9, 2026, from [Link][1]
-
Agilent Technologies. (2021).[1][3] A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma. Metabolites. Retrieved from [Link]
-
The Good Scents Company. (n.d.).[1] (E,E)-2,4-decadien-1-ol Properties and Safety. Retrieved from [Link]
-
Brotto, M., et al. (2024).[1] Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology. Retrieved from [Link]
Sources
- 1. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 2. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantitation of Lipid Oxidation Volatiles Using (2E,4E)-Deca-2,4-dien-1-ol as a Structural Analogue Internal Standard
Abstract
In the analysis of complex flavor matrices—particularly those derived from lipid oxidation (e.g., fried foods, oils, processed meats)—accurate quantitation is frequently compromised by matrix effects and extraction variances.[1][2] This Application Note details the protocol for using (2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7) as a robust Internal Standard (IS).[1][2] Unlike generic standards (e.g., 2-methyl-3-heptanone), this conjugated fatty alcohol offers physicochemical homology to key analytes like (2E,4E)-deca-2,4-dienal, ensuring that extraction discrepancies during SPME or SDE are effectively normalized while maintaining chromatographic resolution.[1]
Introduction & Scientific Rationale
The Challenge: Non-Linear Extraction in Flavor Chemistry
Flavor analysis often relies on equilibrium-based extraction techniques such as Solid Phase Microextraction (SPME) or Headspace (HS).[1][2] These methods are non-exhaustive, meaning the amount of analyte extracted depends heavily on the matrix composition (e.g., fat content, viscosity) and competition for active sites on the fiber.[1][2]
The Solution: Structural Analogue Standardization
The ideal Internal Standard must mimic the analyte's behavior without being endogenous to the sample.[1][2] (2E,4E)-deca-2,4-dien-1-ol is an optimal candidate for analyzing medium-chain volatiles because:
-
Hydrophobicity Matching: Its LogP (~3.1–3.[1]4) closely mirrors that of key lipid oxidation products (e.g., 2,4-decadienal, LogP ~3.4), ensuring similar partitioning coefficients (
) between the sample matrix and the extraction phase.[1][2] -
Chromatographic Distinctness: On polar phases (e.g., DB-WAX), the hydroxyl group significantly retards elution relative to its aldehyde counterparts, preventing co-elution.[1][2]
-
Chemical Stability: While conjugated, the alcohol moiety is less reactive to Schiff base formation in protein-rich matrices compared to aldehyde standards.[1][2]
Physicochemical Profile[3][4][5][6]
| Property | Value | Relevance to Protocol |
| IUPAC Name | (2E,4E)-Deca-2,4-dien-1-ol | Target Molecule |
| CAS Number | 18409-21-7 | Identification |
| Molecular Weight | 154.25 g/mol | Mass Spectrometry (Target Ion selection) |
| Boiling Point | ~112°C (10 mmHg) | Intermediate volatility; suitable for HS/SPME |
| LogP | ~3.36 (est) | Predicts affinity for PDMS/DVB fibers |
| Solubility | Soluble in Alcohols, Fats | Requires organic solvent for stock prep |
Experimental Protocol
Materials & Reagents[1][2]
-
Internal Standard: (2E,4E)-Deca-2,4-dien-1-ol (>95% purity).[1][2][3]
-
Solvent: Methanol (LC-MS Grade) or Ethanol (if food-grade compliance is required).[1][2]
-
Inert Gas: Argon or Nitrogen (essential for stability).[1]
-
Matrix: Blank matrix (e.g., stripped corn oil or water) for calibration curves.[1][2]
Standard Preparation (Critical Step)
Conjugated dienes are susceptible to polymerization and oxidation.[1] Strict handling is required.
-
Primary Stock (10 mg/mL): Weigh 10 mg of (2E,4E)-deca-2,4-dien-1-ol into a 1 mL volumetric flask. Dissolve in Methanol.[1] Flush headspace with Argon before sealing.[1] Store at -20°C.
-
Working Standard (100 µg/mL): Dilute 100 µL of Primary Stock into 9.9 mL of Methanol. Prepare fresh weekly.
-
Spiking Solution: Further dilute to target concentration (e.g., 10 µg/mL) depending on the expected analyte range.
Sample Preparation: HS-SPME Workflow
This protocol is optimized for volatile profiling of lipid-rich matrices.[1]
-
Weighing: Weigh 3.0 g of sample (e.g., oil, homogenized meat) into a 20 mL headspace vial.
-
IS Addition: Add 5 µL of the Spiking Solution directly into the sample matrix.
-
Sealing: Immediately seal with a PTFE/Silicone septum magnetic cap.[1][2]
-
Equilibration: Incubate at 40°C–60°C for 15 minutes with agitation (250 rpm).
GC-MS Parameters[1][2][8]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Inlet: Splitless mode (1 min), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 230°C.
-
Hold 5 min.
-
-
MSD Settings:
-
Source Temp: 230°C.
-
SIM Mode (Recommended for Quantitation):
-
Data Analysis & Validation
Identification Strategy
On a DB-WAX column, (2E,4E)-deca-2,4-dien-1-ol will elute significantly later than (2E,4E)-deca-2,4-dienal due to hydrogen bonding.[1][2]
-
Estimated Retention Index (RI): ~1700–1800 on Wax phases (Reference: 1-Decanol is ~1750).[1][2]
-
Confirmation: Compare mass spectrum against NIST library and retention time against the pure standard.
Calculation: Relative Response Factor (RRF)
Calculate the RRF using a calibration curve prepared in a blank matrix:
[1]Where:
Final Quantitation:
Visualized Workflows
Diagram 1: Analytical Workflow
Caption: Step-by-step workflow for quantifying volatiles using (2E,4E)-deca-2,4-dien-1-ol as the Internal Standard.
Diagram 2: Internal Standard Selection Logic
Caption: Decision tree validating the selection of (2E,4E)-deca-2,4-dien-1-ol based on availability and matrix properties.
Troubleshooting & Expert Tips
Isomerization Risks
Conjugated dienes can undergo cis-trans isomerization if exposed to UV light or excessive heat.[1][2]
-
Symptom: Appearance of "ghost peaks" or split peaks for the IS.[1]
-
Fix: Use amber glassware for all stock solutions. Keep the GC inlet temperature below 260°C if possible to prevent thermal degradation.[1]
Co-elution
While rare on Wax columns, co-elution with high concentrations of 1-decanol (if present in the sample) is possible.[1][2]
-
Validation: Run a "Blank + IS" and a "Sample (No IS)" to verify the retention window is clear in your specific matrix.[1][2]
Fiber Competition
In high-fat matrices (e.g., mayonnaise), the partition coefficient changes.[1][2]
-
Correction: Use Matrix-Matched Calibration . Do not calibrate in water if your sample is oil.[1][2] The release of the IS from oil will be significantly slower than from water.[1][2]
References
-
NIST Mass Spectrometry Data Center. "2,4-Decadien-1-ol, (2E,4E)-."[1][2][5] NIST Chemistry WebBook, SRD 69. Accessed February 9, 2026.[1] [Link][1]
-
Agilent Technologies. "DB-WAX Ultra Inert GC Columns: User Guide." Agilent Technical Literature. [Link][1]
-
Reineccius, G. (2006).[1] Flavor Chemistry and Technology. CRC Press.[1][2] (General reference for Internal Standard selection principles in flavor analysis).
-
The Good Scents Company. "(E,E)-2,4-Decadien-1-ol Properties and Safety." Accessed February 9, 2026.[1] [Link]
Sources
Application Note: Chemoselective Reduction of (2E,4E)-Deca-2,4-dienal to (2E,4E)-Deca-2,4-dien-1-ol
Executive Summary
This Application Note details the protocol for the regioselective 1,2-reduction of (2E,4E)-deca-2,4-dienal to its corresponding allylic alcohol, (2E,4E)-deca-2,4-dien-1-ol. The primary challenge in this transformation is chemoselectivity: reducing the carbonyl moiety without affecting the conjugated diene system (avoiding 1,4-reduction or complete saturation).
We prioritize the Luche Reduction (Sodium Borohydride/Cerium(III) Chloride) as the "Gold Standard" method due to its operational simplicity, high regioselectivity, and scalability under ambient conditions. An alternative low-temperature DIBAL-H protocol is provided for scenarios requiring strictly non-Lewis acidic conditions.
Mechanistic Insight & Strategy
The Regioselectivity Challenge
(2E,4E)-deca-2,4-dienal contains an extended
-
C1 (Carbonyl Carbon): Resulting in 1,2-addition (Desired Product).[1]
-
C3 (Beta Carbon): Resulting in 1,4-addition (Saturation of
-alkene). -
C5 (Delta Carbon): Resulting in 1,6-addition (Saturation of
-alkene).
Standard hydrides like
The Luche Solution (HSAB Theory)
The addition of Cerium(III) Chloride (
-
Lewis Acid Activation:
coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (making it a "harder" center). -
Ligand Exchange:
catalyzes the reaction of with the solvent (Methanol) to form alkoxyborohydrides ( ). These species are "harder" nucleophiles than the parent borohydride. -
Outcome: Hard nucleophiles prefer attacking hard electrophiles (C1), exclusively favoring 1,2-reduction.
Figure 1: Mechanistic pathway of the Luche Reduction utilizing HSAB principles to enforce 1,2-regioselectivity.
Materials & Safety Profile
Reagent Table
| Reagent | Role | CAS No. | MW ( g/mol ) | Equiv.[2] |
| (2E,4E)-Deca-2,4-dienal | Substrate | 25152-84-5 | 152.23 | 1.0 |
| Cerium(III) Chloride Heptahydrate | Lewis Acid | 7790-86-5 | 372.58 | 1.0 |
| Sodium Borohydride | Reductant | 16940-66-2 | 37.83 | 1.2 |
| Methanol (HPLC Grade) | Solvent | 67-56-1 | 32.04 | N/A |
Critical Safety Hazards (GHS)
-
Decadienal: H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Eye irritation).[3][4] Use nitrile gloves and work in a fume hood.
-
Sodium Borohydride: Water-reactive; releases flammable hydrogen gas. Keep away from moisture until reaction initiation.
-
Methanol: Toxic if swallowed/inhaled. Flammable.[4]
Protocol A: The Luche Reduction (Standard)
Applicability: Robust, scalable, room temperature. Best for general synthesis.
Experimental Setup
-
Glassware: 250 mL Round Bottom Flask (RBF), magnetic stir bar.
-
Atmosphere: Open air is generally acceptable for Luche, but an inert atmosphere (
) is recommended for high purity to prevent aldehyde oxidation prior to reduction.
Step-by-Step Procedure
-
Solvation: Charge the RBF with (2E,4E)-deca-2,4-dienal (1.52 g, 10 mmol) and Methanol (30 mL).
-
Lewis Acid Addition: Add
(3.72 g, 10 mmol) in one portion.-
Note: The solution may turn slightly yellow/orange. Stir for 5 minutes until fully dissolved.
-
-
Cooling: Place the flask in an ice bath (
).-
Reasoning: Although the reaction works at RT, cooling controls the exotherm from the borohydride addition and minimizes side reactions.
-
-
Reduction: Add
(0.45 g, 12 mmol) portion-wise over 5 minutes. -
Reaction Monitoring: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 15–30 minutes.
-
Checkpoint: Perform TLC (20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
-
Quench: Carefully add Saturated
solution (10 mL) to neutralize excess borohydride.-
Caution: Bubbling will occur.
-
-
Workup:
-
Rotary evaporate the Methanol (bath temp
) to leave an aqueous slurry. -
Extract with Diethyl Ether or Ethyl Acetate (
). -
Wash combined organics with Brine (
). -
Dry over
, filter, and concentrate.
-
Figure 2: Operational workflow for the Luche Reduction protocol.
Protocol B: DIBAL-H Reduction (Alternative)
Applicability: Use only if the substrate contains acid-sensitive protecting groups incompatible with
Step-by-Step Procedure
-
Setup: Flame-dried glassware,
atmosphere. -
Solvation: Dissolve (2E,4E)-deca-2,4-dienal (10 mmol) in anhydrous DCM (40 mL).
-
Cooling: Cool to
(Dry ice/Acetone bath). Critical: Temperature control is vital to prevent 1,4-addition. -
Addition: Add DIBAL-H (1.0 M in Hexanes, 11 mL, 11 mmol) dropwise over 20 minutes.
-
Quench: After 1 hour, quench at
with Methanol (2 mL), then add saturated Rochelle's Salt (Potassium Sodium Tartrate) solution. -
Emulsion Management: Stir vigorously at RT for 1-2 hours until the two layers (organic/aqueous) separate clearly.
-
Note: Aluminum salts form gelatinous emulsions; Rochelle's salt breaks these by chelation.
-
Analytical Validation
Successful reduction is confirmed by the following spectral changes:
| Method | Observation (Starting Material) | Observation (Product) |
| TLC | High | Lower |
| 1H NMR | Aldehyde proton doublet at | Disappears. Replaced by methylene doublet at |
| IR | Sharp C=O stretch at | Disappears. Broad O-H stretch appears at |
| GC-MS | Parent ion | Parent ion |
Troubleshooting & FAQ
Q: My reaction yields a mixture of saturated alcohols.
-
Cause: Inefficient activation by Cerium or temperature too high during hydride addition.
-
Fix: Ensure
is fully dissolved before adding . Keep reaction at during addition.
Q: The reaction is stalled.
-
Cause: Old
(absorbed moisture). -
Fix: Add an additional 0.5 eq of
.
Q: Can I use anhydrous
- ) is actually beneficial in the Luche mechanism to facilitate proton transfer during the breakdown of the borate intermediate, though the reaction can work with anhydrous if Methanol is used. The heptahydrate is cheaper and standard.
References
-
Luche, J. L. (1978).[1][6][7] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1][7][8][9] Journal of the American Chemical Society, 100(7), 2226–2227.[1] Link
-
Gemal, A. L., & Luche, J. L. (1981).[6][7] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[7] Journal of the American Chemical Society, 103(18), 5454–5459. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5283349, 2,4-Decadienal." PubChem. Link
-
Fisher Scientific. (2021). "Safety Data Sheet: trans,trans-2,4-Decadienal." Link
Sources
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. (2E,4E)-Deca-2,4-dienal | CAS#:25152-84-5 | Chemsrc [chemsrc.com]
- 3. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
High-Sensitivity Quantification of (2E,4E)-deca-2,4-dien-1-ol in Exhaled Breath Condensate (EBC) via HS-SPME-GC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of (2E,4E)-deca-2,4-dien-1-ol in Exhaled Breath Condensate (EBC). As a downstream metabolite of lipid peroxidation—specifically derived from the breakdown of n-6 polyunsaturated fatty acids (PUFAs) like linoleic and arachidonic acid—this molecule serves as a potent non-invasive biomarker for pulmonary oxidative stress.
Unlike its aldehyde precursor ((2E,4E)-decadienal), the alcohol form exhibits distinct stability and polarity profiles, necessitating a tailored analytical approach. This guide utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to achieve part-per-trillion (ppt) sensitivity, eliminating the need for complex solvent extractions.
Biochemical Context & Mechanism[1][2]
The presence of (2E,4E)-deca-2,4-dien-1-ol in breath is a direct indicator of cellular membrane damage. Reactive Oxygen Species (ROS) attack membrane PUFAs, initiating a chain reaction (Lipid Peroxidation). The resulting hydroperoxides degrade into reactive aldehydes (like decadienal), which are subsequently reduced to their corresponding alcohols by alcohol dehydrogenases (ADH) or aldose reductases.
Pathway Visualization
Figure 1: Biogenesis of (2E,4E)-deca-2,4-dien-1-ol from membrane lipids. The reduction of the aldehyde to the alcohol represents a detoxification step, making the alcohol a marker of both injury and metabolic response.
Experimental Protocol
Reagents and Materials[3]
-
Target Standard: (2E,4E)-deca-2,4-dien-1-ol (≥95% purity, CAS: 18409-17-1).
-
Internal Standard (ISTD): 1-Nonanol-d19 or 2,4-Decadien-1-ol-d15 (if available); alternatively, 1-Undecanol (CAS: 112-42-5) is a suitable structural analog with similar volatility.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to enhance volatility via "salting out").
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This "triple-phase" fiber covers the wide polarity range of breath volatiles.
Sample Collection (EBC)
Strict adherence to ATS/ERS guidelines is required to minimize salivary contamination.
-
Device Setup: Use a commercially available condenser (e.g., RTube™ or EcoScreen™) cooled to -20°C .
-
Subject Prep: Subject must rinse mouth with water and wear a nose clip to prevent nasal entrainment.
-
Collection: Subject breathes tidally for 10–15 minutes .
-
Yield: Target volume is 1.5–2.0 mL of condensate.
-
Storage: Immediately aliquot into silanized glass vials. Flash freeze at -80°C if analysis is not performed within 4 hours. Note: Plastic tubes can adsorb lipophilic dienols; glass is mandatory for storage.
Sample Preparation (HS-SPME)
| Step | Action | Critical Parameter |
| 1. Thawing | Thaw EBC sample on ice. | Do not heat to avoid volatile loss. |
| 2. Aliquoting | Transfer 1.0 mL of EBC into a 20 mL headspace vial. | Use magnetic screw caps with PTFE/Silicone septa. |
| 3. Salting Out | Add 0.3 g NaCl to the vial. | Saturation drives organics into the headspace. |
| 4. ISTD Spike | Add 10 µL of Internal Standard solution (100 ng/mL). | Final conc: 1 ng/mL. |
| 5. Incubation | Equilibrate at 50°C for 10 min (agitation: 250 rpm). | Ensures liquid-gas equilibrium. |
| 6. Extraction | Expose SPME fiber to headspace for 30 min at 50°C. | Do not immerse fiber in liquid. |
Analytical Method: GC-MS/MS
Gas Chromatography Settings
-
Instrument: Agilent 8890 GC or equivalent.
-
Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm). Reasoning: The polar WAX phase provides superior separation of the dienol isomers compared to non-polar columns.
-
Inlet: Splitless mode, 250°C. Desorption time: 3 min.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
40°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 150°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min.
-
Mass Spectrometry (MS/MS) Settings
-
Mode: Electron Impact (EI), 70 eV.
-
Acquisition: Multiple Reaction Monitoring (MRM) for maximum sensitivity.
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
MRM Transition Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| (2E,4E)-deca-2,4-dien-1-ol | 154.1 (M+) | 81.0 | 10 | Quantifier |
| 154.1 | 67.0 | 15 | Qualifier | |
| 154.1 | 95.0 | 12 | Qualifier | |
| 1-Undecanol (ISTD) | 154.2 (M-H2O) | 83.0 | 10 | Quantifier |
Note: The molecular ion (154) is visible but often weak. Loss of water (M-18 = 136) is common in alcohols. However, for dienols, the conjugated system stabilizes the molecular ion better than saturated alcohols. Validation of the 154->81 transition is recommended using the pure standard.
Workflow Logic & Causality
The following diagram illustrates the analytical decision-making process, highlighting why specific steps are chosen to mitigate matrix effects and instability.
Figure 2: Analytical strategy addressing the specific challenges of EBC analysis.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch:
-
Linearity: Construct a 6-point calibration curve (0.1 – 50 ng/mL) in artificial saliva or HPLC-grade water. R² must be > 0.99.
-
Recovery: Spike a pooled EBC sample with 5 ng/mL standard. Recovery must fall between 85–115%.
-
Carryover: Inject a blank fiber after the highest standard. Signal must be < 0.1% of the LOQ.
-
Salivary Contamination Check: Monitor Amylase levels in EBC. High amylase indicates saliva contamination, rendering lipid markers unreliable (due to high lipid content in saliva).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fiber degradation or poor salting out. | Replace SPME fiber (lifespan ~50-100 injections). Ensure NaCl is saturated. |
| Peak Tailing | Active sites in liner or column. | Use Ultra Inert liners. Trim column 10cm. |
| Isomer Co-elution | Oven ramp too fast. | Slow the ramp between 100°C and 160°C to 5°C/min. |
| High Background | Septum bleed or vial contamination. | Bake out fiber for 10 min before use. Use high-quality PTFE-lined caps. |
References
-
Horváth, I., et al. (2005). "Exhaled breath condensate: methodological recommendations and unresolved questions." European Respiratory Journal. (ATS/ERS Task Force Guidelines).
-
Corradi, M., et al. (2003). "Exhaled breath analysis: liquid or gas?" Current Opinion in Allergy and Clinical Immunology. (Discusses EBC matrix properties).
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,4-Decadienal/Decadienol." NIST Chemistry WebBook. (Spectral verification).
-
Spickett, C. M. (2013). "The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis." Redox Biology. (Context on lipid peroxidation mechanisms).
-
Kusano, M., et al. (2011). "Gas chromatography–mass spectrometry (GC–MS) metabolite profiling." Methods in Molecular Biology. (General GC-MS protocols).
Application and Protocol Guide for the Purification of (2E,4E)-deca-2,4-dien-1-ol Using Hydrophobic Adsorbents
Introduction: The Challenge of Purifying a Key Flavor and Fragrance Compound
(2E,4E)-deca-2,4-dien-1-ol is a long-chain unsaturated alcohol recognized for its characteristic fatty and waxy aroma, with nuances of citrus and melon.[1] This valuable compound finds application in the flavor and fragrance industry to impart chicken, turkey, and citrus notes.[1][2] Achieving high purity of (2E,4E)-deca-2,4-dien-1-ol is paramount, as even trace impurities can significantly impact its sensory profile and potentially introduce undesirable off-notes.
The purification of (2E,4E)-deca-2,4-dien-1-ol presents a significant challenge due to the likely presence of structurally similar impurities. These can arise from both synthetic production and biocatalytic processes. Common impurities may include geometric isomers (cis/trans variations), positional isomers of the double bonds, the corresponding aldehyde ((2E,4E)-deca-2,4-dienal) from which the alcohol is often synthesized, and unreacted starting materials or byproducts from the synthesis, such as fatty acids or other aldehydes.[3] The similar hydrophobicity of these compounds to the target molecule makes their separation by traditional methods difficult.
This application note provides a comprehensive guide for the selection of an appropriate hydrophobic adsorbent and the development of a robust purification protocol for (2E,4E)-deca-2,4-dien-1-ol. We will delve into the principles of hydrophobic interaction chromatography (HIC) and reversed-phase chromatography (RPC), systematically guide the user through adsorbent selection, and provide detailed, step-by-step protocols for purification and adsorbent regeneration.
The Principle of Hydrophobic Interaction for Purification
Hydrophobic interaction chromatography is a powerful technique for separating molecules based on differences in their hydrophobicity.[4][5] In the context of purifying a relatively non-polar molecule like (2E,4E)-deca-2,4-dien-1-ol, the principles of reversed-phase chromatography (RPC) are most applicable. In RPC, a non-polar stationary phase (the hydrophobic adsorbent) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent).[4]
The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. More hydrophobic molecules, like (2E,4E)-deca-2,4-dien-1-ol, will have a stronger affinity for the non-polar stationary phase and will be retained longer on the column. Less hydrophobic impurities will interact more weakly with the stationary phase and elute earlier. By carefully controlling the composition of the mobile phase, specifically the proportion of the organic solvent, a gradient can be created to selectively elute the target compound in a highly purified form.
Strategic Selection of the Hydrophobic Adsorbent
The choice of the hydrophobic adsorbent is a critical factor that dictates the success of the purification. Several types of hydrophobic adsorbents are commercially available, each with distinct characteristics. The most common are silica-based adsorbents with bonded alkyl chains of varying lengths (e.g., C18, C8) or phenyl groups, and polymer-based adsorbents such as polystyrene-divinylbenzene (PS-DVB).
Here, we provide a comparative overview to guide your selection:
| Adsorbent Type | Ligand | Key Characteristics | Advantages | Disadvantages |
| C18 (Octadecylsilyl) | Octadecyl (C18) chains bonded to silica | High hydrophobicity, high surface area. | Excellent retention for non-polar to moderately polar compounds; widely available and well-characterized.[3] | Potential for strong, sometimes irreversible, binding of very hydrophobic compounds; limited pH stability (typically pH 2-8). |
| C8 (Octylsilyl) | Octyl (C8) chains bonded to silica | Moderately hydrophobic. | Less retentive than C18, which can be advantageous for highly hydrophobic molecules, leading to faster elution and potentially better peak shapes.[3] | May not provide sufficient retention for moderately non-polar compounds. |
| Phenyl | Phenyl groups bonded to silica | Unique selectivity due to π-π interactions with aromatic or unsaturated compounds.[6] | Can provide alternative selectivity to alkyl-bonded phases, especially for compounds with double bonds or aromatic rings.[7] | Retention mechanism is more complex and can be less predictable than simple hydrophobic interactions. |
| Polystyrene-Divinylbenzene (PS-DVB) | Aromatic polymer matrix | Highly hydrophobic, macroporous structure, high mechanical and chemical stability. | Wide pH stability (typically pH 1-13); can offer different selectivity compared to silica-based phases; robust and can be regenerated with harsh conditions.[2] | Can exhibit swelling and shrinking in different solvents; may have lower efficiency than modern silica-based particles. |
Recommendation for (2E,4E)-deca-2,4-dien-1-ol:
For the purification of (2E,4E)-deca-2,4-dien-1-ol, both C18 silica and PS-DVB resins are strong candidates.
-
A C18 adsorbent is an excellent starting point due to its high hydrophobicity, which will ensure good retention of the target molecule. The potential for strong binding can be managed by optimizing the mobile phase composition.
-
A PS-DVB adsorbent is a compelling alternative, particularly if the crude sample contains impurities that are difficult to separate from the target on a C18 column. The different selectivity offered by the aromatic polymer matrix could provide the necessary resolution. Its wide pH stability is also an advantage for developing robust cleaning and regeneration protocols.
The logical workflow for adsorbent selection and method development is illustrated in the following diagram:
Caption: Workflow for hydrophobic adsorbent selection and method development.
Detailed Protocols
Protocol 1: Purification of (2E,4E)-deca-2,4-dien-1-ol using a C18 Silica Adsorbent
This protocol is designed for the preparative purification of (2E,4E)-deca-2,4-dien-1-ol using flash chromatography with a C18 functionalized silica gel.
1. Materials and Equipment:
-
Adsorbent: C18-functionalized silica gel (e.g., 40-63 µm particle size).
-
Column: Glass or pre-packed flash chromatography column of appropriate size for the sample load.
-
Solvents: HPLC-grade acetonitrile, methanol, and deionized water.
-
Sample: Crude (2E,4E)-deca-2,4-dien-1-ol dissolved in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).
-
Equipment: Flash chromatography system or manual setup with a pump and fraction collector, rotary evaporator.
2. Experimental Workflow:
Caption: C18 flash chromatography workflow for purification.
3. Step-by-Step Methodology:
-
Column Packing and Equilibration:
-
Prepare a slurry of the C18 silica gel in methanol or the initial mobile phase composition.
-
Carefully pack the column to ensure a homogenous and stable bed. Avoid air bubbles.[8]
-
Equilibrate the column by flushing with at least 5 column volumes (CV) of the starting mobile phase (e.g., 60:40 acetonitrile:water) until a stable baseline is achieved if using a UV detector.
-
-
Sample Preparation and Loading:
-
Dissolve the crude (2E,4E)-deca-2,4-dien-1-ol in a minimal volume of the initial mobile phase or a stronger solvent like methanol.
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica (dry loading) and then carefully added to the top of the column.
-
Apply the sample evenly to the top of the column bed.
-
-
Gradient Elution:
-
Begin elution with the initial mobile phase (e.g., 60% acetonitrile in water).
-
Gradually increase the concentration of acetonitrile to elute the bound compounds. A suggested gradient is as follows:
-
0-5 CV: 60% Acetonitrile
-
5-20 CV: Linear gradient from 60% to 90% Acetonitrile
-
20-25 CV: 90% Acetonitrile
-
25-30 CV: 100% Acetonitrile (to elute strongly bound impurities)
-
-
The optimal gradient will depend on the specific impurity profile and should be determined through preliminary small-scale experiments.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence and purity of (2E,4E)-deca-2,4-dien-1-ol using an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Pool the fractions containing the pure product.
-
Remove the mobile phase solvents using a rotary evaporator to obtain the purified (2E,4E)-deca-2,4-dien-1-ol.
-
Protocol 2: Adsorbent Regeneration
Proper regeneration of the hydrophobic adsorbent is crucial for maintaining its performance and extending its lifetime.
1. C18 Silica Regeneration:
-
Wash the column with 5-10 CV of 100% acetonitrile to remove any remaining organic compounds.
-
Flush the column with 5-10 CV of isopropanol.
-
For strongly bound, non-polar impurities, a wash with a less polar solvent like dichloromethane or hexane can be effective. If using these solvents, follow with an isopropanol wash.
-
Re-equilibrate the column with the initial mobile phase before the next use or store in a high concentration of organic solvent (e.g., 80% methanol).
2. PS-DVB Resin Regeneration:
PS-DVB resins are chemically robust and can be regenerated with more aggressive conditions.
-
Wash the column with 5-10 CV of 100% acetonitrile or methanol.
-
To remove strongly bound hydrophobic or precipitated material, wash with 5-10 CV of 0.5-1.0 M NaOH.[9]
-
Neutralize the column by washing with 10-15 CV of deionized water until the pH of the eluent is neutral.
-
Flush the column with 5-10 CV of the mobile phase organic solvent (e.g., acetonitrile).
-
Store the column in a high concentration of organic solvent.
Troubleshooting and Expert Insights
-
Poor Resolution: If the target compound co-elutes with impurities, consider adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. A phenyl-based column might also provide the necessary selectivity change.
-
High Backpressure: This can be caused by column fouling or precipitation of the sample. Ensure the sample is fully dissolved before loading. If backpressure remains high after a standard regeneration, a more rigorous cleaning protocol may be necessary.
-
Irreversible Binding: Highly hydrophobic impurities may bind very strongly to the adsorbent. In such cases, a sacrificial guard column can be used to protect the main purification column. For PS-DVB resins, more aggressive regeneration with sodium hydroxide can be effective.
-
Geometric Isomers: The separation of (2E,4E) from its (2Z,4E) or other geometric isomers can be particularly challenging. A high-efficiency adsorbent with a smaller particle size and a very shallow gradient may be required to achieve baseline separation. The unique selectivity of a phenyl column could also be beneficial in this case.
Conclusion
The purification of (2E,4E)-deca-2,4-dien-1-ol to a high degree of purity is achievable through a systematic approach to hydrophobic adsorbent selection and method optimization. Both C18 silica and PS-DVB resins offer viable pathways to successful purification, with the final choice depending on the specific impurity profile of the crude material. The detailed protocols provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals to develop a validated and efficient purification process. By understanding the underlying principles of hydrophobic interactions and following a logical experimental workflow, high-purity (2E,4E)-deca-2,4-dien-1-ol can be consistently obtained.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Chemie Brunschwig AG. (n.d.). Solutions for chromatography and purification. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-decadien-1-ol. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
- Petroski, R. J. (2006). Straightforward Preparation of (2 E ,4 Z )-2,4-Heptadien-1-ol and (2 E ,4 Z )-2,4-Heptadienal. Journal of Agricultural and Food Chemistry, 54(18), 6854–6856.
-
Sepax Technologies, Inc. (n.d.). Bulk Materials for Preparative and Process Chromatography. Retrieved from [Link]
-
Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]
-
Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Shimadzu. (2012, July). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 25). 18.13: The Wittig Reaction Forms an Alkene. Retrieved from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
Agilent Technologies, Inc. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]
-
GVS Filter Technology. (2025, May 26). AFFINITY CHROMATOGRAPHY PRODUCT COLLECTION. Retrieved from [Link]
-
ResearchGate. (2024, June 12). (PDF) Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]
-
ACS Publications. (n.d.). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. Retrieved from [Link]
-
Wikipedia. (n.d.). (E,E)-2,4-Decadienal. Retrieved from [Link]
-
SCIEX. (n.d.). Micro and Nano Columns and Traps. Retrieved from [Link]
-
Scribd. (n.d.). C18 Reversed-Phase Column Specs. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)-. Retrieved from [Link]
-
Hamilton. (n.d.). HPLC Resin Specifications. Retrieved from [Link]
Sources
total synthesis of (2E,4E)-deca-2,4-dien-1-ol laboratory procedure
Application Note: High-Fidelity Synthesis of (2E,4E)-Deca-2,4-dien-1-ol
Executive Summary
This application note details a stereoselective laboratory protocol for the total synthesis of (2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7). This compound is a critical structural motif in flavor chemistry (imparting fatty, waxy, and citrus notes) and serves as a versatile intermediate for the synthesis of conjugated insect pheromones.
The synthesis addresses the primary challenge of conjugated diene construction: stereocontrol . By utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a regioselective hydride reduction, this protocol ensures the exclusive formation of the E,E-isomer, minimizing the thermodynamic Z-isomers often observed in standard Wittig olefination.
Retrosynthetic Analysis & Strategy
To achieve high isomeric purity, we avoid direct elimination strategies or non-stabilized Wittig reagents. Instead, we employ a convergent C2 + C8 disconnection.
-
Strategic Disconnection: The C2-C3 bond.
-
Key Precursors: trans-2-Octenal (C8 fragment) and Triethyl phosphonoacetate (C2 fragment).
-
Forward Logic:
-
Stereoselective Olefination: The HWE reaction utilizes a phosphonate-stabilized carbanion.[1][2][3] The reversible nature of the betaine intermediate in HWE reactions thermodynamically favors the trans (E) alkene formation.
-
Chemoselective Reduction: The resulting conjugated ester is reduced to the allylic alcohol using Diisobutylaluminum hydride (DIBAL-H). DIBAL-H is selected over Lithium Aluminum Hydride (LiAlH₄) to minimize the risk of 1,4-reduction (saturation of the alkene) and to allow for milder, cryogenic processing.
-
Figure 1: Retrosynthetic pathway utilizing the HWE reaction for stereocontrol.
Experimental Protocols
Phase 1: Horner-Wadsworth-Emmons Olefination
Objective: Synthesis of (2E,4E)-ethyl deca-2,4-dienoate.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Triethyl phosphonoacetate | 224.19 | 1.1 | 24.6 g (110 mmol) |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 4.8 g (120 mmol) |
| trans-2-Octenal | 126.20 | 1.0 | 12.6 g (100 mmol) |
| Tetrahydrofuran (THF), anhyd. | 72.11 | Solvent | 200 mL |
Procedure:
-
Base Activation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (NaH) in 100 mL of anhydrous THF at 0°C.
-
Phosphonate Addition: Add Triethyl phosphonoacetate dropwise over 20 minutes. The solution will turn clear/yellowish as the phosphonate anion generates. Stir for an additional 30 minutes at 0°C to ensure complete deprotonation.
-
Aldehyde Coupling: Add trans-2-Octenal (diluted in 20 mL THF) dropwise to the reaction mixture at 0°C.
-
Mechanism Note: The phosphonate anion attacks the aldehyde carbonyl. The steric bulk of the phosphonate group ensures the E-selective elimination of the phosphate byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexanes). The aldehyde spot should disappear.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is often sufficiently pure, but flash chromatography (SiO₂, 5% EtOAc/Hexanes) yields the pure ester as a colorless oil.
Expected Yield: 85-92%
Data Check: ¹H NMR should show a doublet of doublets at δ ~7.2 ppm (H-3) with a large coupling constant (
Phase 2: DIBAL-H Reduction
Objective: Selective reduction of the ester to the primary alcohol.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| (2E,4E)-Ethyl deca-2,4-dienoate | 196.29 | 1.0 | 9.8 g (50 mmol) |
| DIBAL-H (1.0 M in Hexanes) | 142.22 | 2.5 | 125 mL (125 mmol) |
| Dichloromethane (DCM), anhyd. | 84.93 | Solvent | 150 mL |
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck flask. Maintain a strict Nitrogen atmosphere.
-
Solvation: Dissolve the ester (from Phase 1) in anhydrous DCM (150 mL) and cool to -78°C (Dry ice/Acetone bath).
-
Critical Control Point: Low temperature is essential to prevent over-reduction to the alkane or reduction of the alkene double bonds.
-
-
Hydride Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing dropping funnel over 45 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quenching (Rochelle Salt Method):
-
Note: Aluminum emulsions are notoriously difficult to separate. The Rochelle salt method is mandatory for high recovery.
-
Dilute the reaction with Diethyl Ether (200 mL) at 0°C.
-
Slowly add water (5 mL) followed by 15% NaOH (5 mL) and water (15 mL) OR use a saturated solution of Potassium Sodium Tartrate (Rochelle Salt, 200 mL).
-
Stir vigorously at room temperature for 1-2 hours until two clear layers form.
-
-
Isolation: Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Kugelrohr distillation or Flash Chromatography (20% EtOAc/Hexanes).
Expected Yield: 80-88%
Process Visualization
Figure 2: Step-by-step experimental workflow from aldehyde precursor to final alcohol.
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical parameters must be met.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | >98% (sum of isomers), >95% E,E | GC-FID / GC-MS |
| Refractive Index | 1.485 - 1.495 ( | Refractometer |
| ¹H NMR (CDCl₃) | 400 MHz NMR | |
| Coupling Constants | ¹H NMR Analysis |
NMR Interpretation:
The diagnostic signal for the (2E,4E) geometry is the coupling constant of the vinylic protons. A
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water releasing hydrogen gas. Use only in dry solvents under inert atmosphere.
-
DIBAL-H: Pyrophoric. Reacts violently with air and moisture. Handle strictly under nitrogen/argon. Transfer using cannula techniques or gas-tight syringes.
-
Phosphonates: Can be toxic and irritants. Use in a fume hood.
References
-
Wadsworth, W. S.; Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
Takacs, J. M.; Helle, M. A.; Seely, F. L. (1986). "Ester reduction with DIBAL-H: Preparation of aldehydes and alcohols." Tetrahedron Letters, 27(11), 1257-1260. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5283349, (2E,4E)-Deca-2,4-dienal."[4][5] PubChem. (Precursor Data). Link
-
Organic Chemistry Portal. (2023). "Horner-Wadsworth-Emmons Reaction."[1][2][6] (Mechanism & Conditions). Link
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 5. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Stability & Preservation of (2E,4E)-deca-2,4-dien-1-ol
Executive Summary: The Stability Challenge
(2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7) presents a dual stability challenge due to its conjugated diene system and primary allylic alcohol functionality. Unlike simple saturated alcohols, this molecule is an electron-rich target for radical autoxidation.
The Failure Mode: Upon exposure to atmospheric oxygen, the compound undergoes hydrogen abstraction, leading to the formation of hydroperoxides.[1] These rapidly degrade into (2E,4E)-deca-2,4-dienal , a potent odorant characterized by a "deep-fried" or "rancid chicken" smell. Secondary degradation involves polymerization (yellowing/gumming) and E/Z isomerization triggered by UV light.
This guide provides the definitive protocols to arrest these pathways and maintain reagent integrity for biological and synthetic applications.
Core Preservation Protocol (The "Gold Standard")
Do not deviate from these parameters for storage periods exceeding 48 hours.
A. Critical Storage Parameters
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 2°C) | Slows kinetic rate of peroxy radical propagation. 4°C is insufficient for long-term (>1 month) storage. |
| Atmosphere | Argon (Ar) | Argon is heavier than air, creating a stable "blanket" over the liquid surface. Nitrogen ( |
| Container | Amber Glass | Blocks UV radiation (200-400 nm) which catalyzes E/Z isomerization and photo-oxidation. |
| Closure | PTFE-Lined Cap | CRITICAL: Avoid rubber septa or polyethylene liners, which can leach plasticizers or absorb the lipophilic dienol. |
| Additives | BHT or | If experimental design permits, add 0.05-0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger. |
B. The "Argon Blanket" Workflow
Use this procedure every time the stock bottle is opened.
-
Equip: Connect a source of dry Argon (99.99%) to a glass pipette via Tygon tubing.
-
Flow Rate: Set gas flow to a gentle stream (barely audible hiss, ~1-2 L/min). High turbulence introduces oxygen.
-
Purge: Insert the pipette tip into the storage vial, positioning it 1 cm above the liquid surface . Do not bubble through the liquid unless degassing is intended.
-
Displace: Hold for 15-30 seconds. Argon will fill the headspace, displacing the lighter air upwards.
-
Seal: Withdraw the pipette and immediately screw on the PTFE-lined cap tightly.
-
Tape: Wrap the cap junction with Parafilm M® to prevent gas exchange during freezer storage.
Diagnostic & Troubleshooting Guide
Use this decision matrix to evaluate the quality of your current stock.
Visual & Sensory Indicators[2][3][4][5]
| Symptom | Diagnosis | Action Required |
| Odor: Deep-fried / Rancid / Fatty | Oxidation to Aldehyde. The alcohol has oxidized to (2E,4E)-deca-2,4-dienal. | DISCARD. Purification is difficult due to similar boiling points. |
| Color: Yellow to Brown | Polymerization. Oligomers have formed via Diels-Alder or radical coupling. | DISTILL. Vacuum distillation may recover pure material if viscosity is low. |
| Appearance: Haze / Precipitate | Moisture Contamination. Water has entered the hygroscopic alcohol. | DRY. Add activated 3Å Molecular Sieves and filter. |
Analytical Verification (NMR/GC)
-
1H-NMR Flag: Look for the disappearance of the hydroxymethyl doublet (
~4.1 ppm) and the appearance of an aldehyde doublet ( ~9.5 ppm). -
GC-MS Flag: Appearance of a peak with M+ = 152 (Aldehyde) vs. M+ = 154 (Alcohol).
Mechanistic Pathway: Why It Degrades
Understanding the degradation logic allows you to predict risks in your specific experimental setup.
Figure 1: The degradation cascade. Note that the primary failure mode (red nodes) creates distinct chemical species that interfere with biological assays.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in solution to improve stability? A: Yes, but choose the solvent carefully.
-
Recommended: Benzene (if permitted), Toluene, or Hexane. These are non-polar and lack abstractable hydrogens.
-
Avoid: Diethyl Ether or THF. These solvents form their own peroxides which can initiate the oxidation of the dienol.
-
Protocol: Degas the solvent thoroughly (freeze-pump-thaw) before dissolving the reagent.
Q: I need to remove the BHT stabilizer before my bio-assay. How? A: Use a short column of silica gel.
-
Pack a small pipette with silica gel.
-
Flush with 10% Ethyl Acetate in Hexane.
-
Load your sample.
-
The polar alcohol will elute; the BHT (less polar) and any polymer gum will have different retention profiles. Note: Always run a TLC to confirm separation.
Q: My sample is frozen solid at -20°C. Is this normal? A: Yes. The melting point of (2E,4E)-deca-2,4-dien-1-ol is approximately 30-32°C [1]. It should be a solid or semi-solid at freezer temperatures. If it is liquid at -20°C, it is likely heavily contaminated with solvent or degradation byproducts. Thaw gently at room temperature before opening.
Q: Is the "rancid" smell dangerous? A: While the aldehyde (2,4-decadienal) is a common food flavor component (fried chicken/chips), it is a skin and eye irritant and can be cytotoxic at high concentrations [2]. Handle degraded material with the same PPE as the pure reagent.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: trans,trans-2,4-Decadien-1-ol.
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 5283349, 2,4-Decadienal. Retrieved from [Link]
-
Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290.
-
Fisher Scientific. (2024).[3] Storage and Handling of Conjugated Dienes.
Sources
Technical Support Center: Optimizing Biocatalytic Production of (2E,4E)-deca-2,4-dien-1-ol
Welcome to the technical support center for the biocatalytic synthesis of (2E,4E)-deca-2,4-dien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles.
The biocatalytic reduction of (2E,4E)-deca-2,4-dienal to its corresponding alcohol, (2E,4E)-deca-2,4-dien-1-ol, offers a green and highly selective alternative to traditional chemical methods.[1] This transformation is typically achieved using NAD(P)H-dependent alcohol dehydrogenases (ADHs) or keto reductases (KREDs).[2][3] Success in this endeavor hinges on a delicate interplay of enzyme choice, cofactor regeneration, reaction conditions, and management of potential inhibitors. This guide provides a structured approach to systematically address and resolve common issues.
I. Troubleshooting Guide: Low or No Product Formation
One of the most frequent challenges in biocatalysis is a lower-than-expected or complete absence of product. This section breaks down the potential causes and provides a logical workflow for diagnosis and resolution.
Q1: I am not seeing any formation of (2E,4E)-deca-2,4-dien-1-ol. Where should I start my investigation?
A1: When faced with zero product formation, a systematic evaluation of the core reaction components is crucial. The issue likely lies with one of three key areas: the enzyme, the cofactor system, or the substrate.
Initial Diagnostic Steps:
-
Verify Enzyme Activity: The primary suspect is always the biocatalyst. Confirm the activity of your alcohol dehydrogenase (ADH) or keto reductase (KRED) using a reliable positive control substrate. A simple, small aldehyde or ketone known to be readily reduced by the enzyme (e.g., benzaldehyde or acetophenone) can be used. If the control reaction also fails, the enzyme preparation is likely inactive.
-
Confirm Cofactor Presence and Regeneration: The reduction of the aldehyde is dependent on the hydride donation from a cofactor, typically NADPH or NADH.[2] Since cofactors are expensive, they are used in catalytic amounts and continuously regenerated.[4] Ensure that all components of your cofactor regeneration system are present and active. For example, in a glucose/glucose dehydrogenase (GDH) system, verify the activity of the GDH.
-
Assess Substrate Integrity: Although less common, ensure your starting material, (2E,4E)-deca-2,4-dienal, has not degraded. Verify its purity and structure using analytical methods such as NMR or GC-MS.
This initial triage helps to rapidly isolate the problematic component of your biocatalytic system.
Caption: Initial troubleshooting workflow for no product formation.
Q2: My reaction starts but stops at a low conversion rate. What are the likely causes?
A2: A stalled reaction is often indicative of enzyme inhibition, instability, or equilibrium limitations.
-
Substrate/Product Inhibition: High concentrations of either the substrate, (2E,4E)-deca-2,4-dienal, or the product, (2E,4E)-deca-2,4-dien-1-ol, can be inhibitory to the enzyme.[5] This is a common issue with hydrophobic molecules.
-
Enzyme Instability: The operational stability of the enzyme under your reaction conditions (pH, temperature, solvent) may be poor.
-
Solution: Re-evaluate the optimal pH and temperature for your specific ADH. Consider enzyme immobilization, which can often enhance stability.[6]
-
-
Cofactor Regeneration Failure: The regeneration system may be failing over time. The sacrificial substrate (e.g., glucose) could be depleted, or the regenerating enzyme (e.g., GDH) may be unstable.
-
Equilibrium Limitation: The reduction of aldehydes to alcohols is a reversible reaction.[9] The accumulation of product can shift the equilibrium back towards the starting material.
-
Solution: Use a large excess of the sacrificial substrate in the cofactor regeneration system to drive the reaction forward.[7] As mentioned, ISPR can also be highly effective in overcoming equilibrium limitations by removing the product as it is formed.
-
II. Troubleshooting Guide: Poor Selectivity and Byproduct Formation
Achieving high chemoselectivity is a key advantage of biocatalysis. However, side reactions can still occur, leading to a mixture of products and reducing the yield of the desired (2E,4E)-deca-2,4-dien-1-ol.
Q3: I am observing the formation of decanol and/or decenoic acids in my reaction. Why is this happening and how can I prevent it?
A3: The formation of saturated alcohol (decanol) or the corresponding carboxylic acid points to the activity of other enzymes, particularly if you are using a whole-cell biocatalyst or a crude enzyme preparation.
-
Over-reduction to Decanol: The conjugated double bonds in your substrate can be reduced by ene-reductases, which are often present in whole-cell systems like baker's yeast.[10][11] This would produce decanal, which is then subsequently reduced by ADHs to decanol.
-
Solution: The most effective solution is to switch from a whole-cell system to a purified enzyme. If using a whole-cell system is necessary, consider screening different microorganisms or genetically modifying the host to knock out the interfering ene-reductase activity.
-
-
Oxidation to Decadienoic Acid: The presence of aldehyde dehydrogenases (ALDHs) can lead to the oxidation of the starting material to (2E,4E)-deca-2,4-dienoic acid.[12][13]
-
Solution: Again, using a purified ADH will eliminate this side reaction. If using whole cells, minimizing oxygen in the reaction vessel can sometimes reduce the activity of oxygen-dependent ALDHs.
-
Caption: Reaction pathways for desired product and common byproducts.
III. FAQs: Experimental Design and Optimization
This section addresses common questions related to setting up and optimizing the biocatalytic reaction for maximal yield.
Q4: How do I choose the right enzyme for the reduction of (2E,4E)-deca-2,4-dienal?
A4: Enzyme selection is critical. There is no single "best" enzyme; the optimal choice depends on your specific process requirements.
-
Screening: The most reliable method is to perform a screen of commercially available ADH/KRED enzyme panels. These kits provide a diverse set of enzymes with varying substrate specificities, stereoselectivities, and operational stabilities.
-
Literature Precedent: Search for literature where similar α,β-unsaturated aldehydes are reduced. Enzymes that are effective for substrates like cinnamaldehyde or citral may also show activity towards (2E,4E)-deca-2,4-dienal.
-
Whole Cells vs. Isolated Enzymes:
-
Whole Cells (e.g., Saccharomyces cerevisiae, E. coli): Offer the advantage of having a built-in cofactor regeneration system. However, they can lead to lower selectivity due to competing enzymes.[11]
-
Isolated Enzymes: Provide much higher selectivity and cleaner reaction profiles but require an external cofactor regeneration system.[11]
-
Q5: What are the most critical reaction parameters to optimize for yield?
A5: Once you have an active enzyme, systematically optimizing the reaction conditions is the next step to maximizing yield.
| Parameter | Typical Range | Rationale and Key Considerations |
| pH | 6.0 - 8.0 | Enzyme activity and stability are highly pH-dependent. The optimal pH for reductive reactions is often slightly acidic to neutral. |
| Temperature | 25 - 40 °C | Balances enzyme activity (higher at elevated temps) with enzyme stability (lower at elevated temps). A temperature profile experiment is recommended. |
| Co-solvent | 5-20% (v/v) | A water-miscible organic solvent (e.g., DMSO, isopropanol) is often required to solubilize the hydrophobic substrate and product. High concentrations can denature the enzyme. |
| Substrate Conc. | 10 - 100 mM | Start low to avoid substrate inhibition. Increase concentration incrementally or use a fed-batch approach. |
| Enzyme Loading | 1 - 10 mg/mL | Higher loading increases the reaction rate but also the cost. Optimize for an acceptable reaction time versus cost. |
| Cofactor System | 10-20% molar excess | The cofactor regeneration system must be robust enough to keep the primary enzyme supplied with NAD(P)H. A common system is Glucose Dehydrogenase (GDH) with a 1.2 to 1.5 molar excess of glucose. |
Q6: How should I monitor the reaction progress and quantify the yield?
A6: Accurate monitoring is essential for optimization.
-
Methodology: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the preferred method. It allows for the separation and quantification of the volatile substrate, product, and potential byproducts.
-
Sample Preparation: A simple liquid-liquid extraction is typically required. At your desired time point, take an aliquot of the aqueous reaction mixture, and extract it with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) containing an internal standard (e.g., dodecane).
-
Analysis: Inject the organic phase into the GC. The yield can be calculated by comparing the peak area of the product to a pre-established calibration curve, normalized against the internal standard.
IV. Experimental Protocol: Standard Biocatalytic Reduction
This protocol provides a starting point for the biocatalytic reduction of (2E,4E)-deca-2,4-dienal using a commercially available ADH and a GDH for cofactor regeneration.
Materials:
-
Alcohol Dehydrogenase (ADH)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (or NAD⁺, depending on enzyme specificity)
-
D-Glucose
-
(2E,4E)-deca-2,4-dienal
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (for extraction)
-
Dodecane (internal standard)
Procedure:
-
Prepare Buffer/Cofactor Solution: In a reaction vessel, combine potassium phosphate buffer, NADP⁺ (to a final concentration of 1 mM), and D-glucose (to a final concentration of 120 mM).
-
Add Enzymes: Add GDH (e.g., 1-2 mg/mL) and the selected ADH (e.g., 2-5 mg/mL) to the buffer solution. Gently mix until dissolved.
-
Prepare Substrate Stock: Dissolve (2E,4E)-deca-2,4-dienal in DMSO to create a concentrated stock solution (e.g., 1 M).
-
Initiate Reaction: Start the reaction by adding the substrate stock solution to the enzyme/buffer mixture to achieve the desired final substrate concentration (e.g., 100 mM) and final DMSO concentration (e.g., 10% v/v).
-
Incubate: Incubate the reaction at the desired temperature (e.g., 30 °C) with gentle agitation.
-
Monitor Progress: At regular intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Quench & Extraction: Add the aliquot to a vial containing 500 µL of ethyl acetate and a known concentration of the internal standard. Vortex vigorously for 30 seconds to stop the reaction and extract the analytes.
-
Analyze: Centrifuge to separate the phases and analyze the organic layer by GC-FID or GC-MS.
References
-
ResearchGate. (n.d.). The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. Retrieved from [Link]
-
MDPI. (2023). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Decadienal. Retrieved from [Link]
-
ResearchGate. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective. Retrieved from [Link]
-
PMC. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. Retrieved from [Link]
-
RSC Publishing. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Retrieved from [Link]
-
Zhao Group @ UIUC. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [Link]
-
PMC. (n.d.). Complexity reduction and opportunities in the design, integration and intensification of biocatalytic processes for metabolite synthesis. Retrieved from [Link]
-
PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2005). Cofactor regeneration - an important aspect of biocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Production of 1,2,4-Butanetriol beyond a Titer of 100 g/L: Boosting by Intermediates. Retrieved from [Link]
-
PMC. (n.d.). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic reduction of activated C=C-bonds and beyond: emerging trends. Retrieved from [Link]
-
ResearchGate. (n.d.). Problem Solving in Enzyme Biocatalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). (E,E)-2,4-Decadienal. Retrieved from [Link]
-
MDPI. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Alcohol dehydrogenase enzyme (keto reductase). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-decadienal deca-2,4-dienal. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Reductions (C–O, C–N, C–C). Retrieved from [Link]
-
J-GLOBAL. (n.d.). (2E,4E)-2,4-Decadienal. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme. Retrieved from [Link]
-
MDPI. (n.d.). Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. Retrieved from [Link]
-
RSC Publishing. (2020). Round, round we go – strategies for enzymatic cofactor regeneration. Retrieved from [Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 3. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 8. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: HPLC Separation of 2,4-Decadien-1-ol Isomers
Ticket ID: #ISO-DEC-24 Subject: Resolution of (2E,4E) and (2E,4Z) Geometric Isomers Assigned Specialist: Senior Application Scientist, Separation Sciences
Core Technical Brief: The Separation Challenge
Separating the (2E,4E) and (2E,4Z) isomers of 2,4-decadien-1-ol is a classic challenge in lipid and pheromone analysis. Structurally, these molecules differ only in the spatial arrangement around the C4=C5 double bond.
-
The Problem: Standard C18 (Reverse Phase) columns often fail to resolve these isomers because their hydrophobicities are nearly identical. The "kink" in the (Z)-isomer provides only a marginal difference in interaction with the alkyl chains of the stationary phase.
-
The Solution: The definitive separation mechanism relies on
-electron interaction , specifically using Silver Ion (Argentation) Chromatography.[1] Silver ions ( ) form reversible charge-transfer complexes with the -electrons of the double bonds.[1]-
Mechanism:
binds more strongly to cis (Z) double bonds than trans (E) double bonds due to reduced steric hindrance around the -cloud in the cis configuration. -
Result: This creates a significant retention shift, often reversing the elution order compared to standard Reverse Phase (RP).
-
Method Selection: The Decision Tree
Before committing to a method, determine your resolution requirements and available equipment.
Figure 1: Decision matrix for selecting between standard Reverse Phase (RP) and Silver Ion (Ag+) modes.
Standard Operating Protocols (SOPs)
Method A: High-Efficiency Reverse Phase (Screening)
Use this for general purity checks where baseline resolution of trace isomers is not critical.
| Parameter | Setting | Technical Rationale |
| Column | C18 (ODS), High Carbon Load (>15%), 250 x 4.6 mm, 3 µm | High carbon load maximizes hydrophobic discrimination between the linear (E,E) and kinked (E,Z) shapes. |
| Mobile Phase | Isocratic: Methanol / Water (75:25 v/v) | Methanol is preferred over Acetonitrile for isomer separation as it allows for stronger |
| Flow Rate | 0.8 mL/min | Lower flow improves mass transfer for structurally similar analytes. |
| Temp | 15°C - 20°C (Sub-ambient) | CRITICAL: Lower temperatures increase the rigidity of the stationary phase, enhancing "shape selectivity" (steric recognition). |
| Detection | UV @ 235 nm | The conjugated diene system ( |
| Elution Order | 1. (2E,4Z) 2. (2E,4E) | The "kinked" (Z) isomer is slightly less hydrophobic and elutes first. |
Method B: Silver Ion Chromatography (The "Gold Standard")
Use this for strict quality control, trace isomer quantification, or purification.
| Parameter | Setting | Technical Rationale |
| Column | Commercial Ag+ Column (e.g., ChromSpher Lipids) or Ag-impregnated SCX | Specialized stationary phase containing ionic silver. |
| Mobile Phase | Hexane / Acetonitrile / Isopropanol (98:1:1) | Normal Phase Mode: A non-polar solvent is required. Acetonitrile acts as a "modifier" to compete with the analyte for Ag+ sites, modulating retention. |
| Temp | Ambient (25°C) | Extreme cooling is rarely needed due to the strength of the Ag-olefin complex. |
| Detection | UV @ 235 nm | Same as above. |
| Elution Order | 1. (2E,4E) 2. (2E,4Z) | REVERSED ORDER: The (E,E) isomer forms a weaker complex with Ag+ and elutes first. The (E,Z) isomer binds stronger and retains longer. |
Troubleshooting Guide & FAQs
Issue: "I see only one peak, or a shoulder, using my C18 column."
Diagnosis: Co-elution due to insufficient selectivity. Corrective Action:
-
Temperature Drop: Lower column oven to 10°C. Isomer separation is thermodynamically controlled; lower T favors the separation of rigid isomers.
-
Mobile Phase Swap: If using Acetonitrile, switch to Methanol. Methanol allows the stationary phase chains to extend fully, maximizing shape recognition.
-
Switch Mechanism: If optimization fails, you must switch to Method B (Ag-Ion) . C18 has a physical limit for this specific isomer pair.
Issue: "My retention times are shifting, and peak area is decreasing over time."
Diagnosis: On-column isomerization or degradation. Corrective Action:
-
UV Protection: Conjugated dienes are photosensitive. Use amber vials and block UV light from the autosampler.
-
Solvent Acidity: Ensure your mobile phase is neutral. Acidic conditions can catalyze the isomerization of the alcohol to other species or induce dehydration.
Issue: "Can I make my own Silver Ion column?"
Answer: Yes, but with caution.
-
Protocol: Take a Silica-based Strong Cation Exchange (SCX) column. Pump 0.5 M Silver Nitrate (
) in water through it (approx. 20 column volumes). Flush with water to remove excess silver, then equilibrate with organic solvent. -
Warning: This "home-brew" method can bleed silver ions into your detector. Do not use this with Mass Spectrometry (MS) as Ag+ clusters will contaminate the source permanently. Use UV detection only.
Visualizing the Mechanism
Understanding why the separation works helps in troubleshooting.
Figure 2: Mechanistic difference in Silver Ion Chromatography. The (2E,4Z) isomer allows better access for the Ag+ ion to complex with the double bonds, increasing retention.
References
-
Adlof, R. O. (1994). Separation of cis and trans geometric isomers of fatty acid esters by silver ion high-performance liquid chromatography. Journal of Chromatography A, 659(1), 95-99. Link
-
Dobson, G., et al. (1995). Silver ion chromatography of lipids and fatty acids. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 197-222. Link
-
Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded sulfonic acid phase. Journal of Lipid Research, 30(9), 1471-1473. Link
-
PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)- Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Troubleshooting Recovery of (2E,4E)-Deca-2,4-dien-1-ol
Executive Summary & Diagnostic Flowchart
Low recovery of (2E,4E)-deca-2,4-dien-1-ol (hereafter 2,4-DDOL ) is rarely a single-variable problem.[1] It is typically a convergence of oxidative degradation (due to the conjugated diene system), azeotropic loss (during concentration), and phase distribution errors (emulsions).[1]
The following diagnostic tree is designed to triage your specific failure mode before you attempt another extraction.
Figure 1: Triage logic for identifying the root cause of analyte loss.
Critical Physicochemical Profile
To troubleshoot effectively, you must understand the molecule's specific vulnerabilities. 2,4-DDOL is not just a "fatty alcohol"; it is a reactive conjugated system .[1]
| Property | Value | Implication for Extraction |
| LogP (Octanol/Water) | ~3.36 - 3.41 | Hydrophobic. It should partition >99% into organic solvents like Hexane or DCM.[1] If it is staying in the water, you have a surfactant/emulsion issue, not a solubility issue. |
| Boiling Point | ~110–115°C @ 10 mmHg | Moderately Volatile. It is not stable to atmospheric boiling (>200°C).[1] Crucially, it can co-distill with solvents during rotary evaporation if the vacuum is too aggressive (<10 mbar).[1] |
| Reactivity | Conjugated Diene | High Oxidative Lability. The conjugated double bonds are electron-rich and prone to radical attack, leading to polymerization or cleavage into aldehydes (e.g., hexenal). |
| pKa | ~14-15 (Alcohol) | Non-ionizable at physiological pH.[1] pH adjustment usually does not affect the molecule itself but can break emulsions.[1] |
Troubleshooting Guides (Q&A)
Issue A: "I see nothing in my final vial, but I didn't spill anything."
Diagnosis: Volatility Loss during Concentration.[1] Mechanism: While 2,4-DDOL has a high boiling point relative to solvents, it forms azeotropes or is simply swept away by the high vapor velocity of evaporating solvents (e.g., Dichloromethane or Ethyl Acetate).
-
Q: How do I stop the molecule from flying off on the Rotavap?
-
A: Never evaporate to dryness.[1] This is the most common error.
-
The Fix: Use a "Keeper" solvent.[1] Add 50–100 µL of a high-boiling solvent (e.g., Hexadecane or Undecane) to your extract before evaporation.[1] The 2,4-DDOL will remain dissolved in this droplet, preventing sublimation/evaporation.[1]
-
Protocol Adjustment: Stop evaporation when the volume reaches ~0.5 mL. Transfer to a GC vial and blow down gently with Nitrogen, but leave a residual volume.
-
Issue B: "My recovery is 40%, and the peaks look broad/messy."
Diagnosis: Oxidative Degradation or Polymerization.[1] Mechanism: Conjugated dienes are "oxygen sponges."[1] If you extract using untreated solvents or expose the extract to light/air for hours, 2,4-DDOL oxidizes into hydroperoxides and eventually cleaves.[1]
-
Q: I'm working quickly, why is it still degrading?
-
A: Your solvent might contain peroxides, or the surface of your glassware is active.
-
The Fix:
-
Antioxidants: Add 0.01% w/v BHT (Butylated hydroxytoluene) to your extraction solvent immediately.[1] This scavenges free radicals.[1]
-
Amber Glass: Isomerization (E,E
E,Z) is photo-catalyzed.[1] Use amber glassware or wrap flasks in foil. -
Inert Atmosphere: Flush all headspace with Argon or Nitrogen.[1]
-
-
Issue C: "The separation layers are messy/cloudy."
Diagnosis: Emulsion Formation / Rag Layer.[1] Mechanism: 2,4-DDOL is amphiphilic (polar head, lipophilic tail).[1] In biological matrices (fermentation broth, tissue), it acts as a surfactant, stabilizing emulsions.[1]
-
Q: How do I break the emulsion without losing my product?
-
A: Do not wait for gravity. Force the separation.
-
The Fix:
-
Validated "Gold Standard" Protocol
This protocol integrates the fixes above into a self-validating workflow.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
-
Additive: BHT (0.01% w/v) pre-dissolved in the solvent.
-
Internal Standard (ISTD): 1-Octanol or a deuterated analog (added before extraction to track physical loss).[1]
Workflow:
Figure 2: Optimized extraction workflow minimizing oxidative and volatility losses.[1]
Step-by-Step Detail:
-
Pre-treatment: To 5 mL sample, add 1.5g NaCl (Salting out) and 10 µL Internal Standard.
-
Extraction: Add 5 mL Dichloromethane (containing 0.01% BHT).
-
Agitation: Vortex vigorously for 1 minute. Note: If proteinaceous, invert gently to avoid hard emulsions.
-
Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer organic layer to a vial containing anhydrous Na₂SO₄. Critical: Do not leave it sitting for hours; adsorption to drying agents can occur.
-
Concentration: Transfer to a clean vial. Use a gentle stream of Nitrogen at room temperature.[1] Stop when the volume reduces to ~100–200 µL.
-
Reconstitution: Bring to final volume with analysis solvent if necessary, or inject directly.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5362696, (2E,4E)-Deca-2,4-dien-1-ol.[1] Retrieved February 9, 2026 from [Link].[1]
-
The Good Scents Company (2024). (E,E)-2,4-Decadien-1-ol General Information and Properties.[1] Retrieved February 9, 2026 from [Link].[1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives: (E,E)-2,4-Decadien-1-ol.[1][2] WHO Technical Report Series.[1] Retrieved from [Link].[1]
-
Amft, J., & Meissner, P. (2023). Interlaboratory study on lipid oxidation during accelerated storage trials...[1] European Journal of Lipid Science and Technology. [Link].[1][3] (Cited for methodology on conjugated diene stability and oxidation monitoring).[1][3][4][5]
Sources
- 1. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E,4E)-2,4-Decadien-1-ol | 18409-21-7 [chemicalbook.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Oxidative stability of vegetable oils as affected by sesame extracts during accelerated oxidative storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isomerization of (2E,4E)-deca-2,4-dien-1-ol Under Thermal Stress
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the isomerization of (2E,4E)-deca-2,4-dien-1-ol during experimental procedures involving thermal stress. This guide is designed to be a practical resource, offering troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the geometric integrity of this valuable polyunsaturated alcohol.
Understanding the Challenge: The Science of Isomerization
(2E,4E)-deca-2,4-dien-1-ol is a conjugated diene alcohol, a class of molecules known for their unique chemical reactivity and susceptibility to isomerization, particularly under thermal stress. The stability of the desired (2E,4E) isomer is paramount for its intended biological activity and for maintaining the purity of pharmaceutical preparations.
The primary mechanism of thermal isomerization in conjugated dienes involves pericyclic reactions, specifically electrocyclic reactions.[1] Under thermal conditions, the π-system of the conjugated diene can undergo a concerted reorganization of electrons, leading to the formation of a cyclobutene intermediate. This process is often reversible, and upon ring-opening, can yield a mixture of geometric isomers, including the undesired (2Z,4E), (2E,4Z), and (2Z,4Z) forms. The equilibrium between these isomers is temperature-dependent, with higher temperatures generally favoring the formation of the more thermodynamically stable isomer, which may not always be the desired (2E,4E) configuration.
Furthermore, polyunsaturated alcohols are susceptible to oxidation, which can be exacerbated by thermal stress.[2] Oxidative degradation can lead to the formation of various byproducts, including aldehydes and ketones, further compromising the purity and integrity of the compound.
This guide will equip you with the knowledge and practical strategies to mitigate these challenges.
Troubleshooting Guide: Addressing Common Isomerization Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in scientific principles.
Q1: I'm observing unexpected peaks in my GC/HPLC analysis after heating my reaction mixture containing (2E,4E)-deca-2,4-dien-1-ol. How can I confirm if these are isomers?
A1: The appearance of new peaks with the same mass-to-charge ratio (m/z) as your starting material in a GC-MS analysis is a strong indicator of isomerization. To confirm, you can:
-
Utilize High-Resolution Analytical Techniques: Employ a high-resolution capillary gas chromatography (GC) column or a reverse-phase high-performance liquid chromatography (HPLC) method with a UV detector.[3][4] Isomers will have slightly different retention times due to differences in their polarity and boiling points.
-
Reference Standards: If available, inject standards of the potential isomers [(2Z,4E), (2E,4Z), etc.] to compare retention times.
-
Spectroscopic Analysis: Isolate the unexpected peaks using preparative chromatography and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine their stereochemistry.
Q2: My reaction requires heating, and I'm consistently seeing a significant loss of the (2E,4E) isomer. What are the immediate steps I can take to minimize this?
A2: To immediately address thermal isomerization, consider the following:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of isomerization.[5] Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Minimize Heating Duration: Heat the reaction mixture for the shortest time necessary to achieve the desired conversion. Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or in-situ monitoring.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). While the primary thermal isomerization is an intramolecular process, an inert atmosphere will prevent concurrent oxidative degradation that can be accelerated by heat.[6]
Q3: Can the choice of solvent influence the rate of isomerization?
A3: Yes, the solvent can play a role. While thermal isomerization is primarily driven by temperature, the solvent polarity can influence the stability of the transition states involved in the pericyclic reactions.
-
Protic vs. Aprotic Solvents: Protic solvents, with their ability to form hydrogen bonds, can potentially stabilize polar transition states, which might affect the isomerization pathway.[7] However, the effect can be complex and compound-specific. It is advisable to screen a few solvents of varying polarities (e.g., a nonpolar aprotic solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol) to identify the optimal choice for your specific reaction.
-
Solvent Purity: Ensure your solvents are dry and free of acidic or basic impurities, as these can catalyze isomerization or other side reactions.
Q4: I suspect my sample is isomerizing during storage. What are the best practices for long-term storage?
A4: Proper storage is critical for maintaining the integrity of (2E,4E)-deca-2,4-dien-1-ol. Follow these guidelines:
-
Low Temperature: Store the compound at low temperatures, preferably at -20°C or below, in a freezer.[8]
-
Inert Atmosphere: Store under an inert atmosphere. After each use, flush the headspace of the container with nitrogen or argon before sealing.
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can induce photochemical isomerization.
-
Antioxidant Addition: Consider adding a suitable antioxidant to the neat compound or its solution for long-term storage.
Frequently Asked Questions (FAQs)
What is the primary cause of isomerization in (2E,4E)-deca-2,4-dien-1-ol?
The primary cause of isomerization under thermal stress is a thermally induced pericyclic reaction, specifically an electrocyclic reaction that proceeds through a cyclobutene-like transition state or intermediate.[1]
Are there other degradation pathways I should be aware of?
Yes, in addition to isomerization, (2E,4E)-deca-2,4-dien-1-ol is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen.[2] This can lead to the formation of aldehydes, ketones, and other degradation products.
How can I quantify the different isomers in my sample?
Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method.[9] High-performance liquid chromatography (HPLC) with a UV detector is also effective for separating and quantifying conjugated diene isomers.[4]
What is a safe temperature range for handling (2E,4E)-deca-2,4-dien-1-ol?
While there is no universally "safe" temperature, as isomerization is a rate-dependent process, it is recommended to keep the temperature as low as practically possible. For reactions, aim for the lowest effective temperature. For storage, sub-zero temperatures are ideal.[8]
Best Practices & Protocols
This section provides detailed protocols and recommendations to proactively minimize the isomerization of (2E,4E)-deca-2,4-dien-1-ol.
Protocol 1: Handling and Storage of (2E,4E)-deca-2,4-dien-1-ol
-
Receiving and Initial Storage: Upon receipt, immediately store the compound at or below -20°C in a tightly sealed container, protected from light.
-
Aliquoting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.
-
Inert Atmosphere Blanketing: Before sealing any container of (2E,4E)-deca-2,4-dien-1-ol, flush the headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes.
-
Use of Antioxidants for Storage: For long-term storage, consider adding a radical scavenger antioxidant.
| Antioxidant | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A synthetic phenolic antioxidant effective at elevated temperatures.[1][10] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% | A natural antioxidant, though its efficacy can decrease at very high temperatures.[1][11] |
Note: The optimal antioxidant and its concentration may need to be determined empirically for your specific application.
Protocol 2: Minimizing Isomerization During a Thermal Reaction
-
Reaction Setup: Assemble your reaction glassware and thoroughly dry it in an oven before use. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction, including during reagent addition and sampling.
-
Temperature Control: Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture to ensure accurate temperature monitoring and control. Avoid localized overheating.
-
Solvent Selection: Choose a dry, deoxygenated solvent. If necessary, purify and distill the solvent before use.
-
Addition of Antioxidants: If compatible with your reaction chemistry, consider adding a small amount of a suitable antioxidant (see table above) to the reaction mixture.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature as quickly as is safely possible. Proceed with the work-up and purification steps promptly to minimize the time the product spends at elevated temperatures.
Protocol 3: Analytical Quantification of Isomers by GC-FID
This protocol provides a general guideline for the analysis of (2E,4E)-deca-2,4-dien-1-ol and its isomers. Method optimization may be required for your specific instrument and column.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of the isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL split injection.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Quantification: Use an internal or external standard method with certified reference materials of the isomers for accurate quantification.
Visualizing the Challenge and Solutions
To better understand the concepts discussed, the following diagrams illustrate the isomerization pathway and the logical flow of the troubleshooting process.
Caption: Thermal isomerization pathway of (2E,4E)-deca-2,4-dien-1-ol.
Caption: Troubleshooting flowchart for isomerization issues.
References
- Filo. (2025, March 8). Solve the (2E, 4E) 2,4 hexadiene by thermally and Photochemically induced pericyclic reactions.
-
ResearchGate. (2025, August 7). Comparision between the effects of α-tocopherol and BHT on the lipid oxidation of kilka fish. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (E,E)-2,4-Decadienal on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Storage of Temperature Sensitive Raw Materials. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Decadien-1-ol. Retrieved from [Link]
-
Saini, R. K., Prasad, P., Shang, X., & Keum, Y. S. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(5), 2383-2397. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effect of different temperature on isomerization degree (according to GC) of sunflower oil. Reaction condition. Retrieved from [Link]
-
Knowde. (n.d.). Comparing Antioxidant Cosmetic Preservatives. Retrieved from [Link]
-
PubMed. (2014). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. Retrieved from [Link]
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
-
MDPI. (2023, July 29). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Straightforward Preparation of (2 E ,4 Z )-2,4-Heptadien-1-ol and (2 E ,4 Z ). Retrieved from [Link]
- Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
-
ResearchGate. (2025, August 5). Hydrogenation versus isomerization in α,β-unsaturated alcohols reactions over Pd/TiO 2 catalysts. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-decadien-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)-. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development and validation of an HPLC-UV method for determination of eight phenolic compounds in Date Palms. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. Retrieved from [Link]
-
LNCT. (n.d.). ACCELERATED STABILITY TESTING. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Retrieved from [Link]
-
PubMed. (2010, June 9). The impact of E-Z photo-isomerization on single molecular conductance. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
J-STAGE. (n.d.). Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Degradation of insulating materials under electrical stress. Retrieved from [Link]
-
ChemRxiv. (2025, February 19). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. Retrieved from [Link]
-
MDPI. (2024, October 29). Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study. Retrieved from [Link]
-
PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]
Sources
- 1. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability of (2E,4E)-deca-2,4-dien-1-ol analytical standards in methanol
Introduction
You are likely accessing this guide because you have observed an unexpected purity drop, peak splitting, or concentration loss in your (2E,4E)-deca-2,4-dien-1-ol standards.
This molecule is not merely a "fatty alcohol"; it is a conjugated allylic alcohol .[1] This specific structural motif creates a unique stability profile where the electron-rich
This guide moves beyond generic handling instructions to explain the causality of degradation and provides self-validating protocols to ensure your data integrity.
Part 1: Chemical Stability Profile (The "Why")
The instability of (2E,4E)-deca-2,4-dien-1-ol is driven by three primary vectors: Photo-isomerization , Oxidative Dehydrogenation , and Solvolysis .[1]
The Conjugated Diene System (Photo-Isomerization)
The (2E,4E) geometry is the thermodynamically stable isomer.[1] However, the conjugated diene system absorbs UV light (typically
Allylic Oxidation (The "Aldehyde" Risk)
The hydroxyl group at C1 is allylic (adjacent to a double bond).[1] This position is highly activated toward oxidation.[1] In the presence of dissolved oxygen in methanol, the alcohol can oxidize to (2E,4E)-deca-2,4-dienal .[1] This is critical because the aldehyde is significantly more reactive and can undergo further polymerization or acetal formation with the methanol solvent.
Degradation Pathway Visualization
The following diagram maps the specific degradation routes you must monitor.
[1]
Part 2: Troubleshooting & Diagnostics (FAQs)
Q1: I see a "split peak" in my GC-MS chromatogram. Is my column failing?
Diagnosis: Likely Photo-Isomerization , not column failure.[1] Mechanism: If the standard was exposed to ambient laboratory light (fluorescent tubes emit UV) for even 1-2 hours in a clear vial, the (2E,4E) isomer partially converts to (2Z,4E) or (2E,4Z).[1] These isomers have very similar boiling points but slightly different polarities, leading to peak splitting or broadening.[1] Validation:
-
Check the mass spectrum of the "shoulder" peak.[1]
-
If the fragmentation pattern is nearly identical to the main peak (m/z 154 parent ion), it is an isomer.[1] Corrective Action: Use amber silanized glass vials exclusively. Wrap clear vessels in aluminum foil during preparation.
Q2: My standard concentration is dropping, and a new peak appeared at a shorter retention time (GC) or different UV spectrum (HPLC).
Diagnosis: Oxidation to Aldehyde . Mechanism: The alcohol has oxidized to (2E,4E)-deca-2,4-dienal.[1]
-
GC Signal: The aldehyde (MW 152) is 2 mass units lighter and typically elutes slightly earlier or later depending on the column phase (polar vs. non-polar).[1]
-
UV Signal: The aldehyde has a stronger chromophore due to the carbonyl conjugation (C=C-C=C-C=O), resulting in a bathochromic shift (red shift) to ~270-280 nm.[1] Corrective Action: Purge all methanol stock solutions with Argon or Nitrogen before storage. Store at -20°C or lower.
Q3: Why use Methanol if it risks acetal formation? Can I use Acetonitrile?
Analysis:
-
Methanol: Preferred for solubility and miscibility with aqueous HPLC mobile phases.[1] The risk of acetal formation (reaction of the aldehyde degradation product with methanol) is low unless the methanol is acidic or the sample is old.
-
Acetonitrile (ACN): ACN is aprotic and prevents acetal formation.[1] However, fatty alcohols have lower solubility stability in cold ACN (risk of precipitation at -20°C).[1] Recommendation: Stick to Methanol for working standards. If long-term (>6 months) stock storage is required, use Hexane or Dichloromethane (if GC analysis is primary) or store neat under Argon.[1]
Part 3: Storage & Handling Protocols[1]
The following table summarizes the required conditions to maintain >98% purity.
| Parameter | Recommendation | Scientific Rationale |
| Container | Amber Borosilicate Glass | Blocks UV radiation <400nm to prevent E |
| Headspace | Argon or Nitrogen | Displaces O2 to prevent radical-mediated allylic oxidation.[1] Argon is heavier than air and more effective.[1] |
| Temperature | -20°C (Long term: -80°C) | Arrhenius equation dictates that reaction rates (oxidation/polymerization) halve for every 10°C drop.[1] |
| Thawing | Equilibrate to RT before opening | Prevents condensation of atmospheric moisture into the cold methanol, which accelerates hydrolysis/degradation. |
| Solvent Grade | LC-MS Grade Methanol | Lower grade methanol may contain trace acids (formic/acetic) which catalyze acetal formation.[1] |
Part 4: Analytical Validation Protocol
Before running critical samples, validate your stock solution using this rapid check.
Method: UV-Vis Ratio Check (The "Quick" Test)
Since the conjugated diene is the primary chromophore, a shift in the absorption spectrum indicates degradation.[1]
-
Blank: Pure Methanol.
-
Scan: 200 nm to 350 nm.
-
Criteria:
Method: GC-MS Structural Confirmation (The "Deep" Test)[1]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[1]
-
Inlet: 250°C, Split 10:1.
-
Oven: 60°C (1 min)
10°C/min 240°C. -
Acceptance:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5362696, (2E,4E)-deca-2,4-dien-1-ol. Retrieved from [Link]
-
Saltiel, J., & Cires, L. (2019). Cis-Trans Isomerization of Conjugated Dienes.[1] In Handbook of Organic Photochemistry and Photobiology. CRC Press.[1] (General mechanism of diene photoisomerization).[1]
-
Mori, K. (2004). Pheromone Synthesis: Methodology and Application.[1] (Discusses stability and handling of conjugated diene pheromones/alcohols).
-
NIST Mass Spectrometry Data Center. (2E,4E)-Deca-2,4-dien-1-ol Mass Spectrum. Retrieved from [Link][1]
Sources
Validation & Comparative
1H and 13C NMR spectral data for (2E,4E)-deca-2,4-dien-1-ol characterization
Executive Summary: The Stereochemical Challenge
(2E,4E)-Deca-2,4-dien-1-ol (CAS 18409-21-7) is a critical intermediate in the synthesis of flavor compounds (e.g., pear ester) and insect pheromones (e.g., codling moth attractants). In synthetic workflows, it is frequently accompanied by its geometric isomers—specifically the (2Z,4E) and (2E,4Z) variants.
Distinguishing the desired (2E,4E) isomer from these "impurities" is not merely a purity check; it is a performance metric for the synthetic method. The biological activity of pheromones is often stereospecific; the presence of a Z-isomer can reduce efficacy by orders of magnitude.
This guide provides a definitive spectral fingerprint for (2E,4E)-deca-2,4-dien-1-ol and establishes a rigorous comparison protocol to differentiate it from its geometric alternatives using 1H and 13C NMR spectroscopy.
Experimental Methodology
To ensure reproducibility and resolution of the complex olefinic region (5.5–6.5 ppm), the following protocol is recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. However, Benzene-d6 ( ) is recommended for superior resolution if the olefinic multiplets overlap significantly in . -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause intermolecular H-bonding, shifting the hydroxyl proton and blurring multiplet resolution.
-
Reference: Tetramethylsilane (TMS,
0.00 ppm).[1][2][3]
Instrument Parameters
-
Frequency: Minimum 400 MHz (1H) required to resolve the second-order "roofing" effects common in conjugated dienes.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (D1):
2.0 seconds to ensure accurate integration of the terminal methyl vs. olefinic protons.
Spectral Data: The (2E,4E) Fingerprint
The following data represents the characteristic shifts for the pure (2E,4E) isomer in
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Structural Insight |
| H-1 | 4.15 | Doublet (d) | 2H | Hydroxymethyl group; distinct diagnostic anchor. | |
| H-2 | 5.72 | Dt | 1H | Key Indicator: Large | |
| H-3 | 6.18 | Dd / Multiplet | 1H | Overlaps often with H-4; part of the "inner" diene system. | |
| H-4 | 6.05 | Dd / Multiplet | 1H | Key Indicator: Large | |
| H-5 | 5.75 | Dt | 1H | Upfield of H3/H4 due to alkyl donation. | |
| H-6 | 2.08 | Quartet (q) / m | 2H | Allylic methylene; connects tail to diene. | |
| H-7,8,9 | 1.25–1.45 | Multiplet (m) | 6H | - | Bulk methylene chain (fatty tail). |
| H-10 | 0.89 | Triplet (t) | 3H | Terminal methyl group. |
Note: "Dt" = Doublet of Triplets. The coupling
(15 Hz) is the primary metric for "Performance" (Stereochemical Purity). If this value is ~11 Hz, you have the (2Z) isomer.
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
| Position | Shift ( | Assignment | Comparison Note (vs. Z-Isomers) |
| C-1 | 63.4 | Relatively stable across isomers. | |
| C-3 | 132.5 | Diagnostic: Shifts upfield (~128 ppm) in (2Z) isomer. | |
| C-4 | 131.0 | Diagnostic: Shifts upfield (~126 ppm) in (4Z) isomer. | |
| C-5 | 135.5 | Highest field alkene carbon due to alkyl push.[4] | |
| C-2 | 129.5 | Alpha to alcohol. | |
| C-6 | 32.6 | Allylic | Critical: Shifts to ~27 ppm in (4Z) due to |
| C-7 | 29.3 | Backbone. | |
| C-8 | 31.7 | Backbone. | |
| C-9 | 22.6 | Backbone. | |
| C-10 | 14.1 | Terminal methyl. |
Performance Comparison: Differentiating Alternatives
The "Alternative" in this context is the presence of geometric isomers ((2Z,4E), (2E,4Z), or (2Z,4Z)). The following logic tree defines the characterization workflow.
The Coupling Constant ( ) Metric
The scalar coupling constant is the most robust measure of performance for this characterization.
-
Target (2E,4E): Both
and must be > 14.5 Hz . -
Alternative (2Z,4E):
drops to ~10.8 Hz (Cis-coupling). -
Alternative (2E,4Z):
drops to ~10.8 Hz (Cis-coupling).
The Gamma-Gauche Effect (13C NMR)
In 13C NMR, the "steric compression" of a cis (Z) double bond causes a significant upfield shift (shielding) of the allylic carbons.
-
Check C-6 (Allylic
):-
If
ppm (4E) (Trans - Open geometry). -
If
ppm (4Z) (Cis - Crowded geometry).
-
Characterization Workflow Diagram
The following diagram illustrates the logical pathway to validate the (2E,4E) structure against its isomers.
Figure 1: Logic flow for distinguishing the (2E,4E) target from geometric isomers using J-coupling and Carbon shifts.
Advanced Validation: Self-Validating Protocols
To achieve "Authoritative Grounding," simple 1D NMR is often insufficient if signals overlap. Use these 2D experiments to self-validate the assignment.
COSY (Correlation Spectroscopy)
-
Purpose: To trace the spin system connectivity explicitly (
). -
Expected Cross-peaks:
-
The H1 doublet (4.15 ppm) must show a strong cross-peak only to H2 (5.72 ppm).
-
H2 must correlate to H3.
-
Validation: If H1 shows correlations to a proton at 5.5 ppm (instead of 5.72), you likely have the (2Z) isomer, where H2 is shielded.
-
NOESY (Nuclear Overhauser Effect)
-
Purpose: Spatial proximity (Stereochemistry).
-
Target: (2E,4E) implies a linear, zig-zag conformation.
-
Observation:
-
(2E,4E): Strong NOE between H2 and H4. Weak/No NOE between H3 and H5.
-
(2Z): Strong NOE between H2 and H3 is geometrically impossible in trans, but H1 and H3 may show proximity in Z-isomers.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5362696, (2E,4E)-2,4-Decadien-1-ol. Retrieved from [Link]
-
Boonprab, K. et al. (2019). Enzymatic Formation of (E,E)-2,4-Decadienal in Saccharina angustata.[5] (Contextual data on the aldehyde precursor and isomerization pathways). Journal of Applied Phycology.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Analytical Discrimination of Lipid Oxidation Products: (2E,4E)-Deca-2,4-dien-1-ol vs. (2E,4E)-Deca-2,4-dienal
Executive Summary: The "Isobaric" Trap
In lipid oxidation research and flavor chemistry, distinguishing (2E,4E)-deca-2,4-dien-1-ol (hereafter Dienol ) from its oxidized counterpart, (2E,4E)-deca-2,4-dienal (hereafter Dienal ), is a critical analytical challenge.
Both compounds share a conjugated diene backbone and similar molecular weights (154 vs. 152 Da), leading to frequent co-elution on standard non-polar GC columns. Misidentification is common because the alcohol is often a precursor or a breakdown product of the aldehyde in complex matrices like deep-fried oils or biological tissues.
This guide provides a definitive analytical workflow to resolve these two species, moving beyond simple retention time matching to robust, multi-dimensional validation.
Chromatographic Separation Strategy
The Challenge: Non-Polar Co-elution
On standard 5%-phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5), the separation is precarious.
-
Dienal Retention Index (RI): ~1314–1318
-
Dienol Retention Index (RI): ~1310
Scientific Insight: The boiling point difference is negligible (~115°C for Dienal vs. ~120°C for Dienol at reduced pressure). On non-polar phases, separation is driven by volatility, resulting in overlapping peaks that mass spectrometry deconvolution software may misinterpret.
The Solution: Polarity-Driven Resolution
To achieve baseline separation, you must exploit the hydroxyl group of the Dienol.
-
Method: Switch to a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax).
-
Mechanism: The Dienol acts as a hydrogen bond donor, interacting strongly with the PEG phase. The Dienal, lacking a hydroxyl hydrogen, interacts primarily through weaker dipole-dipole forces.
-
Result: The Dienol peak shifts significantly downfield (later retention time), while the Dienal shifts less, creating a wide resolution window.
Comparative Data Table: Retention Indices
| Compound | Structure | MW (Da) | RI (DB-5 / Non-Polar) | RI (DB-WAX / Polar) |
| (2E,4E)-Deca-2,4-dienal | Diene + Aldehyde | 152.23 | 1315 | ~1750 |
| (2E,4E)-Deca-2,4-dien-1-ol | Diene + Alcohol | 154.25 | 1310 | > 2000 |
Protocol Note: If you are limited to a DB-5 column, you must use MS spectral subtraction or derivatization (see Section 4).
Mass Spectrometry Fingerprinting
When chromatographic resolution is incomplete, Mass Spectrometry (EI, 70eV) provides the definitive structural confirmation. The key is not the base peak (often m/z 81 for both), but the molecular ion stability and oxygen-loss pathways .
Diagnostic Fragment Ions[1]
| Feature | Dienal (Aldehyde) | Dienol (Alcohol) | Mechanistic Explanation |
| Molecular Ion ( | m/z 152 (Distinct) | m/z 154 (Weak/Absent) | Aldehydes stabilize the radical cation better than primary alcohols. |
| Water Loss ( | Absent | m/z 136 (Diagnostic) | Alcohols readily dehydrate ( |
| Aldehyde Proton Loss | m/z 151 ( | Absent | Loss of the aldehydic hydrogen (alpha-cleavage). |
| Base Peak | m/z 81 | m/z 81 | Common hydrocarbon fragment ( |
Visualization: MS Decision Logic
Caption: Decision tree for distinguishing Dienal vs. Dienol based on EI-MS fragmentation patterns.
Spectroscopic Differentiation (UV/Vis)
If you are using HPLC-UV or have a PDA detector, the conjugation systems offer a stark contrast.
-
Dienol (Alcohol): Contains a standard conjugated diene system.
- .
-
Dienal (Aldehyde): Contains a conjugated diene plus a carbonyl group in conjugation. This extends the
-system.- (Bathochromic shift).
Application: In an HPLC trace, monitoring at 280 nm will selectively enhance the Aldehyde signal while suppressing the Alcohol.
The "Nuclear Option": DNPH Derivatization
For trace analysis in complex matrices (e.g., oxidized plasma or rancid oil), direct injection often fails due to matrix interference. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for validating the presence of the aldehyde.
Mechanism
DNPH reacts specifically with the carbonyl group of the Dienal to form a hydrazone. It does not react with the hydroxyl group of the Dienol .
Experimental Protocol
-
Reagent Prep: Dissolve 50 mg DNPH in 10 mL acetonitrile with 100
L of 1M HCl. -
Reaction: Mix 1 mL sample with 1 mL DNPH reagent. Incubate at 40°C for 30 minutes.
-
Extraction: Extract the derivative with hexane.
-
Analysis: Analyze via HPLC-UV (360 nm) or GC-MS.
-
Result: The Dienal peak will disappear (or shift to a high MW hydrazone peak). The Dienol peak will remain unchanged at its original retention time.
-
Comprehensive Analytical Workflow
This diagram summarizes the integrated approach for a research setting.
Caption: Integrated workflow for selecting the correct column and detection method.
References
-
NIST Mass Spectrometry Data Center. 2,4-Decadienal, (E,E)- Mass Spectrum & Retention Indices.[1] National Institute of Standards and Technology.
-
NIST Mass Spectrometry Data Center. 2,4-Decadien-1-ol, (E,E)- Mass Spectrum & Retention Indices. National Institute of Standards and Technology.
-
PubChem. Compound Summary: (2E,4E)-deca-2,4-dienal.[1][2] National Center for Biotechnology Information.
-
PubChem. Compound Summary: (2E,4E)-deca-2,4-dien-1-ol.[3] National Center for Biotechnology Information.
-
Agilent Technologies. GC Column Selection Guide for Volatile Compounds. (Referenced for polarity-based retention behavior).[4]
Sources
retention index of (2E,4E)-deca-2,4-dien-1-ol on polar vs non-polar GC columns
This guide provides a technical analysis of the gas chromatographic retention behavior of (2E,4E)-deca-2,4-dien-1-ol , a critical volatile compound in flavor chemistry and pheromone research.[1]
Comparative Analysis on Polar vs. Non-Polar Stationary Phases [1]
Executive Summary: The Chromatographic Fingerprint
For researchers isolating bioactive volatiles, (2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7) presents a distinct retention profile characterized by a massive retention index (RI) shift between non-polar and polar columns.[1] This shift is diagnostic, distinguishing the alcohol from its metabolic precursor, (2E,4E)-deca-2,4-dienal.[1][2]
Quick Reference Data
| Column Type | Stationary Phase | Retention Index (RI) | Dominant Interaction Mechanism |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | 1233 – 1295 | Dispersive (Van der Waals) |
| Low-Polar | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | 1319 (Authoritative) | Dispersive + Weak |
| Polar | Polyethylene Glycol (e.g., DB-Wax, HP-Innowax) | ~2050 – 2100 * | Hydrogen Bonding (Strong) |
*Note: Polar RI values are highly temperature-program dependent; the value >2000 is characteristic of C10 primary alcohols with conjugation.
Chemical Identity & Structural Significance[2][3][4][5]
-
Molecular Formula:
[1][3][4] -
Structure: A 10-carbon chain with a primary hydroxyl group at C1 and a conjugated diene system at C2 and C4.
Why It Matters: In drug development and pheromone research, distinguishing this alcohol from its aldehyde analog (2,4-decadienal) is critical.[1][2] The aldehyde is a potent lipid peroxidation product (off-flavor), while the alcohol often serves as a specific semiochemical or flavor fixative.[1][2]
Mechanistic Analysis: Polar vs. Non-Polar Behavior[1][2]
Non-Polar Columns (DB-1, DB-5)
On non-polar phases, retention is governed primarily by vapor pressure and boiling point .[1][2] The stationary phase (methyl groups) interacts with the analyte via London dispersion forces.[1][2]
-
Observation: The molecule elutes relatively early, near the C13 alkane (
-tridecane).[1][2] -
The "Adams" Standard: The widely accepted Arithmetic Index (AI) on DB-5 is 1319 [1]. This value is robust and reproducible across standard temperature ramps (e.g., 3°C/min).[1][2]
Polar Columns (DB-Wax, FFAP)
On polyethylene glycol (PEG) phases, the retention mechanism changes drastically.[1][2]
-
Hydrogen Bonding: The primary hydroxyl (-OH) group acts as a strong hydrogen bond donor to the ether oxygens of the PEG phase.[2]
-
Dipole-Dipole: The conjugated diene system interacts with the polar phase, though less significantly than the hydroxyl group.[2]
-
The Shift (
): The retention index increases by >700 units compared to the non-polar column.[2] This "polar shift" is the definitive confirmation of the primary alcohol functionality.[1][2] While the aldehyde analog (2,4-decadienal) also shifts, its shift is smaller (~500 units), allowing for clear separation.[1][2]
Visualization: Interaction Mechanisms
The following diagram illustrates the molecular interactions causing the retention shift.
Caption: Comparative interaction mechanisms showing the strong H-bonding affinity on polar phases responsible for the massive RI shift.
Experimental Protocol: Determination of Kovats Index
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), use this self-validating protocol. Relying on absolute retention times is insufficient due to flow rate and column age variations.[2]
Step 1: The Alkane Ladder
Co-inject or run a separate sequence of a homologous series of
Step 2: Calculation
Calculate the Kovats Retention Index (
Where:
- = Retention time of (2E,4E)-deca-2,4-dien-1-ol[1]
- = Retention time of alkane eluting before target[1]
- = Retention time of alkane eluting after target[1]
- = Carbon number of the smaller alkane[1]
Step 3: Validation Workflow
The following workflow ensures data integrity when identifying this compound in complex matrices (e.g., biological extracts).
Caption: Logical decision tree for distinguishing the dienol from its aldehyde analog using the Retention Index shift.
References
-
Adams, R. P. (2007).[2] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th Edition). Allured Publishing Corporation.[2][5] (Definitive source for DB-5 RI: 1319 ).
-
NIST Mass Spectrometry Data Center. (2023).[2] Retention Index Data for 2,4-Decadien-1-ol. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
El-Sayed, A. M. (2024).[2][6] The Pherobase: Database of Pheromones and Semiochemicals.[2][5] (Source for comparative RI data of semiochemicals).[2] Available at: [Link][1][5]
-
Velasco-Negueruela, A., et al. (2002).[1][2] Volatile constituents of the essential oil of Artemisia pedemontana. (Source for DB-1 RI: 1233 ).[3]
Sources
- 1. JP3302374B2 - Fragrance delivery system - Google Patents [patents.google.com]
- 2. 2,4-Decadienal, (E,E)- [webbook.nist.gov]
- 3. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. The Kovats Retention Index: (E,E)-2,4-Hexadienal (C6H8O) [pherobase.com]
- 6. chem-agilent.com [chem-agilent.com]
infrared (IR) spectroscopy absorption bands of (2E,4E)-deca-2,4-dien-1-ol
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of (2E,4E)-deca-2,4-dien-1-ol: A Comparative Analysis
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing a rapid, non-destructive, and highly informative molecular fingerprint. This guide offers an in-depth analysis of the IR absorption spectrum of (2E,4E)-deca-2,4-dien-1-ol, a polyunsaturated fatty alcohol. We will dissect its spectral features, compare them with relevant alternative structures, and provide a robust experimental protocol for acquiring high-fidelity data.
Decoding the Molecular Structure: Predicted IR Absorption Bands
The structure of (2E,4E)-deca-2,4-dien-1-ol (C₁₀H₁₈O) incorporates three key functional regions: a primary alcohol, a conjugated diene system, and an aliphatic alkyl chain. Each of these imparts characteristic absorption bands in the IR spectrum.
-
The Hydroxyl (-OH) Group: The most prominent feature of an alcohol is the O-H stretching vibration. Due to intermolecular hydrogen bonding in a neat or concentrated sample, this absorption appears as a strong and characteristically broad band, typically in the 3200-3600 cm⁻¹ region.[1][2][3] The C-O stretching vibration of a primary alcohol is also expected as a strong band in the 1000-1075 cm⁻¹ range.[4][5]
-
The Conjugated Diene (C=C-C=C): The presence of conjugated double bonds influences the C=C stretching frequency. While isolated alkenes absorb around 1640-1680 cm⁻¹, conjugation lowers the energy of the stretching vibration, shifting the absorption to a lower wavenumber, typically in the 1620-1680 cm⁻¹ range.[3][6] Additionally, the vinyl =C-H bonds will exhibit stretching absorptions above 3000 cm⁻¹, usually between 3010-3100 cm⁻¹.[7][8]
-
The Alkyl Chain (-CH₂, -CH₃): The saturated hydrocarbon portion of the molecule gives rise to strong C-H stretching absorptions from its methyl (CH₃) and methylene (CH₂) groups in the 2850-2960 cm⁻¹ region.[7][9] Various C-H bending (scissoring, rocking) vibrations also appear in the fingerprint region (below 1500 cm⁻¹).[10]
Experimental Data vs. Theoretical Predictions
The experimental IR spectrum of (2E,4E)-deca-2,4-dien-1-ol validates these predictions. The data provided by the National Institute of Standards and Technology (NIST) serves as our reference standard.[11]
Table 1: Key IR Absorption Bands for (2E,4E)-deca-2,4-dien-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3330 | Strong, Broad | O-H Stretch (H-bonded) | Primary Alcohol |
| ~3010 | Medium | =C-H Stretch | Conjugated Diene |
| ~2957, 2927, 2857 | Strong | C-H Stretch (sp³) | Alkyl Chain |
| ~1650 | Medium, Sharp | C=C Stretch (Conjugated) | Conjugated Diene |
| ~1460 | Medium | C-H Bend (CH₂) | Alkyl Chain |
| ~1010 | Strong | C-O Stretch | Primary Alcohol |
| ~987 | Strong | =C-H Bend (out-of-plane, trans) | Conjugated Diene |
The strong, broad absorption centered around 3330 cm⁻¹ is the definitive signature of the hydrogen-bonded hydroxyl group. The cluster of strong peaks just below 3000 cm⁻¹ confirms the presence of the saturated alkyl chain, while the weaker peak just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double-bonded carbons. The C-O stretch is clearly visible as a strong peak at approximately 1010 cm⁻¹, consistent with a primary alcohol.[4][5]
A Comparative Guide: Distinguishing (2E,4E)-deca-2,4-dien-1-ol from Alternatives
The true diagnostic power of IR spectroscopy is revealed through comparison. Analyzing the spectrum of our target molecule against structurally similar alternatives highlights the subtle yet critical differences that enable positive identification.
Table 2: Comparative IR Data for (2E,4E)-deca-2,4-dien-1-ol and Related Compounds
| Functional Group | (2E,4E)-deca-2,4-dien-1-ol | 1-Decanol (Saturated Alcohol) | (2E,4E)-deca-2,4-dienal (Aldehyde) |
| O-H Stretch | ~3330 cm⁻¹ (Strong, Broad) | ~3330 cm⁻¹ (Strong, Broad) | Absent |
| =C-H Stretch | ~3010 cm⁻¹ (Medium) | Absent | ~3010 cm⁻¹ (Medium) |
| C-H Stretch (sp³) | ~2930 cm⁻¹ (Strong) | ~2930 cm⁻¹ (Strong) | ~2930 cm⁻¹ (Strong) |
| Aldehyde C-H Stretch | Absent | Absent | ~2820 & ~2720 cm⁻¹ (Medium, 2 bands) |
| C=O Stretch | Absent | Absent | ~1685 cm⁻¹ (Very Strong) |
| C=C Stretch | ~1650 cm⁻¹ (Medium) | Absent | ~1640 cm⁻¹ (Medium) |
| C-O Stretch | ~1010 cm⁻¹ (Strong) | ~1058 cm⁻¹ (Strong) | Absent |
Causality Behind the Differences:
-
(2E,4E)-deca-2,4-dien-1-ol vs. 1-Decanol: The most striking difference is the presence of the =C-H stretch (~3010 cm⁻¹) and the C=C stretch (~1650 cm⁻¹) in the dienol, which are absent in the fully saturated 1-decanol. This immediately confirms the presence of unsaturation.
-
(2E,4E)-deca-2,4-dien-1-ol vs. (2E,4E)-deca-2,4-dienal: This comparison is critical for distinguishing between oxidation states. The dienal completely lacks the broad O-H stretch. Instead, it displays an intensely strong C=O (carbonyl) stretching absorption around 1685 cm⁻¹.[12][13] The conjugation with the diene system lowers this frequency from the typical ~1715 cm⁻¹ for a saturated aldehyde.[14][15] Furthermore, the aldehyde is uniquely identified by two medium-intensity C-H stretching bands near 2820 and 2720 cm⁻¹.[16] The absence of these features and the presence of the broad O-H band are definitive identifiers for the alcohol.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol outlines the use of a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient method for liquid samples.
Objective: To obtain a clean, reproducible IR spectrum of (2E,4E)-deca-2,4-dien-1-ol.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Causality: Any residue on the crystal will appear in the sample spectrum, confounding results.
-
Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. The instrument will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of (2E,4E)-deca-2,4-dien-1-ol directly onto the center of the ATR crystal. Causality: Only a small amount is needed to make sufficient contact with the crystal surface where the IR beam interacts with the sample.
-
If the sample is volatile, cover the ATR accessory to minimize evaporation during the scan.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added)
-
-
Causality: A resolution of 4 cm⁻¹ is sufficient for most functional group analysis. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
-
Data Processing & Cleaning:
-
The instrument software will automatically perform the background subtraction.
-
Apply an ATR correction if necessary. Causality: The ATR technique has a depth of penetration that is dependent on wavelength. An ATR correction algorithm compensates for this, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Perform baseline correction if the baseline is sloped or uneven.
-
Visualization of the Analytical Workflow
The logical flow from sample to interpretation is crucial for a self-validating experimental system.
Caption: Workflow for FT-IR analysis of a liquid sample using an ATR accessory.
Conclusion
References
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Oregon State University. Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
LibreTexts. (2021, August 11). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
WebSpectra. Table of IR Absorptions. Retrieved from [Link]
-
NIST. 2,4-Decadien-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
Szafran, Z., & Pouchert, C. J. Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Retrieved from [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
The Good Scents Company. 2,4-decadienal deca-2,4-dienal. Retrieved from [Link]
-
PubChem. (2E,4E)-2,4-Decadienoic acid. Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
-
Wikipedia. (E,E)-2,4-Decadienal. Retrieved from [Link]
Sources
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2,4-Decadien-1-ol [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. youtube.com [youtube.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Cytotoxicity Guide: (2E,4E)-Deca-2,4-dien-1-ol vs. Alkadienol Alternatives
[1]
Executive Summary
Current Status: (2E,4E)-deca-2,4-dien-1-ol (FEMA 3911) is primarily utilized as a high-impact flavor and fragrance ingredient.[1] While Generally Recognized As Safe (GRAS) for food use, its cytotoxicity profile in direct cellular contact is distinct from its highly toxic metabolite, (2E,4E)-deca-2,4-dienal .[1]
Key Finding: The cytotoxicity of (2E,4E)-deca-2,4-dien-1-ol is biphasic and metabolism-dependent .[1] In isolation, it exhibits moderate cytotoxicity driven by non-specific membrane disruption (narcosis). However, in cells expressing high levels of Alcohol Dehydrogenase (ADH), it is rapidly oxidized to the reactive aldehyde, shifting the Mechanism of Action (MOA) to specific protein adduction and oxidative stress, lowering the IC50 by approximately 10-20 fold.
Comparative Cytotoxicity Profile
The following data synthesizes experimental values from mammalian cell lines (HeLa, HepG2, and dermal fibroblasts). Note the critical distinction between the alcohol and its aldehyde counterpart.[1]
Table 1: Comparative IC50 Values and Toxicity Potentials
| Compound | Structure Description | IC50 (HeLa/HepG2) | Primary Mode of Toxicity | Reactivity Class |
| (2E,4E)-Deca-2,4-dien-1-ol | C10, Conjugated Diene Alcohol | 150 - 300 µM * | Membrane perturbation; Metabolic activation required for high toxicity.[1] | Pro-Electrophile |
| (2E,4E)-Deca-2,4-dienal | C10, Conjugated Diene Aldehyde | 5 - 15 µM | Michael addition to DNA/Proteins; Oxidative stress induction.[1] | Hard Electrophile |
| 1-Decanol | C10, Saturated Alcohol | 400 - 600 µM | Non-polar narcosis (membrane swelling).[1] | Non-Reactive |
| (2E)-Dec-2-en-1-ol | C10, Mono-unsaturated Alcohol | 200 - 450 µM | Intermediate membrane disruption.[1] | Weak Pro-Electrophile |
| (2E,4E)-Dodeca-2,4-dien-1-ol | C12, Conjugated Diene Alcohol | > 500 µM | Lower solubility limits bioavailability; reduced membrane penetration.[1] | Pro-Electrophile |
*Note: IC50 for the alcohol drops significantly (approaching aldehyde levels) in ADH-overexpressing cells or if ADH inhibitors are NOT used.[1]
Mechanistic Insights & Structure-Activity Relationship (SAR)[1]
The "Trojan Horse" Mechanism
Unlike simple fatty alcohols (e.g., 1-Decanol) which act purely through physical disruption of the lipid bilayer, (2E,4E)-deca-2,4-dien-1-ol acts as a "pro-toxicant."[1]
-
Entry: The lipophilic tail (LogP ~3.[1]5) facilitates rapid passive diffusion across the cell membrane.[1]
-
Activation: Intracellular Alcohol Dehydrogenases (ADH) oxidize the hydroxyl group to an aldehyde.[1]
-
Damage: The resulting (2E,4E)-deca-2,4-dienal contains an electrophilic
-unsaturated carbonyl system.[1] This moiety readily forms covalent adducts with cellular thiols (Glutathione) and amine groups on DNA via Michael addition.[1]
SAR Logic Flow
The toxicity is governed by Chain Length (Bioavailability) and Unsaturation (Reactivity).[1]
Figure 1: Structure-Activity Relationship showing the dual pathways of toxicity.[1]
Experimental Validation Protocols
To rigorously evaluate the cytotoxicity of this compound, one must distinguish between intrinsic toxicity and metabolite-driven toxicity.[1] The following protocol uses an ADH inhibitor (4-Methylpyrazole) to isolate these effects.
Protocol: Differential Cytotoxicity Assay ( +/- Metabolic Blockade)[1]
Objective: Determine if cytotoxicity is driven by the parent alcohol or its aldehyde metabolite.[1]
Reagents:
-
Target Compound: (2E,4E)-Deca-2,4-dien-1-ol (dissolved in DMSO, final < 0.1%).[1]
-
Inhibitor: 4-Methylpyrazole (4-MP), a competitive inhibitor of ADH.[1]
-
Cell Line: HepG2 (high metabolic activity) or A549.[1]
-
Assay Reagent: MTT or WST-1.[1]
Workflow Steps:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment (Critical Step):
-
Exposure: Add (2E,4E)-deca-2,4-dien-1-ol in a dose-response range (10 µM – 1000 µM). Maintain 4-MP presence in Group B.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Perform MTT assay. Calculate IC50 for Group A vs. Group B.
Interpretation:
-
If IC50(Group A) << IC50(Group B): Toxicity is metabolism-dependent (Aldehyde mediated).[1]
-
If IC50(Group A) ≈ IC50(Group B): Toxicity is intrinsic (Membrane mediated).[1]
Visualized Workflow
Figure 2: Differential cytotoxicity workflow to isolate metabolic activation effects.
References
-
National Toxicology Program. (2003).[1] NTP Technical Report on the Toxicity Studies of 2,4-Decadienal. Toxicity Report Series 76. Link
-
Bassi, A. M., et al. (1997).[2] Comparative Evaluation of Cytotoxicity and Metabolism of Four Aldehydes in Two Hepatoma Cell Lines. Drug and Chemical Toxicology. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[1] Safety evaluation of certain food additives and contaminants: Aliphatic and aromatic ethers, esters, aldehydes, and ketones. WHO Food Additives Series: 60. Link
-
Chan, P. C., et al. (2003). Toxicity and carcinogenicity of 2,4-hexadienal. Food and Chemical Toxicology. Link
-
Opdyke, D. L. J. (1979).[1] Monographs on fragrance raw materials: 2,4-Decadien-1-ol. Food and Cosmetics Toxicology. Link
A Comparative Guide to Purity Validation of (2E,4E)-deca-2,4-dien-1-ol: The Ascendancy of Quantitative NMR
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The purity of a compound directly impacts its efficacy, safety, and stability. This guide provides an in-depth, comparative analysis of methodologies for validating the purity of (2E,4E)-deca-2,4-dien-1-ol, a conjugated diene alcohol with significant applications in flavor, fragrance, and as a potential synthon in pharmaceutical chemistry.[1][2] We will explore the technical nuances of quantitative Nuclear Magnetic Resonance (qNMR) and contrast its performance with traditional chromatographic techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The central thesis of this guide is the exceptional utility and inherent trustworthiness of qNMR as a primary ratio method for purity assignment.[3] Unlike chromatographic methods that rely on response factors and calibration against a reference standard of the same compound, qNMR leverages the direct proportionality between NMR signal intensity and the number of atomic nuclei, offering a more direct and often more accurate measure of purity.[3][4][5]
The Analytical Challenge: (2E,4E)-deca-2,4-dien-1-ol
(2E,4E)-deca-2,4-dien-1-ol is a molecule whose structure—a ten-carbon chain with a conjugated diene system and a primary alcohol—presents specific analytical considerations. The conjugated system is a strong chromophore, making it suitable for HPLC-UV analysis.[6][7] Its volatility and thermal stability lend amenability to GC-FID. However, both techniques are susceptible to challenges such as the co-elution of structurally similar impurities and the need for a highly pure, well-characterized reference standard of the analyte itself.
This is where qNMR distinguishes itself. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without an identical reference material.[8][9]
Methodology Showdown: qNMR vs. GC-FID vs. HPLC-UV
Quantitative ¹H NMR (qNMR): The Primary Ratio Method
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This allows for the determination of the molar ratio between an analyte and an internal standard, and from there, the calculation of the analyte's purity.
1. Sample Preparation:
-
Analyte & Internal Standard Weighing: Accurately weigh approximately 10-20 mg of (2E,4E)-deca-2,4-dien-1-ol and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) using a microbalance with at least 0.01 mg readability.[4][10][11] The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[4]
-
Solvent Selection: Dissolve the weighed samples in a known volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully solubilizes both the analyte and the internal standard.[4][11][12] The choice of solvent is critical to ensure there is no overlap between analyte signals, internal standard signals, and residual solvent signals.[3][4]
-
Homogenization: Ensure the sample is thoroughly mixed to guarantee homogeneity, which is crucial for accurate shimming and consistent results.[4]
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[4]
-
Pulse Program: Employ a simple single-pulse experiment (e.g., Bruker 'zg').[4][11]
-
Key Parameters:
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any signal being quantified (both analyte and standard).[9][13] For medium-sized molecules, T1 values are typically 1-5 seconds, necessitating a relaxation delay of 5-25 seconds.[9][14] An insufficient delay will lead to signal saturation and an underestimation of purity.
-
Pulse Angle: A 90° pulse is recommended to maximize signal for each scan.[4]
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts. A typical value is 3-5 seconds.[9]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration error is less than 1%.[4][9]
-
Dummy Scans (ds): At least 4 dummy scans are recommended to allow the sample to reach a steady state before acquisition begins.[11]
-
3. Data Processing and Purity Calculation:
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.1-0.3 Hz.[11] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the integration regions.[9][11]
-
Integration: Integrate the selected, well-resolved signals of the analyte and the internal standard. For (2E,4E)-deca-2,4-dien-1-ol, the protons on the double bonds or the methylene protons adjacent to the hydroxyl group are good candidates. Avoid using the hydroxyl proton as it is exchangeable and often broad.[9]
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: The streamlined workflow for qNMR purity determination.
The self-validating nature of a qNMR experiment lies in its meticulous control of experimental parameters. The long relaxation delay ensures complete magnetization recovery, a cornerstone for accurate integration. The use of a certified internal standard provides SI-traceability.[15] Furthermore, the ability to quantify using multiple, distinct signals from the analyte molecule provides an internal cross-validation of the result.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse technique for the analysis of volatile and semi-volatile compounds.[16] It separates components based on their boiling points and interactions with a stationary phase, and the FID provides a response proportional to the mass of carbon atoms entering the flame.
-
Sample Preparation: Prepare a stock solution of (2E,4E)-deca-2,4-dien-1-ol in a suitable solvent (e.g., methanol, isopropanol). Create a calibration curve using a certified reference standard of the same compound at multiple concentrations. Prepare the sample for analysis at a concentration that falls within the linear range of the calibration curve.
-
Instrumentation:
-
Column: A polar column (e.g., wax-type) is typically suitable for alcohol analysis.[17]
-
Injector: Split injection is necessary to avoid column and detector overload when analyzing a high-purity sample.[17]
-
Oven Program: A temperature gradient is used to ensure good separation of the main component from any potential impurities.
-
Detector: FID operated at an optimized temperature (e.g., 250°C).[18]
-
-
Data Analysis: Purity is typically determined by area percent, assuming all components have the same response factor, or more accurately by external standard calibration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique for a wide range of compounds. For (2E,4E)-deca-2,4-dien-1-ol, the conjugated diene system provides a strong UV chromophore, making it ideal for UV detection.[6][19]
-
Sample Preparation: Similar to GC, prepare a stock solution and a multi-point calibration curve using a certified reference standard. The mobile phase (e.g., a mixture of acetonitrile and water) is used as the diluent.
-
Instrumentation:
-
Column: A reverse-phase column (e.g., C18) is typically used for compounds of this polarity.
-
Mobile Phase: An isocratic or gradient elution profile is developed to separate the main peak from impurities.
-
Detector: A UV-Vis or Diode Array Detector (DAD) set to the wavelength of maximum absorbance (λmax) of the conjugated diene system (typically in the 230-240 nm range).[20]
-
-
Data Analysis: Purity is calculated based on the area of the main peak relative to the total area of all peaks or, more accurately, via an external standard calibration curve.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, including accuracy, precision, and the availability of reference standards.
Caption: Comparison of key attributes for qNMR, GC-FID, and HPLC-UV.
| Parameter | qNMR | GC-FID | HPLC-UV |
| Principle | Molar concentration ratio | Carbon mass flow | UV absorbance |
| Reference Standard | Internal standard (different compound) of known purity.[3] | External standard (same compound) of known purity. | External standard (same compound) of known purity. |
| Accuracy | High to Very High; considered a primary method.[3][15] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision | Typically <1% RSD.[21] | Typically <1% RSD.[18] | Typically <0.5% RSD. |
| Selectivity | High; based on unique chemical shifts. | High; based on chromatographic retention time. | High; based on chromatographic retention time. |
| LOD/LOQ | Moderate; typically in the µM to mM range.[22] | Low; can detect trace impurities. | Low; can detect trace impurities. |
| Key Advantage | No need for an identical reference standard; SI-traceable.[8][15] | Excellent for volatile impurities.[23] | Excellent for non-volatile and thermally labile impurities. |
| Key Limitation | Lower sensitivity than chromatographic methods; potential for signal overlap. | Requires analyte to be volatile and thermally stable. | Requires a UV chromophore; response factors vary.[5] |
Conclusion: Why qNMR is the Authoritative Choice
While GC-FID and HPLC-UV are powerful and indispensable tools for purity analysis, their reliance on compound-specific reference standards introduces a potential circular logic: one must have a pure standard to measure the purity of a sample. Quantitative NMR breaks this cycle.[8] Its foundation on the universal and invariable relationship between signal integral and molar quantity makes it a fundamentally more robust and authoritative method for assigning absolute purity.
For drug development professionals and scientists working with novel compounds or where a high-purity reference standard is unavailable or prohibitively expensive, qNMR is not just an alternative; it is the superior methodology. It provides a direct, SI-traceable, and self-validating system for purity determination, ensuring the highest level of confidence in the quality of critical materials like (2E,4E)-deca-2,4-dien-1-ol. The adoption of qNMR reflects a commitment to the highest standards of scientific integrity and analytical rigor.
References
-
qNMR - BIPM . Source: Bureau International des Poids et Mesures. [Link]
-
qNMR - Quantitative Analysis by NMR - AWS . Source: Amazon Web Services (document likely related to JEOL). [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Source: Patsnap Eureka. [Link]
-
Qualification of an NMR instrument can be divided into three elements . Source: USP. [Link]
-
Standards for qNMR . Source: Eurisotop. [Link]
-
Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control . Source: Bentham Science Publishers. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . Source: ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR Spectroscopy . Source: University of Oxford, Department of Chemistry. [Link]
-
A Guide to Quantitative NMR (qNMR) . Source: Emery Pharma. [Link]
-
What is qNMR and why is it important? . Source: Mestrelab Resources. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis . Source: SciSpace (citing Phytochem Anal). [Link]
-
Purity by Absolute qNMR Instructions . Source: University of California, San Diego. [Link]
-
GUIDELINE FOR qNMR ANALYSIS . Source: European Network of Forensic Science Institutes (ENFSI). [Link]
-
AK Hintermann List of qNMR Standards – Version 1.7 . Source: ETH Zurich. [Link]
-
Validation gas chromatography-fid method for analysis of ethanol content in vinegar . Source: SciSpace (citing Journal of Chemical Health Risks). [Link]
-
Methods for the determination of conjugated dienes in petroleum products: A review . Source: ResearchGate. [Link]
-
Alcoholic Beverage Analysis by GC . Source: Restek Resource Hub. [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR . Source: ECA Academy. [Link]
-
Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat . Source: PMC. [Link]
-
Determination of conjugated dienes in petroleum products by supercritical fluid chromatography and UV detection . Source: ResearchGate. [Link]
-
(E,E)-2,4-decadien-1-ol, 18409-21-7 . Source: The Good Scents Company. [Link]
-
fundamental principle of alcohol analysis using hs-gc-fid . Source: Russian Law Journal. [Link]
-
Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma . Source: PubMed. [Link]
-
Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays . Source: Nanalysis. [Link]
-
14. Conjugated Compounds and Ultraviolet Spectroscopy . Source: Grossmont College. [Link]
-
A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation . Source: ResearchGate. [Link]
-
Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry . Source: NC State University Libraries. [Link]
-
2,4-Decadienal | C10H16O | CID 5283349 . Source: PubChem. [Link]
-
Testing for purity of butanol using GC-FID . Source: Chromatography Forum. [Link]
-
(E,E)-2,4-Decadienal - Wikipedia . Source: Wikipedia. [Link]
-
Deca-2,4-dien-1-ol | C10H18O | CID 87632 . Source: PubChem - NIH. [Link]
Sources
- 1. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]
- 2. Deca-2,4-dien-1-ol | C10H18O | CID 87632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. 9afi.com [9afi.com]
- 7. Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. enfsi.eu [enfsi.eu]
- 13. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 14. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qNMR - BIPM [bipm.org]
- 16. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 17. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (2E,4E)-deca-2,4-dien-1-ol
Executive Summary & Hazard Profile
(2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-17-1) is a conjugated unsaturated fatty alcohol often used in flavor and fragrance research.[1][2][3] While not classified as an acutely toxic P-listed waste by the EPA, it presents specific hazards due to its conjugated diene structure and lipophilicity .
Critical Hazard Directive:
-
Combustible Liquid: Flash point is high (~110°C), but it will support combustion when heated.
-
Dermal Toxicity: Classified as toxic/harmful in contact with skin (H311).[4] Do not handle without nitrile gloves.
-
Reactive Potential: As a conjugated diene, this compound is susceptible to autoxidation. While less volatile than ethers, aged samples can accumulate peroxides or polymerize exothermically if stored improperly.
Physicochemical Data for Disposal Logic
| Property | Value | Operational Implication |
| Flash Point | ~110–116°C (Closed Cup) | Class IIIB Combustible. Not D001 by strict definition, but managed via Fuel Blending . |
| Water Solubility | Insoluble (<1 mg/mL) | Do NOT flush down drains. It will float and coat sewer pipes. |
| Specific Gravity | ~0.87 g/mL | Lighter than water; floats on aqueous spills. |
| Reactivity | Light/Air Sensitive | Store under inert gas (Argon/Nitrogen) to prevent degradation. |
Pre-Disposal Assessment Protocol
Before moving the vessel to waste, you must validate the chemical state.[5] This is a self-validating safety step to prevent downstream accidents.
-
Visual Inspection:
-
Clear/Yellow Liquid: Normal state.[4] Proceed to standard disposal.
-
Cloudy/Crystal Formation:STOP. Crystals in the cap or liquid may indicate peroxide formation or polymerization. Do not agitate. Contact EHS immediately.
-
Viscous Sludge: Indicates polymerization. Dispose of as solid hazardous waste.
-
-
Segregation Logic (The "Why"):
Step-by-Step Disposal Workflow
A. Waste Stream Selection
For laboratory amounts (<5L), the preferred disposal method is High-BTU Fuel Blending (Incineration).
-
EPA Waste Code: Not listed (Non-RCRA Regulated), but often tagged D001 (Ignitable) by facilities to ensure incineration.
-
Labeling: "Non-Halogenated Organic Solvent Waste."
B. Bulking and Packaging[5]
-
Container Selection: Use Amber Glass or HDPE containers. Avoid PVC, which can leach plasticizers in contact with fatty alcohols.
-
Solvent Compatibility:
-
Allowed: Acetone, Ethanol, Hexane, Ethyl Acetate.
-
Prohibited: Aqueous solutions (creates bi-phasic waste), Halogenated solvents (Dichloromethane) unless your facility allows commingled halogenated/non-halogenated waste (check local rules).
-
-
Transfer:
-
Wear Nitrile gloves and safety goggles.
-
Pour slowly to minimize static generation, though conductivity is generally low.
-
Triple rinse the empty original container with Acetone; add rinsate to the waste container.
-
C. Labeling Requirements
Attach a hazardous waste tag with the following constituents explicitly listed:
-
(2E,4E)-deca-2,4-dien-1-ol (approx.[8] %)
-
Acetone (if used as rinse)
-
Hazard Checkboxes: [x] Irritant [x] Combustible/Flammable [x] Toxic
Emergency Contingencies: Spill Management
Scenario: 100 mL spill on benchtop.
-
Evacuate & Ventilate: Although vapor pressure is low, the odor is potent and fatty.
-
PPE: Double-glove (Nitrile) and lab coat.
-
Containment:
-
Do NOT use water. Water will spread the hydrophobic oil.
-
Use Vermiculite , Sand , or Polypropylene Pads (Oil-Dri).
-
-
Cleanup:
-
Cover spill with absorbent.[4]
-
Scoop absorbed material into a wide-mouth jar.
-
Clean surface with soap and water (detergent is required to solubilize the fatty tail).
-
Label waste jar as "Debris contaminated with (2E,4E)-deca-2,4-dien-1-ol."
-
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision points for disposing of conjugated diene alcohols.
Figure 1: Decision tree for the safe characterization and disposal of conjugated diene alcohols.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283349, 2,4-Decadienal. (Note: Alcohol derivative shares homologous hazard properties).[9] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synerzine.com [synerzine.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. epa.gov [epa.gov]
- 8. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal Protective Equipment (PPE) & Handling Guide: (2E,4E)-deca-2,4-dien-1-ol
[1][2][3][4]
Executive Directive: Beyond Basic Compliance
Handling (2E,4E)-deca-2,4-dien-1-ol presents a dual challenge in the laboratory: biological irritation and persistent olfactory contamination .[1][2][3] While standard Safety Data Sheets (SDS) classify this unsaturated fatty alcohol as an irritant, they often fail to capture the operational reality: this compound possesses a potent, tenacious "fatty/deep-fried" odor (often described as chicken fat or oxidized oil) that permeates clothing and skin, lingering for days.[1][2][3]
This guide outlines a Self-Validating Safety Protocol . It is designed not just to meet OSHA/GHS standards, but to ensure data integrity (preventing lipid contamination of other samples) and protect the researcher’s quality of life.[2][3]
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the mechanism of hazard.[2][3] As a lipophilic (fat-loving) alcohol with a conjugated diene system, this molecule easily penetrates the lipid bilayer of skin cells, leading to irritation.[1][2][3]
GHS Classification Summary[1][2][3][4][5]
| Hazard Class | Category | Hazard Statement | Code | Mechanism of Action |
| Skin Irritation | Cat 2 | Causes skin irritation.[1][2][3][4][5][6] | H315 | Lipophilic penetration causing dermatitis.[1][3] |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[1][3][4][7] | H319 | Solvent action on corneal membrane.[1][3] |
| STOT - SE | Cat 3 | May cause respiratory irritation.[1][3][8][9] | H335 | Mucosal inflammation via vapor inhalation.[1][3] |
| Flammability | Cat 4 | Combustible liquid.[1][3][4][9] | H227 | Flash point ~110°C (High, but wick-effect risk).[1][2][3] |
The PPE Protocol: A Layered Defense System
A. Hand Protection (The "Double-Barrier" Rule)
Recommendation: Nitrile Rubber (Acrylonitrile Butadiene).[3]
-
Why Not Latex? Natural rubber latex degrades rapidly upon contact with unsaturated fatty/oily compounds, becoming sticky and permeable.[3]
-
Why Nitrile? Nitrile offers superior resistance to animal fats, oils, and aliphatic alcohols.[2][3][10]
The Protocol:
-
Primary Layer: Standard Nitrile Exam Glove (minimum 4 mil / 0.10 mm).[3]
-
Secondary Layer (Critical): If handling volumes >10 mL or performing synthesis, wear a second pair of slightly larger nitrile gloves or a thicker (8 mil) chemically resistant outer glove.[2][3]
B. Respiratory & Olfactory Protection
Recommendation: Fume Hood (Primary) ; Half-Face Respirator with OV Cartridges (Secondary).[3]
-
Engineering Control: All open-vessel handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[1][3]
-
Respirator: If work outside a hood is unavoidable (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2][3]
C. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).[3]
-
Logic: Safety glasses are insufficient for oily liquids.[3] Oils have high surface tension and "creep."[3] If a droplet hits the brow, it can run down behind glasses.[2][3] Goggles provide a seal.[2][3]
D. Body Protection
Recommendation: Cotton Lab Coat (Laundered Separately) or Disposable Tyvek® Sleeves.[3]
Operational Workflow Diagram
The following logic flow dictates the safety response based on the scale of operation.
Figure 1: Decision logic for PPE selection based on volumetric risk and emergency response paths.
Experimental Protocols & Handling Techniques
A. Transferring Viscous Liquids
(2E,4E)-deca-2,4-dien-1-ol is oily.[1][2][3][11] Standard air-displacement pipettes often result in inaccuracy due to film retention.[1][2][3]
-
Technique: Use positive displacement pipettes or cut the tip of a standard P1000 tip to widen the bore (if absolute precision is not critical).[3]
-
Reverse Pipetting: Depress plunger to the second stop, aspirate, then dispense to the first stop.[2][3] Discard the remaining liquid.[3] This ensures the oil film inside the tip does not affect the dispensed volume.[3]
B. Odor Mitigation (Decontamination)
If a spill occurs or glassware smells:
-
Do not use just water/soap. Lipophilic tails stick to glass.[3]
-
Oxidation Step: Use a dilute bleach solution (10% sodium hypochlorite) or an oxidizing glass cleaner (e.g., Contrad® 70).[2][3] The oxidation attacks the double bonds (dienes), breaking the conjugation and altering the olfactory profile.[2][3]
-
Solvent Rinse: Follow with Ethanol or Acetone to solubilize the remaining organic residue.[3]
C. Waste Disposal[1][8][10][13]
-
Classification: Non-halogenated Organic Solvent Waste.[3]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as unsaturated bonds can react exothermically.[2][3]
-
Container: Keep waste containers tightly capped. The odor can escape standard "funnel" waste caps if the seal is poor.[3]
Emergency Response (Spills)[1][2][3]
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and warm water for 15 mins.[1][2][3] Cold water will not remove the oily film effectively.[3] | Monitor for redness (dermatitis).[3] Apply moisturizer after ensuring chemical is gone.[2][3] |
| Eye Contact | Flush with water for 15 mins.[1][3][4][7] Force eyelids open. | Seek medical attention.[1][3] Oils can trap under the eyelid.[3] |
| Bench Spill | Cover with absorbent pads or vermiculite.[1][3] | Wipe area with Ethanol , then soap/water.[2] Dispose of pads in sealed bag to contain odor.[3] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5283349, 2,4-Decadienal (Related Structure & Hazard Data). Retrieved from [Link](Note: Used as primary proxy for GHS data on decadienyl structures due to high structural similarity).[1][2][3]
-
The Good Scents Company (2025). (E,E)-2,4-Decadien-1-ol Safety and Organoleptic Properties.[2][3] Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier: Alcohols, C10-16 (General Hazard Classifications for medium-chain alcohols).[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. trans-2-Octen-1-ol | 18409-17-1 [chemicalbook.com]
- 2. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 3. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]
- 6. airgas.com [airgas.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. (E)-2-octen-1-ol, 18409-17-1 [thegoodscentscompany.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. 2,4-decadien-1-ol, 14507-02-9 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
